Tinidazole (Standard)
Description
A nitroimidazole antitrichomonal agent effective against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia infections.
Tinidazole is a Nitroimidazole Antimicrobial.
Tinidazole is an orally available, broad spectrum antimicrobial agent used in the treatment of bacterial, protozoal and parasitic infections. Tinidazole is a nitroimidazole similar to metronidazole and is likely to have a similar spectrum and frequency of side effects, including a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent acute liver injury.
Tinidazole is a 5-nitroimidazole derivative with antiprotozoal property. Although the mechanism of action has not been fully elucidated, it has been suggested that tinidazole is metabolized and yields nitrite anions and metronidazole. Metronidazole's nitro group in turn is reduced via the parasite ferredoxin, thereby generating a series of free nitro radicals including nitro anions. Toxicity is achieved via depletion of sulfhydryl groups and DNA strand breaks with multiple hits having an additive effect and ultimately leading to cell death.
A nitroimidazole alkylating agent that is used as an antitrichomonal agent against TRICHOMONAS VAGINALIS; ENTAMOEBA HISTOLYTICA; and GIARDIA LAMBLIA infections. It also acts as an antibacterial agent for the treatment of BACTERIAL VAGINOSIS and anaerobic bacterial infections.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSLZFTEKNLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023676 | |
| Record name | Tinidazole | |
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Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tinidazole | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L | |
| Record name | SID855690 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tinidazole | |
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| Record name | Tinidazole | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless crystals from benzene | |
CAS No. |
148159-84-6, 19387-91-8 | |
| Record name | 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-) | |
| Source | CAS Common Chemistry | |
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| Record name | Tinidazole | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tinidazole | |
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| Record name | Tinidazole | |
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| Record name | TINIDAZOLE | |
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| Record name | TINIDAZOLE | |
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| Record name | Tinidazole | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
127-128 °C, 127 - 128 °C | |
| Record name | Tinidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00911 | |
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| Record name | TINIDAZOLE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tinidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: Tinidazole Reference Standard Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical tests, methodologies, and specifications outlined in a Certificate of Analysis (CoA) for a Tinidazole reference standard. The information is synthesized from pharmacopeial monographs and analytical literature to serve as a detailed resource for the proper evaluation and utilization of Tinidazole reference standards in a laboratory setting.
Introduction to Tinidazole and Reference Standards
Tinidazole is a synthetic antiprotozoal and antibacterial agent belonging to the nitroimidazole class. It is effective against a variety of anaerobic bacteria and protozoa. A reference standard for Tinidazole is a highly purified and well-characterized material used as a benchmark for identity, strength, quality, and purity in analytical procedures. The Certificate of Analysis for a reference standard is a critical document that provides evidence of its suitability for its intended use.
Quantitative Data Summary
The following tables summarize the typical quantitative data and acceptance criteria for a Tinidazole reference standard as specified in major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
Table 1: Identification and Physicochemical Properties
| Test | Method | Acceptance Criteria |
| Melting Range | USP <741> / EP 2.2.14 | 125°C to 128°C[1] |
| Infrared Absorption | USP <197K> / EP 2.2.24 | The infrared absorption spectrum corresponds to that of the Tinidazole reference standard[1][2]. |
| UV-Vis Absorption | USP / EP 2.2.25 | The UV spectrum of a solution in methanol (B129727) exhibits an absorption maximum at approximately 310 nm[1][2]. |
Table 2: Assay and Purity
| Test | Method | Acceptance Criteria |
| Assay (on dried basis) | Non-aqueous Titration (USP/EP) | 98.0% to 101.0% (USP)[1] / 98.5% to 101.5% (EP, calculated with reference to the dried substance) |
| Loss on Drying | USP <731> / EP 2.2.32 | Not more than 0.5%[1][2] |
| Residue on Ignition / Sulphated Ash | USP <281> / EP 2.4.14 | Not more than 0.1%[1][2] |
| Heavy Metals | USP <231>, Method II / EP 2.4.8 | Not more than 0.002% (20 ppm)[1][2] |
Table 3: Impurities
| Test | Method | Acceptance Criteria |
| Related Compounds (USP) | Thin-Layer Chromatography (TLC) | The Rf value and intensity of the principal spot correspond to the standard. Limits are placed on any secondary spots. |
| Related Substances (EP) | High-Performance Liquid Chromatography (HPLC) | Impurity A: ≤ 0.2%, Impurity B: ≤ 0.2%, Unspecified impurities: ≤ 0.10%, Total impurities: ≤ 0.4%[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
3.1 Assay by Non-Aqueous Titration (Potentiometric)
This method is a standard procedure for the assay of Tinidazole in the absence of water.
-
Principle: The basic nitrogen atom in the imidazole (B134444) ring of Tinidazole is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). The endpoint is determined potentiometrically.
-
Reagents and Apparatus:
-
0.1 N Perchloric Acid VS (Volumetric Solution)
-
Glacial Acetic Acid
-
Potentiometer with suitable electrodes
-
-
Procedure:
-
Accurately weigh approximately 150 mg of the Tinidazole reference standard.
-
Dissolve the weighed sample in 25.0 mL of glacial acetic acid.
-
Titrate the solution with 0.1 N perchloric acid VS, determining the endpoint potentiometrically[1].
-
Perform a blank determination to make any necessary corrections.
-
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 24.73 mg of C₈H₁₃N₃O₄S[1].
3.2 Related Substances by High-Performance Liquid Chromatography (HPLC) (EP Method)
This method is used to separate and quantify specified and unspecified impurities in the Tinidazole reference standard.
-
Principle: Reversed-phase chromatography is used to separate Tinidazole from its related substances. Detection is performed using a UV spectrophotometer.
-
Chromatographic Conditions:
-
Solution Preparation:
-
Test Solution: Dissolve 10.0 mg of the substance in 10.0 mL of methanol and dilute to 100.0 mL with the mobile phase[2].
-
Reference Solutions: Prepare a series of dilutions of the test solution and solutions of specified impurity reference standards (e.g., Tinidazole Impurity A and B) as per the pharmacopoeial monograph[2].
-
-
System Suitability: The resolution between the peaks for impurity A and impurity B in the chromatogram of the reference solution should be at least 2.0[2].
-
Analysis: Inject the test and reference solutions into the chromatograph and record the chromatograms. Compare the peak areas of any impurities in the test solution to the peak areas of the principal peaks in the reference solutions to determine the percentage of each impurity[2].
Mandatory Visualizations
Diagram 1: Certification Workflow for Tinidazole Reference Standard
Caption: Workflow for the certification of a Tinidazole reference standard.
Diagram 2: HPLC Analysis Workflow for Related Substances
Caption: Workflow for HPLC analysis of Tinidazole related substances.
References
Physicochemical Properties of Tinidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the antimicrobial agent Tinidazole. The information presented herein is intended to support research, development, and quality control activities by providing detailed experimental protocols and clearly structured data.
General Information
Tinidazole is a synthetic nitroimidazole derivative with potent antiprotozoal and antibacterial activity.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. An understanding of these properties is therefore critical for formulation development, analytical method development, and regulatory compliance.
Chemical Structure:
IUPAC Name: 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole[2]
CAS Number: 19387-91-8
Quantitative Physicochemical Data
The following tables summarize the key physicochemical parameters of Tinidazole, compiled from various literature sources.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃N₃O₄S | |
| Molecular Weight | 247.27 g/mol | |
| Appearance | White or pale yellow crystalline powder | |
| Melting Point | 125 - 129 °C | [3] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble / Very slightly soluble | [3][4] |
| Acetone | Soluble | [3][4] |
| Methylene Chloride | Soluble | [4] |
| Methanol (B129727) | Sparingly soluble | [3][4] |
| Ethanol (95%) | Sparingly soluble | [3] |
| Diethyl Ether | Very slightly soluble | [3] |
| DMSO | Soluble (to 49 mg/ml) | [5] |
Table 3: Ionization and Lipophilicity
| Property | Value | Reference(s) |
| pKa | 2.30 ± 0.34 (Predicted) / 4.7 | [4][6] |
| Log P | -0.35 to 0.7 | [7][8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of Tinidazole.
Table 4: UV-Visible Spectroscopy
| Solvent | λmax (nm) | Reference(s) |
| Methanol | 310, 230 | [9] |
| Water | 317 | [4] |
| 0.5 N NaOH | 318, 368.6 | [2][9] |
| 0.5 N HCl | 276, 279.2 | [2][9] |
| Phosphate Buffer (pH 6.8) | 317 | [10] |
Table 5: Infrared (IR) Spectroscopy - Key Peak Assignments
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 2997-2901 | C-H stretching | [11][12] |
| 1601 | C=C (imidazole ring) stretching | [11][12] |
| 1521 | C=N (imidazole ring) stretching | [11][12] |
| 1508 | N=O (NO₂) asymmetric stretching | [11][12] |
| 1469 | CH₂ bending | [11][12] |
| 1430 | C-C stretching | [11][12] |
| 1365 | N=O symmetric stretching | [11][12] |
| 1301 | S=O asymmetric stretching | [11][12] |
| 1265 | C-O stretching | [11][12] |
| 1192-1123 | S=O symmetric stretching | [11] |
| 1002 | C-N stretching | [11] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below.
Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in USP General Chapter <741>.[4][13]
Apparatus:
-
Melting point apparatus with a heating block and a viewing lens.
-
Glass capillary tubes (closed at one end).
-
Thermometer calibrated against USP Melting Point Reference Standards.
Procedure:
-
Sample Preparation: Ensure the Tinidazole standard is dry and finely powdered. Introduce a small amount into a capillary tube and pack it down to a height of 2-4 mm.[14]
-
Determination:
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the substance is first observed to melt (the point of collapse or the appearance of a liquid phase) and the temperature at which it becomes completely liquid. This range is the melting range.[3][15]
-
Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound.[6][16]
Materials:
-
Tinidazole standard.
-
Selected solvent(s).
-
Stoppered flasks or vials.
-
Shaking incubator or orbital shaker at a constant temperature.
-
Centrifuge.
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC).
Procedure:
-
Add an excess amount of Tinidazole to a known volume of the solvent in a stoppered flask.
-
Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the shaking period, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and quantify the concentration of Tinidazole using a validated analytical method.
pKa Determination (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) by potentiometric titration.[7][17]
Apparatus and Reagents:
-
pH meter with a combination pH electrode.
-
Burette.
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M).
-
Thermostated beaker.
-
Magnetic stirrer.
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh and dissolve a known amount of Tinidazole in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Place the solution in the thermostated beaker and immerse the pH electrode.
-
Titrate the solution with the standardized acid or base, recording the pH value after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Log P Determination (RP-HPLC Method)
The partition coefficient (Log P) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19]
Principle: This method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its lipophilicity.
Procedure:
-
System Setup: Use an RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known Log P values and record their retention times. Create a calibration curve by plotting the known Log P values against the logarithm of the capacity factor (log k').
-
Sample Analysis: Dissolve the Tinidazole standard in the mobile phase and inject it into the HPLC system.
-
Calculation: Determine the retention time of Tinidazole and calculate its log k'. Use the calibration curve to determine the Log P value of Tinidazole.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Tinidazole and a typical experimental workflow.
Mechanism of Action: Activation of Tinidazole
Tinidazole is a prodrug that is selectively activated in anaerobic organisms.[8][20] The nitro group of Tinidazole is reduced by the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system, which is present in anaerobic bacteria and protozoa. This reduction generates a cytotoxic nitroso radical that damages microbial DNA, leading to cell death.[8]
Caption: Activation pathway of the prodrug Tinidazole in anaerobic organisms.
Experimental Workflow: Solubility Determination by Shake-Flask Method
The shake-flask method is a gold standard for determining the equilibrium solubility of a substance. The workflow involves achieving equilibrium between the solid solute and the solvent, followed by separation and quantification.
References
- 1. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]
- 3. thinksrs.com [thinksrs.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. allsubjectjournal.com [allsubjectjournal.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. â©741⪠Melting Range or Temperature [doi.usp.org]
- 14. Melting Point Test - CD Formulation [formulationbio.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. bioassaysys.com [bioassaysys.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 20. Tinidazole (Tindamax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Tinidazole Analytical Standard: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical standard for Tinidazole, a crucial anti-protozoal and antibacterial agent. This document outlines its chemical identity, analytical methodologies for quality control, and its metabolic and mechanistic pathways.
Core Identity of Tinidazole Analytical Standard
The definitive identifier for the Tinidazole analytical standard is its Chemical Abstracts Service (CAS) Registry Number.
| Compound | CAS Number |
| Tinidazole | 19387-91-8[1][2][3] |
Synonyms: 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole Molecular Formula: C₈H₁₃N₃O₄S Molecular Weight: 247.27 g/mol
Analytical Methodologies and Experimental Protocols
A variety of analytical methods are employed for the quality control and quantification of Tinidazole in pharmaceutical formulations. The most prevalent physicochemical methods are Ultraviolet-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).[1][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for the determination of Tinidazole and its related impurities.
Experimental Protocol: RP-HPLC for Tinidazole and Related Substances [5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Zorbax C8 (250 x 4.6mm, 5µm particle size) or equivalent.[5]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Water in a ratio of 10:20:70 (v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of 320 nm.[5]
-
Retention Time: Approximately 6.0 minutes for Tinidazole.[5]
-
Standard Preparation: A standard solution of Tinidazole is prepared in the mobile phase.
-
Sample Preparation: A powdered sample of the dosage form is accurately weighed and dissolved in the mobile phase. The solution is then filtered before injection.
Experimental Protocol: RP-HPLC for Tinidazole in Bulk and Pharmaceutical Dosage Form [6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm particle size).[6]
-
Mobile Phase: A mixture of 0.05M Phosphate Buffer (pH 2.8) and Acetonitrile in a ratio of 30:70 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength of 285 nm.[6]
-
Standard and Sample Preparation: 25 mg of Tinidazole standard or sample is dissolved in 25 mL of the mobile phase. A further dilution is made by transferring 0.5 mL of this solution into a 10 mL volumetric flask and making up the volume with the mobile phase.[6]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of Tinidazole.
Experimental Protocol: UV Spectrophotometry in NaOH and HCl [7]
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Method I (in NaOH):
-
Solvent: 0.5 N Sodium Hydroxide.[7]
-
λmax: 368.6 nm.[7]
-
Procedure: Prepare a stock solution of Tinidazole in the solvent. Prepare a series of dilutions to establish a calibration curve within the linearity range. Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
-
Method II (in HCl):
-
Method III (Differential Spectrophotometry):
-
Procedure: A solution of Tinidazole in 0.5 N NaOH is placed in the sample cell, and a solution of the same concentration in 0.5 N HCl is placed in the reference cell. The differential absorption spectrum is then recorded.[7]
-
Non-Aqueous Titration
The British Pharmacopoeia specifies a non-aqueous titration method for the assay of Tinidazole.[7][8]
Experimental Protocol: Non-Aqueous Titration [8]
-
Standard Preparation: 0.150 g of standard Tinidazole powder is dissolved in 25 mL of anhydrous acetic acid.[8]
-
Sample Preparation: A quantity of powdered tablets equivalent to 0.150 g of Tinidazole is dissolved in 25 mL of anhydrous acetic acid.[8]
-
Indicator: Two drops of crystal violet indicator are added to the solution.[8]
-
Titrant: 0.1 M Perchloric acid.[8]
-
Endpoint: The titration is carried out until a yellowish-green coloration is observed.[8]
-
Calculation: Each 1 mL of 0.1 M perchloric acid is equivalent to 24.73 mg of Tinidazole.[8]
Quantitative Analytical Data
The following tables summarize key quantitative parameters for the described analytical methods.
Table 1: HPLC Method Parameters
| Parameter | Method by S. Vidyadhara et al.[5] | Method by Amer Khan & Guduru Mounika[6] |
| Linearity Range | Not Specified | 30-70 µg/mL |
| Limit of Detection (LOD) | Not Specified | 0.09 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL | 0.027 µg/mL |
| Recovery | Within limits | 98% to 102% |
| Correlation Coefficient (r²) | > 0.995 | Not Specified |
Table 2: UV-Visible Spectrophotometry Method Parameters [7]
| Parameter | Method I (in NaOH) | Method II (in HCl) | Method III (Differential) |
| λmax | 368.6 nm | 279.2 nm | 368.8 nm (maxima), 276 nm (minima) |
| Linearity Range | 20 – 150 µg/mL | 50-150 µg/mL | 20 – 120 µg/mL |
| Assay Results (n=6) | 99.82 ± 0.1261% | 99.86 ± 0.0993% | 99.80 ± 0.1356% |
Table 3: Pharmacokinetic Parameters of Tinidazole
| Parameter | Value |
| Bioavailability (Oral) | >90%[9] |
| Peak Plasma Concentration Time | ~2 hours[9] |
| Protein Binding | 12%[10] |
| Half-life | 12-14 hours[10][11] |
| Total Clearance | 51 mL/min[12][13] |
| Renal Clearance | 10 mL/min[12][13] |
| Volume of Distribution | 50 L[10][12][13] |
Mechanism of Action and Metabolic Pathways
Mechanism of Action
Tinidazole is a prodrug that exerts its antimicrobial effects by damaging the DNA of susceptible organisms.[6][14] Its selective toxicity is due to the fact that its activation occurs efficiently only in anaerobic environments.[14]
Caption: Mechanism of action of Tinidazole in anaerobic microorganisms.
Metabolic Pathway
Tinidazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9][10][15][16] The main metabolic processes are oxidation, hydroxylation, and conjugation.[15]
Caption: Simplified metabolic pathway of Tinidazole.
References
- 1. academic.oup.com [academic.oup.com]
- 2. store.usp.org [store.usp.org]
- 3. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overview of Analytical Methods for Evaluating Tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijarmps.org [ijarmps.org]
- 7. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]
- 8. ww25.journals.gjbeacademia.com [ww25.journals.gjbeacademia.com]
- 9. drugs.com [drugs.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacokinetics and metabolism of 14C-tinidazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. grokipedia.com [grokipedia.com]
A Comprehensive Technical Guide to Tinidazole USP Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Tinidazole USP reference standard, a critical component in the quality control and analytical testing of the antiprotozoal and antibacterial agent, Tinidazole. This document outlines the primary suppliers, chemical and physical properties, and detailed experimental protocols for its use in accordance with pharmacopeial standards. Furthermore, it elucidates the molecular mechanism of action of Tinidazole, providing a basis for understanding its therapeutic effects.
Sourcing and Procurement of Tinidazole USP Reference Standard
The Tinidazole USP reference standard is primarily available through official pharmacopeial sources and their authorized distributors. Researchers and quality control laboratories can procure this standard from the following reputable suppliers:
| Supplier | Product Name | Catalog Number | Quantity | Price (USD) |
| USP Store | Tinidazole | 1667520 | 200 mg | $259.00[1] |
| Sigma-Aldrich (Merck) | Tinidazole USP Reference Standard | 1667520 | 200 mg | $422.00[2] |
Note: Prices are subject to change and may vary based on institutional agreements and promotions.
In addition to the primary USP reference standard, several suppliers offer Tinidazole as an Active Pharmaceutical Ingredient (API) powder that conforms to various pharmacopeial standards (IP/BP/USP/EP). While not the official primary reference standard, these may be suitable for certain research and development applications. It is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and identity of these materials. The United States Pharmacopeia (USP) provides a "USP Certificate" for its reference standards, which contains essential information for their proper use, rather than a traditional CoA.
Physicochemical Properties and Storage
A thorough understanding of the physicochemical properties of the Tinidazole USP reference standard is essential for its correct handling, storage, and use in analytical procedures.
| Property | Value |
| Chemical Name | 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole |
| CAS Number | 19387-91-8[2] |
| Molecular Formula | C₈H₁₃N₃O₄S[2] |
| Molecular Weight | 247.27 g/mol [2] |
| Appearance | Light yellow, crystalline powder |
| Melting Range | 125-128 °C |
| Storage Conditions | Preserve in tight containers, protected from light, at controlled room temperature or 2-8°C[2] |
Mechanism of Action and Signaling Pathway
Tinidazole is a prodrug that exerts its antimicrobial effects against anaerobic bacteria and protozoa. Its mechanism of action involves the intracellular reduction of its nitro group, leading to the generation of cytotoxic intermediates that damage microbial DNA.
Once Tinidazole enters the microbial cell, its nitro group is reduced by intracellular redox proteins. This reduction process generates reactive nitroso radicals that are highly cytotoxic. These radicals interact with the microbial DNA, causing strand breaks and a loss of the helical structure. The resulting DNA damage inhibits the microorganism's ability to replicate and transcribe its genetic material, ultimately leading to cell death.[2] This selective toxicity is due to the fact that the reduction of the nitro group is more efficient in anaerobic organisms compared to human cells.
Experimental Protocols
The Tinidazole USP reference standard is used in various analytical tests to ensure the quality, purity, and strength of Tinidazole drug substances and products. The following are detailed protocols for key experiments as described in pharmacopeial monographs.
Assay (Potentiometric Titration)
This method is used to determine the purity of the Tinidazole substance.
Procedure:
-
Accurately weigh approximately 150 mg of the Tinidazole USP reference standard.
-
Dissolve the weighed standard in 25.0 mL of glacial acetic acid.
-
Titrate the solution with 0.1 N perchloric acid, determining the endpoint potentiometrically using suitable electrodes.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 N perchloric acid is equivalent to 24.73 mg of C₈H₁₃N₃O₄S.
Thin-Layer Chromatography (TLC) for Related Compounds
This protocol is for the identification and control of related substances in Tinidazole.
Materials:
-
Adsorbent: 0.25-mm layer of chromatographic silica (B1680970) gel mixture.
-
Developing Solvent System: A mixture of ethyl acetate (B1210297) and butyl alcohol (3:1).
-
Standard Solution 1: Prepare a solution of USP Tinidazole RS in methanol (B129727) containing 2.0 mg per mL.
-
Standard Solution 2: Dilute 1.0 mL of Standard Solution 1 with methanol to 20 mL.
-
Standard Solution 3: Dilute 4.0 mL of Standard Solution 2 with methanol to 10 mL.
-
Test Solution 1: Dissolve about 200 mg of the Tinidazole sample, accurately weighed, in 10 mL of methanol.
-
Test Solution 2: Transfer 1.0 mL of Test Solution 1 to a 10-mL volumetric flask, dilute with methanol to volume, and mix.
Procedure:
-
Activate the TLC plate for at least 1 hour at 110°C.
-
Apply 10 µL of each Standard Solution and Test Solution to the plate.
-
Develop the chromatogram in the developing solvent system until the solvent front has moved about three-fourths of the length of the plate.
-
Remove the plate from the chamber and allow the solvent to evaporate.
-
Examine the plate under short-wavelength UV light.
Infrared (IR) Absorption Spectroscopy
This test is for the identification of Tinidazole.
Procedure:
-
Prepare a potassium bromide (KBr) pellet of the Tinidazole USP reference standard.
-
Record the infrared absorption spectrum between 4000 and 400 cm⁻¹.
-
The spectrum obtained should be concordant with the reference spectrum of Tinidazole.
Ultraviolet (UV) Absorption Spectroscopy
This is another identification test for Tinidazole.
Procedure:
-
Solution: Prepare a solution of Tinidazole in methanol with a concentration of 10 µg per mL.
-
Analysis: Record the UV absorption spectrum between 200 and 400 nm.
-
The spectrum should exhibit maxima and minima at the same wavelengths as that of a similar solution of the USP Tinidazole RS, concomitantly measured.
Conclusion
The Tinidazole USP reference standard is an indispensable tool for ensuring the quality and consistency of Tinidazole in pharmaceutical manufacturing and research. This guide has provided a comprehensive overview of its procurement, properties, mechanism of action, and detailed experimental protocols for its use. Adherence to these pharmacopeial methods is crucial for obtaining accurate and reliable analytical results, thereby ensuring the safety and efficacy of Tinidazole-containing products. Researchers and drug development professionals are encouraged to consult the latest version of the relevant pharmacopeias for any updates to these procedures.
References
A Technical Guide to Tinidazole Certified Reference Material (CRM) Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the specifications for Tinidazole Certified Reference Material (CRM). It is designed to be an essential resource for professionals in research, quality control, and drug development, offering detailed information on the analytical standards and methodologies required for the accurate quantification and qualification of Tinidazole. This guide synthesizes information from major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), to ensure a thorough understanding of the global standards for this critical anti-parasitic agent.
Introduction to Tinidazole and its Certified Reference Material
Tinidazole is a synthetic nitroimidazole derivative used as an antiprotozoal and antibacterial agent.[1] Its efficacy is critically dependent on its purity and quality. A Certified Reference Material (CRM) for Tinidazole serves as a primary standard of high purity and well-defined characteristics. These CRMs are produced and certified under stringent ISO 17034 and ISO/IEC 17025 standards, ensuring their suitability for calibrating analytical instruments, validating analytical methods, and serving as a definitive benchmark in pharmaceutical quality control.[2] CRMs are traceable to international standards and are accompanied by a Certificate of Analysis that details their certified properties.[2]
General Characteristics of Tinidazole
Tinidazole is chemically described as 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole.[1][3] It is a light yellow crystalline powder with a slight characteristic odor.[1]
Table 1: General Properties of Tinidazole
| Property | Specification | References |
| Chemical Name | 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole | [1][3] |
| Molecular Formula | C₈H₁₃N₃O₄S | [2] |
| Molecular Weight | 247.27 g/mol | [2] |
| CAS Number | 19387-91-8 | [2] |
| Appearance | Light yellow, crystalline powder | [1] |
| Solubility | Soluble in acetone (B3395972) and acetic anhydride; sparingly soluble in methanol (B129727) and ethanol; very slightly soluble in water. | [1] |
| Storage | Preserve in tight, light-resistant containers at controlled room temperature. | [4] |
Pharmacopeial Specifications for Tinidazole CRM
The following tables summarize the key specifications for Tinidazole as outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).
Table 2: Assay and Identification Specifications
| Test | USP | EP | JP |
| Assay (dried basis) | 98.0% - 101.0% | 98.0% - 101.0% | ≥ 98.5% |
| Identification A | Infrared Absorption | Infrared Absorption | Colorimetric Reaction |
| Identification B | Ultraviolet Absorption | Ultraviolet Absorption | Ultraviolet-Visible Spectrophotometry |
| Identification C | Thin-Layer Chromatography | Infrared Absorption | Infrared Spectrophotometry |
| Identification D | - | Thin-Layer Chromatography | - |
| Identification E | - | Reaction of primary aromatic amines | - |
Table 3: Physicochemical Test Specifications
| Test | USP | EP | JP |
| Melting Range | 125°C - 128°C | 125°C - 128°C | - |
| Loss on Drying | ≤ 0.5% | ≤ 0.5% | ≤ 1.0% |
| Residue on Ignition | ≤ 0.1% | ≤ 0.1% | ≤ 0.1% |
| Heavy Metals | ≤ 0.002% | - | ≤ 20 ppm |
| Arsenic | - | - | ≤ 1 ppm |
Impurities
The control of impurities is a critical aspect of ensuring the quality and safety of Tinidazole. The major pharmacopeias specify limits for known and unknown impurities.
Table 4: Known Impurities of Tinidazole
| Impurity Name | Structure | CAS Number | Pharmacopeial Designation |
| 2-Methyl-5-nitroimidazole | C₄H₅N₃O₂ | 696-23-1 | USP Related Compound A; EP Impurity A |
| 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole | C₈H₁₃N₃O₄S | 25459-12-5 | USP Related Compound B; EP Impurity B |
Table 5: Impurity Limits
| Impurity | USP (TLC Method) | EP (HPLC Method) | JP (TLC Method) |
| Related Compound A / Impurity A | Spot not more intense than standard | ≤ 0.2% | Spot not more intense than standard |
| Related Compound B / Impurity B | Spot not more intense than standard | ≤ 0.2% | - |
| Any Unspecified Impurity | Spot not more intense than diluted standard | ≤ 0.10% | Spot not more intense than standard |
| Total Impurities | - | ≤ 0.5% | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacopeias for the analysis of Tinidazole.
Assay by Titration (USP/JP)
This method determines the purity of Tinidazole by non-aqueous titration.
Protocol:
-
Accurately weigh about 150 mg of Tinidazole.
-
Dissolve the sample in 25.0 mL of glacial acetic acid.
-
Titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 N perchloric acid is equivalent to 24.73 mg of C₈H₁₃N₃O₄S.
Related Substances by Thin-Layer Chromatography (TLC) (USP/JP)
This method is used to identify and semi-quantitatively control related substances.
Protocol:
-
Standard Solution Preparation: Prepare a solution of the respective Tinidazole Related Compound Reference Standard in methanol at a concentration of 0.1 mg/mL.
-
Test Solution Preparation: Dissolve about 200 mg of Tinidazole in 10 mL of methanol.
-
Chromatographic System:
-
Adsorbent: 0.25-mm layer of chromatographic silica (B1680970) gel mixture.
-
Application Volume: 10 µL.
-
Developing Solvent System (USP): A mixture of ethyl acetate (B1210297) and butyl alcohol (3:1).
-
Developing Solvent System (JP): A mixture of ethyl acetate and diethylamine (B46881) (19:1).
-
-
Procedure:
-
Apply the standard and test solutions to the TLC plate.
-
Develop the chromatogram until the solvent front has moved about three-fourths of the length of the plate.
-
Remove the plate from the chamber and allow it to air-dry.
-
Examine the plate under short-wavelength UV light.
-
-
Interpretation: Any spot in the chromatogram of the test solution corresponding to a related compound is not more intense than the corresponding spot in the chromatogram of the standard solution.
Related Substances by High-Performance Liquid Chromatography (HPLC) (EP)
This method provides a more sensitive and quantitative analysis of related substances.
Protocol:
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile, methanol, and water (10:20:70, v/v/v).[5]
-
Standard Solution Preparation:
-
Impurity A & B Standard: Dissolve 5.0 mg of Tinidazole Impurity A CRS and 5.0 mg of Tinidazole Impurity B CRS in 10.0 mL of methanol and dilute to 100.0 mL with the mobile phase. Dilute 2.0 mL of this solution to 10.0 mL with the mobile phase.
-
Reporting Threshold Standard: Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.
-
-
Test Solution Preparation: Dissolve 10.0 mg of the Tinidazole sample in 10.0 mL of methanol and dilute to 100.0 mL with the mobile phase.
-
Chromatographic System:
-
System Suitability:
-
Resolution: The resolution between the peaks due to impurity A and impurity B in the chromatogram of the Impurity A & B Standard should be a minimum of 2.0.
-
Signal-to-Noise Ratio: The signal-to-noise ratio for the principal peak in the chromatogram of the Reporting Threshold Standard should be at least 10.
-
-
Procedure:
-
Inject the Test Solution and the Impurity A & B Standard.
-
Run the chromatogram for at least 1.5 times the retention time of the main Tinidazole peak.
-
-
Calculation: Calculate the percentage of each impurity using the peak areas from the chromatograms.
Visualizations
The following diagrams illustrate key workflows and relationships in the certification and analysis of Tinidazole CRM.
Caption: Workflow for the production and certification of Tinidazole CRM.
Caption: Relationship and comparison of Tinidazole standards across major pharmacopeias.
Caption: Experimental workflow for the analysis of related substances by HPLC.
References
Material Safety Data Sheet (MSDS) for Tinidazole: A Technical Guide
This technical guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS) for Tinidazole (B1682380), a synthetic antiprotozoal and antibacterial agent. Designed for researchers, scientists, and drug development professionals, this document consolidates critical safety, handling, and toxicological data, alongside relevant experimental methodologies and mechanism of action pathways.
Substance Identification and Physicochemical Properties
Tinidazole is a second-generation 5-nitroimidazole derivative used in the treatment of various infections caused by protozoa and anaerobic bacteria.[1][2] Its chemical and physical characteristics are fundamental to understanding its behavior in a laboratory setting.
Table 1: Identification of Tinidazole
| Identifier | Data | Reference |
|---|---|---|
| Chemical Name | 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole | [2][3] |
| Synonyms | Fasigyn, Trimonase, Simplotan | [1][3][4] |
| CAS Number | 19387-91-8 | [3][4] |
| Molecular Formula | C8H13N3O4S | [2][5] |
| Molecular Weight | 247.27 g/mol | [2] |
| EC Number | 243-014-4 |[3] |
Table 2: Physicochemical Properties of Tinidazole
| Property | Value | Reference |
|---|---|---|
| Appearance | White or pale yellow crystalline powder | |
| Melting Point | 118-120 °C | [6] |
| Boiling Point | 528.4 °C (Predicted) | [1][6] |
| Solubility | Practically insoluble in water; soluble in acetone, methylene (B1212753) chloride, ethanol, and DMSO. Sparingly soluble in methanol. | [1][6][7] |
| Log P (n-octanol/water) | -0.4 |
| pKa | 2.30 (Predicted) |[6] |
Hazard Identification and Classification
Tinidazole is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential risks.
Table 3: GHS Hazard Classification for Tinidazole
| Pictogram(s) | Signal Word | Hazard Code(s) | Hazard Statement(s) |
|---|
|
| Danger | GHS08, GHS07 | H312+H332: Harmful in contact with skin or if inhaled.[3] H341: Suspected of causing genetic defects.[3] H351: Suspected of causing cancer.[3] H360D / H361: May damage the unborn child; Suspected of damaging fertility.[3][8] H372: Causes damage to organs through prolonged or repeated exposure.[8] |
Caption: Logical relationship of primary long-term health hazards for Tinidazole.
Toxicological Profile
The toxicological data for Tinidazole indicates moderate acute toxicity and significant long-term health risks. Animal studies have shown it to be a suspected carcinogen, mutagen, and reproductive toxin, largely based on its structural similarity to metronidazole.[9][10][11]
Table 4: Acute Toxicity Data (LD50) for Tinidazole
| Exposure Route | Species | Dose | Reference |
|---|---|---|---|
| Oral | Rat | 2,710 mg/kg | [3][12] |
| Oral | Mouse | 3,200 mg/kg | [3] |
| Intraperitoneal | Rat | 2,720 mg/kg | [3][12] |
| Intraperitoneal | Mouse | 2,730 mg/kg | [3] |
| Subcutaneous | Rat | 3,000 mg/kg | [3][12] |
| Intravenous | Rat | >250 mg/kg |[3][12] |
Handling, Storage, and Stability
Proper handling and storage procedures are essential to ensure the stability of Tinidazole and the safety of laboratory personnel.
Table 5: Handling and Storage Recommendations
| Parameter | Recommendation | Reference |
|---|---|---|
| Handling | Handle in a well-ventilated area or under a laboratory fume hood. Avoid dust formation. Wear appropriate personal protective equipment (gloves, protective clothing, eye protection). | [5][8][12][13] |
| Storage | Store at controlled room temperature 20-25°C (68-77°F). Keep in a tightly closed, light-resistant container. Store locked up and away from incompatible materials. |[4][13][14] |
Table 6: Stability and Reactivity Profile
| Parameter | Description | Reference |
|---|---|---|
| Chemical Stability | Stable under recommended storage conditions. | [6][8] |
| Conditions to Avoid | Excess heat and direct light. | [4][15] |
| Incompatible Materials | Strong oxidizing agents. | [3][6] |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides. |[3][4][5] |
Experimental Protocols and Methodologies
This section outlines methodologies relevant to assessing the stability and safety of Tinidazole.
To evaluate the stability-indicating properties of an analytical method for Tinidazole, forced degradation studies are performed. This involves subjecting the drug to various stress conditions to produce potential degradants.[2]
Methodology:
-
Preparation: Prepare solutions of Tinidazole at a known concentration (e.g., 500-600 mg tablets).[2]
-
Stress Application: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.5 N HCl at 50°C for 5 hours.[2]
-
Base Hydrolysis: 0.5 N NaOH at 50°C for 5 hours.[2]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Heat at 80°C for 5 hours.[2]
-
Photolytic Degradation: Expose to UV light (200 Wh/m²) and sunlight (1.2 million lux hours).[2]
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating method, such as gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a PDA detector, to separate the parent drug from any degradation products.[2]
Caption: Experimental workflow for a forced degradation study of Tinidazole.
Acute oral toxicity studies are conducted to determine the median lethal dose (LD50) of a substance. The data presented in Table 4 would have been generated using a protocol similar to the one outlined below.
Methodology:
-
Animal Selection: Use a standardized strain of laboratory animals (e.g., Wistar rats or Swiss albino mice).
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Dosing: Administer Tinidazole orally (via gavage) in graded doses to several groups of animals. A control group receives the vehicle only.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Analyze the mortality data using appropriate statistical methods (e.g., Probit analysis) to calculate the LD50 value.
Caption: General experimental workflow for an acute oral toxicity study.
Mechanism of Action
The antimicrobial activity of Tinidazole is dependent on its chemical reduction within the target organism.
Mechanism:
-
Tinidazole, an inactive prodrug, passively diffuses into anaerobic microorganisms (e.g., protozoa and bacteria).[11]
-
Inside the cell, the drug's nitro group is reduced by low-redox-potential electron transport proteins.[11]
-
This reduction process forms short-lived, cytotoxic reactive intermediates, such as nitro radical anions.
-
These reactive intermediates bind to and damage the organism's DNA, leading to strand breakage and cell death.[11]
Caption: Simplified signaling pathway for the mechanism of action of Tinidazole.
First-Aid and Emergency Procedures
In the event of exposure or accident, the following first-aid and emergency measures should be implemented.
Table 7: First-Aid Measures
| Exposure Route | Procedure | Reference |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. | [4][12] |
| Skin Contact | Remove contaminated clothing. Wash affected area with plenty of soap and water. | [4][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention. | [4][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice. |[4][5] |
Table 8: Fire-Fighting Measures
| Parameter | Description | Reference |
|---|---|---|
| Flammability | May be combustible at high temperatures. | [4] |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam. | [5][12] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |[13] |
References
- 1. Tinidazole CAS#: 19387-91-8 [m.chemicalbook.com]
- 2. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Tinidazole | 19387-91-8 [chemicalbook.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. Tinidazole 500mg [dailymed.nlm.nih.gov]
- 11. Tinidazole Monograph for Professionals - Drugs.com [drugs.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Tinidazole: MedlinePlus Drug Information [medlineplus.gov]
A Comprehensive Technical Guide to the Solubility of Tinidazole for Researchers and Drug Development Professionals
Introduction: Tinidazole (B1682380), a synthetic 5-nitroimidazole derivative, is a crucial antiprotozoal and antibacterial agent. Its efficacy is intrinsically linked to its physicochemical properties, particularly its solubility in various media, which governs its dissolution, absorption, and subsequent bioavailability. This technical guide offers an in-depth analysis of the solubility of tinidazole in a range of common laboratory solvents and aqueous solutions, providing researchers, scientists, and drug development professionals with essential data and standardized methodologies for their work.
Core Solubility Profile of Tinidazole
Tinidazole is characterized as a white or pale yellow crystalline powder.[1] Its solubility is a critical factor in formulation development and analytical method design. Generally, tinidazole is described as practically insoluble in water, sparingly soluble in methanol (B129727) and ethanol, and soluble in acetone (B3395972) and methylene (B1212753) chloride.[1][2][3][4]
Quantitative Solubility Data
To facilitate direct comparison and application in experimental design, the following table summarizes the quantitative solubility of tinidazole in various solvents.
| Solvent System | Solubility | Temperature | Reference |
| Organic Solvents | |||
| Dimethylformamide (DMF) | ~20 mg/mL | Not Specified | [5] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Not Specified | [5] |
| N-Methyl-2-pyrrolidone (NMP) | Most Soluble* | 298.15 K | [6] |
| Acetone | Soluble | Not Specified | [1][2][3][4] |
| Acetonitrile | 100 µg/mL | Not Specified | [7][8] |
| Ethanol | ~0.2 mg/mL | Not Specified | [5] |
| Methanol | Sparingly Soluble | Not Specified | [1][2][3][4] |
| Methylene Chloride | Soluble | Not Specified | [1][2][4] |
| Diethyl Ether | Very Slightly Soluble | Not Specified | [3] |
| Aqueous Solutions | |||
| Water | Practically Insoluble | Not Specified | [1][2][3][4] |
| Water | 2.7 µg/mL | 37°C | [9] |
| DMF:PBS (pH 7.2) (1:8) | ~0.11 mg/mL | Not Specified | [5] |
| Phosphate Buffer (pH 7.4) | 2.85 µg/mL | 37°C | [9] |
| 0.1 N HCl | Soluble | Not Specified | [10][11] |
| Citrate Buffer (pH 4.4) | Used as dissolution medium | 37°C | [12] |
| Phosphate Buffers (pH 1.48-11.55) | pH-dependent | 37°C | [13] |
*In a comparative study of fourteen mono-solvents at 298.15 K, the solubility of tinidazole was found to be highest in NMP, followed by DMAC, DMF, and acetone.[6]
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data are contingent on robust experimental design. The following protocols outline standard methodologies for determining the solubility of tinidazole.
Method 1: Shake-Flask Method for Equilibrium Solubility
This is a widely accepted method for determining the equilibrium solubility of a compound.[14]
Protocol:
-
Preparation: Add an excess amount of tinidazole powder to a known volume of the selected solvent in a sealed, airtight container (e.g., a glass vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended for consistent agitation.
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 10,000 rpm for 10 minutes) followed by careful collection of the supernatant, or by filtration through a fine-pore membrane filter (e.g., 0.45 µm) that does not interact with the drug or solvent.[9]
-
Quantification: Dilute the clear, saturated supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of tinidazole in the diluted sample using a validated analytical technique such as:
-
UV-Visible Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λmax) for tinidazole, which is approximately 310-317 nm in various solvents.[2][3][10][13]
-
High-Performance Liquid Chromatography (HPLC): This method offers higher specificity and is particularly useful for complex matrices.[9]
-
Method 2: Laser Monitoring Technique
For more dynamic and temperature-controlled solubility studies, a laser monitoring technique can be employed. This method involves detecting the point of dissolution or precipitation of the solid phase as the temperature of the solution is carefully controlled.[6]
Logical Workflow for Solubility Testing
The following diagram illustrates a typical workflow for determining the solubility of tinidazole.
Disclaimer: The information provided in this technical guide is intended for research and development purposes. It is essential to consult primary literature and conduct independent verification for critical applications. The solubility of tinidazole can be influenced by factors such as the purity of the compound and solvent, temperature, and pH.
References
- 1. drugfuture.com [drugfuture.com]
- 2. Tinidazole | 19387-91-8 [chemicalbook.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Tinidazole CAS#: 19387-91-8 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Tinidazole 100 µg/mL in Acetonitrile | LGC Standards [lgcstandards.com]
- 9. rjtcsonline.com [rjtcsonline.com]
- 10. jpsbr.org [jpsbr.org]
- 11. ijhmp.com [ijhmp.com]
- 12. ijrpc.com [ijrpc.com]
- 13. Bot Verification [ajouronline.com]
- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Introduction to Pharmaceutical Reference Standards
An In-depth Technical Guide to Tinidazole Primary and Secondary Reference Standards
In pharmaceutical analysis, reference standards are the cornerstone of quality, safety, and efficacy. They are highly characterized materials used to confirm the identity, purity, and potency of drug substances and products. Every analytical measurement, from routine quality control (QC) to complex stability studies, relies on the validity of the reference standard used.[1] The choice between using a primary or a secondary reference standard directly impacts the metrological traceability, cost, and regulatory standing of analytical results.
This guide provides a detailed technical examination of Tinidazole primary and secondary standards, outlining their distinct characteristics, qualification processes, and appropriate applications for researchers, scientists, and drug development professionals.
Defining Primary and Secondary Standards
The fundamental distinction between a primary and a secondary standard lies in its metrological origin and traceability.[1]
Primary Reference Standards
A primary reference standard is a substance designated or widely acknowledged as having the highest metrological qualities.[1] Its value is accepted without reference to other standards of the same substance.[1] These standards are established by official pharmacopeial bodies.[1][2][3]
-
Source: Officially recognized pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).[2][3]
-
Purity: Of the highest possible purity, thoroughly characterized through a battery of tests to confirm structure and quantify all impurities.[4]
-
Traceability: Serves as the origin of traceability. Its value is not derived from comparison to another standard.[1]
-
Use: Primarily used for the initial qualification and periodic requalification of secondary standards and in cases of dispute.[2][5] Due to their high cost and limited availability, they are not intended for routine laboratory use.[2][6]
Secondary Reference Standards (Working Standards)
A secondary reference standard, often called a working standard, is a substance whose quality and purity are established through direct comparison with a primary reference standard.[2][3][7] These are typically prepared in-house or purchased from a commercial supplier.[4][7]
-
Source: High-purity bulk drug substance, either synthesized or procured from a reputable manufacturer.[4][5]
-
Purity: Must be of high purity, but its exact potency or purity value is assigned based on its comparison to the primary standard.
-
Traceability: Its critical attribute is its documented, unbroken chain of comparison to a specific lot of a primary standard.[1][2]
-
Use: Intended for routine use in analytical testing, such as quality control assays, identification tests, system suitability checks, and stability studies.[1]
Comparative Summary: Primary vs. Secondary Standards
The key differences are summarized in the table below for easy comparison.
| Characteristic | Primary Reference Standard | Secondary Reference Standard (Working Standard) |
| Source | Official pharmacopeias (e.g., USP, EP, BP).[2][3] | High-purity bulk material, prepared in-house or from a commercial supplier.[7][8] |
| Purity | Highest metrological quality; purity determined by direct characterization. | High purity, with potency/purity value assigned relative to the primary standard.[1] |
| Traceability | The origin of metrological traceability. | Traceability must be established and documented against a primary standard.[1][2] |
| Certification | Supplied with a comprehensive certificate from the pharmacopeial body.[2] | Requires in-house qualification and documentation, or a certificate from a CRM provider.[9] |
| Intended Use | Qualification of secondary standards; calibration of methods; legal and dispute resolution.[1][2] | Routine QC testing, assays, identification, system suitability, and stability studies.[1][6] |
| Cost & Availability | Very expensive with limited availability.[2][3][6] | Cost-effective and available in larger quantities for routine analysis.[6] |
Qualification of a Tinidazole Secondary Standard
The qualification process is a formal, documented procedure to confirm that a candidate batch of Tinidazole is equivalent in its specified properties to the official primary standard.[10] This process establishes its suitability for use and its traceability.[1][5]
The logical workflow for qualifying a secondary standard is visualized below.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Primary and Secondary standards in Pharmaceutical Industry? Don’t let your guard down! - RC REDOL [rcredol.pt]
- 3. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. edqm.eu [edqm.eu]
- 6. Primary and Secondary Standards in Pharmaceutical Analysis [pharmamachinecn.com]
- 7. gmpsop.com [gmpsop.com]
- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 9. labomersa.com [labomersa.com]
- 10. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Chemical Structure and Properties of Tinidazole
Introduction
Tinidazole (B1682380) is a second-generation 5-nitroimidazole antimicrobial agent with potent activity against protozoa and anaerobic bacteria.[1][2] A synthetic derivative of imidazole (B134444), it is structurally related to metronidazole (B1676534) but exhibits an extended half-life, allowing for shorter treatment regimens.[3][4] Tinidazole functions as a prodrug that requires reductive activation within susceptible microorganisms to exert its cytotoxic effects.[3][5] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for Tinidazole, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Tinidazole is chemically described as 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole.[6][7] Its structure consists of a nitro-substituted imidazole ring, which is crucial for its antimicrobial activity.[6][8]
| Identifier | Value |
| IUPAC Name | 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole[6] |
| Molecular Formula | C₈H₁₃N₃O₄S[6] |
| CAS Number | 19387-91-8[6] |
| Canonical SMILES | CCS(=O)(=O)CCN1C(=NC=C1N(=O)=O)C[9] |
| InChI | InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3[10][11] |
| InChIKey | HJLSLZFTEKNLFI-UHFFFAOYSA-N[10][11] |
Physicochemical Properties
Tinidazole is a white or pale yellow crystalline powder.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 247.27 g/mol [4][6] |
| Melting Point | 118-120 °C[8] |
| Boiling Point (Predicted) | 528.4 ± 30.0 °C[8][12] |
| pKa (Predicted) | 2.30 ± 0.34[8] |
| LogP | -0.4[6] |
| Water Solubility | Practically insoluble[4][8][12] |
| Other Solubilities | Soluble in acetone (B3395972) and methylene (B1212753) chloride; sparingly soluble in methanol (B129727).[4][8][12] |
Pharmacology
3.1 Mechanism of Action
Tinidazole is a prodrug that is selectively toxic to anaerobic and microaerophilic pathogens.[6][13] Its mechanism involves intracellular reduction of its nitro group by low-redox-potential electron transport proteins, such as ferredoxin, which are present in susceptible organisms.[3][6] This reduction generates a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates.[5][13] These reactive species are believed to be responsible for the drug's therapeutic effects by inducing damage to DNA and other critical macromolecules, ultimately leading to microbial cell death.[6][13][14] The damage to DNA includes strand breaks and loss of helical structure, which inhibits nucleic acid synthesis and repair.[13][14][15]
3.2 Metabolism
Tinidazole is extensively metabolized in the liver prior to excretion, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][5][16] The metabolic processes include oxidation, hydroxylation, and conjugation.[6] The major drug-related component found in plasma is unchanged Tinidazole, along with a small amount of the 2-hydroxymethyl metabolite.[6] Another significant metabolite identified in urine is ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethyl sulphone, which results from hydroxylation and nitro-group migration.[17]
3.3 Pharmacokinetics (ADME)
Following oral administration, Tinidazole is rapidly and almost completely absorbed, with a bioavailability of approximately 100%.[3] It is widely distributed throughout body tissues and fluids, including crossing the blood-brain barrier.[18] Excretion occurs primarily through the kidneys (20-25% as unchanged drug) and to a lesser extent in the feces (12%).[3][5][18]
| Pharmacokinetic Parameter | Value |
| Bioavailability | ~100%[3] |
| Tmax (Time to Peak Concentration) | 1.6 (±0.7) hours |
| Cmax (Peak Plasma Concentration) | 47.7 (±7.5) µg/mL (after 2g dose)[18] |
| Plasma Half-life (T½) | 12-14 hours[3] |
| Volume of Distribution (Vd) | ~50 Liters[4][18] |
| Plasma Protein Binding | 12%[4][18] |
| Metabolism | Hepatic, primarily via CYP3A4[3][5][19] |
| Excretion | Urine (20-25% unchanged), Feces (~12%)[5][18] |
3.4 Spectrum of Antimicrobial Activity
Tinidazole is effective against a range of protozoal pathogens and anaerobic bacteria.[3][4] It shows minimal activity against aerobic bacteria due to the absence of the necessary low-redox-potential enzyme systems required for its activation.[3]
| Organism | Type | Minimum Inhibitory Concentration (MIC) |
| Trichomonas vaginalis | Protozoa | 2.5 mg/L[8][12] |
| Giardia lamblia (G. duodenalis) | Protozoa | N/A (Clinically effective)[5] |
| Entamoeba histolytica | Protozoa | 0.3–2.5 mg/L[8][12] |
| Gardnerella vaginalis | Bacteria | 0.2–2 mg/L[8][12] |
| Bacteroides fragilis | Bacteria | N/A (Clinically effective)[3] |
| Clostridium species | Bacteria | N/A (Clinically effective)[3] |
| Helicobacter pylori | Bacteria | 0.5 mg/L[8][12] |
Experimental Protocols
4.1 Protocol for Determination of Aqueous Solubility
The aqueous solubility of Tinidazole can be determined using the saturation shake-flask method. This protocol provides a general framework.
-
Preparation: Add an excess amount of Tinidazole powder to a flask containing a known volume of deionized water (or a specific buffer solution, e.g., PBS pH 7.4).[20][21]
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) and speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[20]
-
Separation: After equilibration, cease agitation and allow undissolved particles to settle. Centrifuge or filter the suspension (using a filter that does not bind the drug, e.g., 0.22 µm PVDF) to obtain a clear, saturated solution.
-
Quantification: Dilute the saturated solution with an appropriate solvent (e.g., methanol or 0.1 N HCl).[21][22] Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at Tinidazole's absorption maximum (λmax ≈ 275 nm or 317 nm).[8][22]
-
Calculation: Calculate the concentration of Tinidazole in the saturated solution using a pre-established standard curve, and express the solubility in units such as mg/L or µg/mL.[20]
4.2 Protocol for Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of Tinidazole against anaerobic bacteria can be determined using the agar (B569324) dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: Prepare a suitable agar medium for anaerobic bacteria, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.[23]
-
Drug Dilution: Prepare a stock solution of Tinidazole. Perform serial two-fold dilutions of the drug and incorporate them into molten agar to create plates with a range of final concentrations.[23]
-
Inoculum Preparation: Culture the test organism under anaerobic conditions to achieve a standardized turbidity (e.g., 0.5 McFarland standard). Dilute this suspension to achieve a final inoculum density of approximately 10⁵ colony-forming units (CFU) per spot.[23]
-
Inoculation: Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of the agar plates containing the various Tinidazole concentrations. Include a drug-free control plate.
-
Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 37°C for 48 hours.[23]
-
Result Interpretation: The MIC is defined as the lowest concentration of Tinidazole that completely inhibits the visible growth of the organism.[23]
References
- 1. Genotoxicity and cell death induced by tinidazole (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tinidazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. grokipedia.com [grokipedia.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. drugs.com [drugs.com]
- 6. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Tinidazole | 19387-91-8 [chemicalbook.com]
- 9. tinidazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Tinidazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Tinidazole - Wikipedia [en.wikipedia.org]
- 12. Tinidazole CAS#: 19387-91-8 [m.chemicalbook.com]
- 13. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 14. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Tinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and metabolism of 14C-tinidazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. J01XD02 - Tinidazole [drugsporphyria.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. jpsbr.org [jpsbr.org]
- 22. ijhmp.com [ijhmp.com]
- 23. accessdata.fda.gov [accessdata.fda.gov]
Safeguarding Analytical Accuracy: A Technical Guide to the Storage of Tinidazole Analytical Standard
For researchers, scientists, and professionals in drug development, ensuring the integrity of analytical standards is paramount. This technical guide provides an in-depth overview of the optimal storage conditions for the Tinidazole (B1682380) analytical standard, outlining the critical factors that influence its stability and providing protocols for assessing its integrity.
Tinidazole, a crucial antiprotozoal and antibacterial agent, demands careful handling and storage as an analytical standard to yield reliable and reproducible results in pharmaceutical analysis. Its stability is influenced by temperature, light, and pH, among other factors. Adherence to prescribed storage conditions is essential to prevent degradation and the consequent introduction of impurities that can compromise analytical data.
Recommended Storage Conditions
To maintain the purity and stability of the Tinidazole analytical standard, a multi-faceted approach to storage is required. This includes controlled temperature, protection from light, and appropriate containment. While general guidelines are available, specific recommendations can vary between pharmacopeias and suppliers.
Table 1: Recommended Storage Temperatures for Tinidazole Analytical Standard
| Source | Recommended Storage Temperature | Notes |
| United States Pharmacopeia (USP) | Controlled Room Temperature: 20°C to 25°C (68°F to 77°F)[1][2] | Excursions permitted between 15°C and 30°C (59°F and 86°F)[1]. |
| European Pharmacopoeia (EP) via Supplier | 2°C to 8°C[3] | As per a major supplier of EP reference standards. |
| Spectrum Chemical | Controlled Room Temperature: 20°C to 25°C (68°F to 77°F)[4] | |
| Cayman Chemical | -20°C[5] | States a stability of ≥4 years at this temperature. |
| Sigma-Aldrich (USP & EP Standards) | 2°C to 8°C[3][6][7] | For both USP and EP grade reference standards. |
In addition to temperature control, protection from light is a critical storage parameter. The United States Pharmacopeia (USP) explicitly states to "Preserve in tight containers, protected from light, at controlled room temperature"[2]. This is echoed by various suppliers and safety data sheets, which recommend storing the standard in light-resistant containers[4][8]. The container should be kept tightly closed to prevent exposure to moisture and atmospheric contaminants[4][8].
Stability Profile and Degradation Pathways
Tinidazole is a relatively stable molecule under controlled room temperature and even under accelerated conditions[1]. However, it is susceptible to degradation under specific stress conditions. Understanding these degradation pathways is crucial for interpreting stability studies and for the development of stability-indicating analytical methods.
Forced degradation studies have shown that Tinidazole undergoes significant degradation in alkaline and oxidative environments. It is also susceptible to photolytic degradation. Conversely, it exhibits greater stability under acidic, neutral, and thermal stress conditions. One study found that Tinidazole was completely hydrolyzed to 2-methyl-5(4)-nitroimidazole when refluxed in a 0.1 M sodium hydroxide (B78521) solution[9]. Another study confirmed extensive degradation in alkaline medium and under oxidative stress[10].
To visualize the factors leading to the degradation of Tinidazole, the following logical relationship diagram is presented.
Caption: Factors influencing the degradation of the Tinidazole analytical standard.
Experimental Protocols for Stability Assessment
The development and validation of a stability-indicating analytical method are essential for monitoring the integrity of the Tinidazole analytical standard over time. A typical workflow for such a study involves subjecting the standard to forced degradation conditions and then analyzing the stressed samples using a validated chromatographic method.
Caption: A generalized workflow for developing a stability-indicating analytical method.
Protocol: Forced Degradation Study of Tinidazole
This protocol outlines a general procedure for conducting forced degradation studies on the Tinidazole analytical standard.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a suitable amount of Tinidazole analytical standard in a volumetric flask using a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Reflux the solution at 60°C for a specified period (e.g., 4 hours)[11]. Neutralize the solution before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Reflux the solution at 60°C for a specified period (e.g., 4 hours)[11]. Neutralize the solution before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Place the solid Tinidazole standard in a hot air oven at a specified temperature (e.g., 60°C) for a defined duration[11]. Also, reflux a solution of Tinidazole in a neutral solvent.
-
Photolytic Degradation: Expose the solid Tinidazole standard and a solution of the standard to UV light (e.g., 254 nm) in a photostability chamber for a specified duration[11].
3. Sample Analysis:
-
After the specified stress period, dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol: Stability-Indicating RP-HPLC Method
The following is a representative example of a stability-indicating RP-HPLC method for Tinidazole. Method parameters may need to be optimized based on the specific instrument and column used.
Table 2: Example of a Stability-Indicating RP-HPLC Method for Tinidazole
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Phosphate Buffer (pH adjusted) in a suitable ratio (e.g., 50:50 v/v)[12] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 317 nm[12] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity (the ability to assess the analyte unequivocally in the presence of its degradation products), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Conclusion
The integrity of the Tinidazole analytical standard is critical for the accuracy and reliability of pharmaceutical analysis. Strict adherence to recommended storage conditions, including controlled room temperature (or refrigeration as specified by some suppliers), protection from light, and the use of tightly sealed containers, is essential. Understanding the stability profile and potential degradation pathways of Tinidazole allows for the development and implementation of robust stability-indicating analytical methods. The protocols provided in this guide serve as a foundation for researchers to establish and maintain the quality of their Tinidazole analytical standards, thereby ensuring the validity of their analytical results.
References
- 1. allsubjectjournal.com [allsubjectjournal.com]
- 2. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 3. DSpace [helda.helsinki.fi]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. The adsorption characteristics and degradation mechanism of tinidazole on an anatase TiO 2 surface: a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06665A [pubs.rsc.org]
- 7. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [PDF] Development and validation of stability indicating HPLC method for quantification of tinidazole | Semantic Scholar [semanticscholar.org]
- 9. Structure elucidation of the photolysis and hydrolysis products of tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijarmps.org [ijarmps.org]
- 12. Algal organic matter induced photodegradation of tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physicochemical Properties of Tinidazole
This technical guide provides essential information regarding the standard empirical formula and molecular weight of Tinidazole, a crucial antimicrobial agent. The data presented is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Physicochemical Data of Tinidazole
The fundamental molecular characteristics of Tinidazole are summarized in the table below. This data is critical for a variety of applications, including analytical method development, formulation studies, and quality control testing.
| Parameter | Value | Reference |
| Empirical Formula | C₈H₁₃N₃O₄S | [1][2][3][4][5] |
| Molecular Weight | 247.27 g/mol | [1][2][3][4][5] |
Methodology for Determination
The empirical formula, C₈H₁₃N₃O₄S, is determined through elemental analysis, a process that identifies the percentage composition of each element within the compound.[3] This ratio is then used to establish the simplest whole-number ratio of atoms. The molecular weight is subsequently calculated by summing the atomic weights of the constituent atoms based on the empirical formula.[1][2][4][5] Spectroscopic techniques, such as mass spectrometry, can be employed to confirm the molecular weight experimentally.
Logical Relationship of Physicochemical Properties
The following diagram illustrates the foundational relationship between the elemental composition of Tinidazole, its empirical formula, and its resulting molecular weight. This workflow is fundamental to the chemical characterization of any pure substance.
References
- 1. Tinidazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Tinidazole | 19387-91-8 [chemicalbook.com]
- 3. Tinidazole Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated RP-HPLC Method for the Quantification of Tinidazole in Pharmaceutical Formulations
Introduction
Tinidazole is a synthetic nitroimidazole derivative widely used as an antiprotozoal and antibacterial agent.[1] It is effective against infections caused by Trichomonas vaginalis, Giardia duodenalis, and Entamoeba histolytica.[1] Accurate and reliable quantification of Tinidazole in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note presents a simple, rapid, and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Tinidazole. The method has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines.[2][3]
Physicochemical Properties of Tinidazole
A thorough understanding of the physicochemical properties of Tinidazole is fundamental for the development of a successful HPLC method.
| Property | Value |
| Chemical Name | 1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole |
| Molecular Formula | C₈H₁₃N₃O₄S |
| Molecular Weight | 247.27 g/mol [1] |
| Solubility | Soluble in organic solvents like methanol, isopropyl alcohol, and acetonitrile.[2] |
| UV λmax | Approximately 310-320 nm in various solvents.[2][4] |
Chromatographic Conditions
The developed HPLC method utilizes a C8 stationary phase with a mobile phase consisting of a mixture of water and an organic modifier, ensuring optimal separation and peak symmetry.
| Parameter | Condition |
| HPLC System | Waters 2695 with Empower 3 software, including a quaternary gradient pump, autosampler, column oven, and PDA detector.[2] |
| Column | Zorbax SB C8 (150 mm x 4.6 mm, 3.5 µm)[2] |
| Mobile Phase | Water: Isopropyl Alcohol (80:20 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 310 nm[2] |
| Injection Volume | 10 µL[2] |
| Run Time | 10 minutes[2] |
Method Validation Summary
The developed method was rigorously validated as per ICH guidelines to ensure its suitability for the intended purpose.[2]
| Validation Parameter | Result |
| Specificity | No interference from blank or placebo at the retention time of Tinidazole. |
| Linearity Range | 22.5–135.0 µg/mL[2] |
| Correlation Coefficient (r²) | 0.9998[2] |
| Accuracy (% Recovery) | Within 98-102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.09 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.27 µg/mL[3] |
| Robustness | The method was found to be robust with deliberate small variations in flow rate, mobile phase composition, and detection wavelength. |
Detailed Experimental Protocols
1. Preparation of Mobile Phase and Diluent
-
Mobile Phase: Mix HPLC grade water and isopropyl alcohol in the ratio of 80:20 (v/v).[2]
-
Filter the mobile phase through a 0.45 µm membrane filter.[2]
-
Degas the mobile phase by sonication for 15-20 minutes.[2]
-
Diluent: Use the mobile phase (Water: Isopropyl Alcohol, 80:20 v/v) as the diluent.[2]
2. Preparation of Standard Stock Solution
-
Accurately weigh about 30 mg of Tinidazole working standard into a 20 mL volumetric flask.[2]
-
Add a small amount of diluent and sonicate to dissolve the standard completely.[2]
-
Make up the volume to the mark with the diluent to obtain a stock solution.
-
From this stock solution, further dilutions can be made to prepare working standard solutions and for constructing the calibration curve. For example, transferring 3 mL of the stock solution to a 50 mL volumetric flask and diluting with the diluent yields a concentration of 90 ppm.[2]
3. Preparation of Sample Solution (from Tablet Dosage Form)
-
Weigh and finely powder 20 Tinidazole tablets.[5]
-
Accurately weigh a quantity of the powder equivalent to 45 mg of Tinidazole and transfer it to a 500 mL volumetric flask.[2]
-
Add approximately 350 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the drug.[2]
-
Allow the solution to cool to room temperature.
-
Make up the volume to the mark with the diluent and mix well.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[2] This will result in a sample solution with a concentration of 90 ppm of Tinidazole.[2]
4. System Suitability Test (SST)
Before starting the sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.[2]
-
Inject the standard solution (e.g., 90 ppm) five times.
-
The acceptance criteria for system suitability are:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
%RSD of Peak Areas: Not more than 2.0
-
5. Chromatographic Analysis and Quantification
-
Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and the peak areas.
-
The concentration of Tinidazole in the sample is calculated using the peak area response from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC quantification of Tinidazole.
Caption: Key parameters influencing the HPLC separation of Tinidazole.
References
Application Note and Protocol for the Preparation of Tinidazole Standard Solution for Calibration
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of Tinidazole standard solutions for use in analytical calibration, such as for High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Introduction
Tinidazole is a synthetic antiprotozoal and antibacterial agent of the nitroimidazole class.[1] Accurate quantification of Tinidazole in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. The preparation of accurate and stable standard solutions is a prerequisite for the development and validation of reliable analytical methods. This protocol outlines the necessary steps for preparing Tinidazole standard solutions, ensuring accuracy, precision, and stability for calibration purposes.
Materials and Reagents
-
Tinidazole Reference Standard (RS): Purity ≥98%.[2]
-
Methanol (B129727): HPLC grade or equivalent.
-
Ethanol: Analytical grade.[3]
-
Acetone (B3395972): Analytical grade.[3]
-
Dimethylformamide (DMF): Analytical grade.[2]
-
Dimethyl sulfoxide (B87167) (DMSO): Analytical grade.[2]
-
Water: Deionized or distilled.
-
Phosphate Buffer (pH 6.8): As required for specific analytical methods.[4][5]
-
Volumetric flasks: Class A (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL).
-
Pipettes: Calibrated micropipettes and glass pipettes.
-
Analytical balance: Readable to at least 0.1 mg.
-
Sonicator.
Experimental Protocols
Solvent Selection and Solubility
Tinidazole is a light-yellow crystalline powder.[3] Its solubility varies in different solvents. It is soluble in acetone and acetic anhydride, sparingly soluble in methanol and ethanol, and very slightly soluble in water.[3] For aqueous buffers, it is recommended to first dissolve Tinidazole in a minimal amount of an organic solvent like DMF and then dilute with the aqueous buffer.[2]
Table 1: Solubility of Tinidazole in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very slightly soluble/Practically insoluble | [3][6] |
| Methanol | Sparingly soluble | [3] |
| Ethanol | Sparingly soluble | [3] |
| Acetone | Soluble | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [2] |
| Ethanol (another source) | ~0.2 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:8) | ~0.11 mg/mL | [2] |
Preparation of Standard Stock Solution (e.g., 1000 µg/mL in Methanol)
This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) stock solution, a common starting concentration for further dilutions.
-
Weighing: Accurately weigh approximately 25 mg of Tinidazole Reference Standard into a clean, dry weighing boat using a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed powder into a 25 mL Class A volumetric flask.
-
Dissolution: Add approximately 15-20 mL of methanol to the volumetric flask.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the Tinidazole.
-
Dilution to Volume: Allow the solution to return to room temperature. Then, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst. Store the stock solution protected from light in a tightly sealed container.[3] The solid form of Tinidazole is stable for at least 4 years when stored at -20°C.[2] Aqueous solutions are not recommended for storage for more than one day.[2]
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentration range for constructing a calibration curve. The concentration of working standards will depend on the specific analytical method and the expected concentration of the analyte in the samples.
Example: Preparation of a 100 µg/mL Working Standard Solution
-
Pipetting: Using a calibrated pipette, transfer 5.0 mL of the 1000 µg/mL Tinidazole stock solution into a 50 mL Class A volumetric flask.
-
Dilution: Dilute to the mark with the chosen diluent (e.g., methanol, mobile phase for HPLC, or a specific buffer).
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Further Dilutions: This 100 µg/mL solution can be used to prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) by further serial dilutions.
Data Presentation
The following table summarizes typical concentrations and linearity ranges for Tinidazole standard solutions used in various analytical methods.
Table 2: Summary of Quantitative Data for Tinidazole Standard Solutions
| Parameter | Value | Analytical Method | Reference |
| Stock Solution Concentrations | |||
| 0.30 mg/mL | UV-Vis | [4] | |
| 1000 µg/mL | UV-Vis | [7][8] | |
| 2.0 mg/mL | TLC (USP) | [9] | |
| 0.32 mg/mL | HPLC | [5] | |
| Working Standard Concentrations | |||
| 0.015 mg/mL | UV-Vis | [4] | |
| 10 µg/mL | UV-Vis | [8] | |
| 0.016 mg/mL | HPLC | [5] | |
| Calibration Curve Linearity Ranges | |||
| 22.5–135.0 µg/mL | RP-HPLC | [1] | |
| 30-70 µg/mL | RP-HPLC | [10] | |
| 0.003-0.03 mg/mL | UV-Vis | [4] | |
| 3.2-40.0 µg/mL | HPLC | [5] | |
| 5-30 µg/mL | UV-Vis | [7] |
Visualization
The following diagram illustrates the workflow for the preparation of Tinidazole standard solutions.
Caption: Workflow for Tinidazole Standard Solution Preparation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tinidazole CAS#: 19387-91-8 [m.chemicalbook.com]
- 7. ijpcsonline.com [ijpcsonline.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. ijarmps.org [ijarmps.org]
Application Notes and Protocols for the Analysis of Tinidazole in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tinidazole is a synthetic antiprotozoal and antibacterial agent belonging to the nitroimidazole class. It is widely used in the treatment of infections caused by anaerobic bacteria and protozoa. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of Tinidazole in its pharmaceutical dosage forms. These application notes provide detailed protocols for the quantitative analysis of Tinidazole in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, utilizing Tinidazole as a reference standard. The methods described are based on established and validated procedures.[1][2][3][4][5][6][7][8][9]
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters for the analytical methods described in this document, providing a clear comparison of their performance characteristics.
Table 1: HPLC Method Parameters for Tinidazole Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Acetonitrile: (0.05M) Phosphate (B84403) buffer (pH-2.8) (70:30v/v)[1] | Methanol: Phosphate buffer (pH 6.8) (50:50 v/v)[5] | Acetonitrile: Methanol: Water (10:20:70 v/v)[10] | Acetonitrile: Water (90:10 v/v)[8] |
| Column | Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.[1] | C18 (250×4.6 mm, 5 µm)[5] | Zorbax C-8, 250*4.6mm, 5µm[10] | Not Specified |
| Flow Rate | 1.0 ml/min[1] | 0.5 mL/min[5] | 1ml/min[10] | Not Specified |
| Detection Wavelength | 285 nm[1] | 317 nm[5] | 320 nm[10] | 270 nm[8] |
| Linearity Range | 30-70 µg/ml[1] | 3.2-40.0 µg/mL[5] | Not Specified | 5–30 µg/ml[8] |
| Correlation Coefficient (r²) | 0.999[1] | 0.9999[5] | > 0.995[10] | 0.9996[8] |
| Accuracy (% Recovery) | 98% to 102%[1] | 99.10-102.45%[5] | Within limits | Within acceptable range |
| Limit of Detection (LOD) | 0.09 µg/ml[1] | Not Specified | Not Specified | 2.5070 µg/ml[8] |
| Limit of Quantification (LOQ) | 0.027 µg/ml[1] | Not Specified | 0.2 µg/ml[10] | 7.5912 µg/ml[8] |
Table 2: UV-Visible Spectrophotometric Method Parameters for Tinidazole Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent/Medium | 0.1N NaOH | Phosphate buffer (pH = 6.8)[7] | 0.5 N NaOH[4] |
| λmax (nm) | 365 nm | 317 nm[7] | 368.6 nm[4] |
| Linearity Range | 5-25 µg/ml | 3.0-30 µg/mL[7] | 20 – 150 µg/ml[4] |
| Correlation Coefficient (r²) | 0.999 | 0.9997[7] | Not Specified |
| Accuracy (% Recovery) | 99.09% and 99.23% | 98.775-100.718%[7] | Not Specified |
| Limit of Detection (LOD) | 0.034 µg/ml | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.103 µg/ml | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Analysis of Tinidazole by RP-HPLC (Based on Method 1)
1. Materials and Reagents:
-
Tinidazole Reference Standard (USP or equivalent)[11][12][13]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Tinidazole tablets (Sample)
2. Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector
-
Develosil ODS HG-5 RP C18 column (5µm, 15cm x 4.6mm i.d.)[1]
-
Ultrasonic bath
-
0.45 µm membrane filter
3. Preparation of Solutions:
-
Phosphate Buffer (0.05M, pH 2.8): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05M solution. Adjust the pH to 2.8 with orthophosphoric acid.
-
Mobile Phase: Mix Acetonitrile and 0.05M Phosphate Buffer (pH 2.8) in a ratio of 70:30 (v/v). Filter through a 0.45 µm membrane filter and degas in an ultrasonic bath.[1]
-
Standard Stock Solution (1000 µg/ml): Accurately weigh 25 mg of Tinidazole reference standard and transfer to a 25 ml volumetric flask. Dissolve in and make up to volume with the mobile phase.[1]
-
Working Standard Solution (50 µg/ml): Transfer 0.5 ml of the standard stock solution into a 10 ml volumetric flask and dilute to volume with the mobile phase.[1]
-
Sample Solution: Weigh and powder 20 Tinidazole tablets. Transfer a quantity of powder equivalent to 100 mg of Tinidazole into a 100 ml volumetric flask. Add about 70 ml of mobile phase and sonicate for 15 minutes. Make up to volume with the mobile phase and mix. Filter the solution through a 0.45 µm membrane filter. Further dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 50 µg/ml).[6]
4. Chromatographic Conditions:
-
Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.[1]
-
Mobile Phase: Acetonitrile : (0.05M) Phosphate buffer (pH-2.8) (70:30v/v)[1]
-
Flow Rate: 1.0 ml/min[1]
-
Detection Wavelength: 285 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
5. Procedure:
-
Inject the blank (mobile phase) to ensure the baseline is stable.
-
Inject the working standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The retention time for Tinidazole will be approximately 4-6 minutes.[6][10]
6. Calculation: Calculate the percentage of Tinidazole in the tablets using the following formula:
Protocol 2: Analysis of Tinidazole by UV-Visible Spectrophotometry (Based on Method 1)
1. Materials and Reagents:
-
Tinidazole Reference Standard (USP or equivalent)[11][12][13]
-
Sodium Hydroxide (NaOH) (AR grade)
-
Distilled Water
-
Tinidazole tablets (Sample)
2. Instrumentation:
-
UV-Visible Spectrophotometer
3. Preparation of Solutions:
-
0.1N NaOH Solution: Dissolve 4.0 g of NaOH in 1000 ml of distilled water.
-
Standard Stock Solution (1000 µg/ml): Accurately weigh 100 mg of Tinidazole reference standard and transfer to a 100 ml volumetric flask. Dissolve in and make up to volume with 0.1N NaOH.
-
Working Standard Solutions (5-25 µg/ml): Prepare a series of dilutions from the standard stock solution using 0.1N NaOH to obtain concentrations of 5, 10, 15, 20, and 25 µg/ml.
-
Sample Solution: Weigh and powder 20 Tinidazole tablets. Transfer a quantity of powder equivalent to 100 mg of Tinidazole into a 100 ml volumetric flask. Add about 70 ml of 0.1N NaOH and sonicate for 15 minutes. Make up to volume with 0.1N NaOH and mix. Filter the solution. Further dilute an appropriate volume of the filtrate with 0.1N NaOH to obtain a final concentration within the linearity range (e.g., 15 µg/ml).
4. Procedure:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.1N NaOH as the blank.
-
Scan the working standard solutions to determine the wavelength of maximum absorbance (λmax), which should be around 365 nm.
-
Generate a calibration curve by measuring the absorbance of the working standard solutions at the λmax.
-
Measure the absorbance of the sample solution at the λmax.
5. Calculation: Determine the concentration of Tinidazole in the sample solution from the calibration curve. Calculate the percentage of Tinidazole in the tablets using the following formula:
Visualizations
Experimental Workflow for HPLC Analysis of Tinidazole
Caption: Workflow for Tinidazole analysis by HPLC.
Logical Relationship of Analytical Method Validation Parameters
References
- 1. ijarmps.org [ijarmps.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. omicsonline.org [omicsonline.org]
- 7. allsubjectjournal.com [allsubjectjournal.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Overview of Analytical Methods for Evaluating Tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. Tinidazole [doi.usp.org]
- 13. store.usp.org [store.usp.org]
Application Note & Protocol: Assay of Tinidazole by UV-Vis Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative determination of Tinidazole in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry. The described method is simple, accurate, precise, and cost-effective, making it suitable for routine quality control analysis. The protocol includes procedures for the preparation of solutions, determination of the wavelength of maximum absorbance (λmax), and construction of a calibration curve. Additionally, it outlines the validation of the method in accordance with ICH guidelines.
Introduction
Tinidazole is a synthetic antiprotozoal and antibacterial agent belonging to the 5-nitroimidazole class.[1] It is widely used in the treatment of infections caused by anaerobic bacteria and protozoa. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Tinidazole formulations. UV-Vis spectrophotometry is a widely accessible and rapid analytical technique that can be effectively employed for the assay of Tinidazole. This method is based on the principle that Tinidazole absorbs ultraviolet radiation at a specific wavelength, and the absorbance is directly proportional to its concentration.
Principle of the Method
The quantitative determination of Tinidazole is based on the measurement of its absorbance in the UV region. The wavelength of maximum absorbance (λmax) for Tinidazole can vary depending on the solvent used. Common solvents include phosphate (B84403) buffer (pH 6.8), sodium hydroxide (B78521) solutions, and methanol (B129727).[1] A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of Tinidazole in a sample solution can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Instrumentation and Reagents
Instrumentation
-
UV-Vis Spectrophotometer (double beam) with 1 cm matched quartz cells.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
pH meter
Reagents and Chemicals
-
Tinidazole reference standard
-
Methanol (AR grade)[1]
-
Potassium dihydrogen phosphate (AR grade)[1]
-
Sodium hydroxide (AR grade)[1]
-
Distilled water
Experimental Protocol
Selection of Solvent and Determination of λmax
The choice of solvent is critical as it can influence the λmax of Tinidazole. Several solvents have been reported in the literature, each with a corresponding λmax.
Table 1: Solvents and corresponding λmax for Tinidazole
| Solvent | λmax (nm) | Reference |
| Phosphate Buffer (pH 6.8) | 317 | [1] |
| 1M Piperazine | 318 | [4] |
| 0.1N NaOH | 365 | |
| 0.5N NaOH | 318, 368.6 | [2][3] |
| 0.5N HCl | 276, 279.2 | [2][3] |
| Methanol | 310 |
Protocol for λmax Determination (using Phosphate Buffer pH 6.8):
-
Prepare a stock solution of Tinidazole (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution.
-
Scan the dilute solution in the UV-Vis spectrophotometer over a wavelength range of 200-400 nm against a solvent blank.[1]
-
Identify the wavelength at which maximum absorbance occurs. This is the λmax.
Preparation of Solutions
4.2.1. Preparation of Phosphate Buffer (pH 6.8)
-
Accurately weigh 2.73 g of potassium dihydrogen phosphate and dissolve it in distilled water.[1]
-
Transfer the solution to a 1.0 L volumetric flask and make up the volume with distilled water.[1]
-
Adjust the pH to 6.8 by adding drops of 0.2 M sodium hydroxide solution.[1]
4.2.2. Preparation of Standard Stock Solution (e.g., 100 µg/mL in Phosphate Buffer pH 6.8)
-
Accurately weigh 10 mg of Tinidazole reference standard.
-
Dissolve it in a small amount of methanol and then transfer it to a 100 mL volumetric flask.[1]
-
Make up the volume to the mark with phosphate buffer (pH 6.8).[1]
4.2.3. Preparation of Working Standard Solutions for Calibration Curve
-
From the standard stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 3-30 µg/mL).[1]
-
For example, to prepare a 3 µg/mL solution, pipette 3 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with phosphate buffer (pH 6.8). Repeat for other concentrations.
4.2.4. Preparation of Sample Solution (from tablets)
-
Weigh and finely powder 20 Tinidazole tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Tinidazole.[2]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of the chosen solvent and sonicate for 15 minutes to dissolve the drug.[2]
-
Make up the volume to 100 mL with the solvent.
-
Filter the solution through a Whatman filter paper No. 41.[2]
-
Dilute the filtrate with the solvent to obtain a concentration within the calibration range.
Construction of the Calibration Curve
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution.
-
Plot a graph of absorbance versus concentration (µg/mL).
-
Determine the correlation coefficient (R²) and the regression equation (y = mx + c). The correlation coefficient should be close to 0.999.[1]
Assay of the Sample
-
Measure the absorbance of the prepared sample solution at the λmax.
-
Calculate the concentration of Tinidazole in the sample solution using the regression equation from the calibration curve.
-
Calculate the amount of Tinidazole in the tablet formulation.
Method Validation
The analytical method should be validated according to ICH guidelines.
Table 2: Summary of Method Validation Parameters
| Parameter | Specification | Typical Reported Values |
| Linearity | R² ≥ 0.999 | 0.9997[1] |
| Range | - | 3.0 - 30 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102% | 98.775 - 100.718%[1] |
| Precision (% RSD) | ≤ 2% | Intraday: < 0.711862%, Interday: < 0.5%[1] |
| Limit of Detection (LOD) | - | 1.56 µg/mL[1] |
| Limit of Quantification (LOQ) | - | 4.73 µg/mL[1] |
Workflow Diagram
Caption: Workflow for Tinidazole Assay by UV-Vis Spectrophotometry.
Data Presentation
Table 3: Example Calibration Data for Tinidazole in Phosphate Buffer (pH 6.8) at 317 nm
| Concentration (µg/mL) | Absorbance |
| 3 | [Absorbance Value] |
| 6 | [Absorbance Value] |
| 9 | [Absorbance Value] |
| 12 | [Absorbance Value] |
| 15 | [Absorbance Value] |
| 18 | [Absorbance Value] |
| 21 | [Absorbance Value] |
| 24 | [Absorbance Value] |
| 27 | [Absorbance Value] |
| 30 | [Absorbance Value] |
Note: Absorbance values are to be filled in based on experimental data.
Conclusion
The described UV-Vis spectrophotometric method provides a simple, rapid, and reliable means for the routine analysis of Tinidazole in bulk and pharmaceutical dosage forms. The method is validated to be accurate and precise, meeting the requirements for quality control testing. The choice of solvent can be adapted based on laboratory availability and specific formulation characteristics, with the corresponding λmax being redetermined.
References
Application Notes & Protocols for Impurity Profiling of Tinidazole Drug Substances
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinidazole is a synthetic antiprotozoal and antibacterial agent belonging to the nitroimidazole class. It is crucial to monitor and control impurities in the Tinidazole drug substance to ensure its quality, safety, and efficacy.[1] Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory authorities worldwide. This document provides a comprehensive guide to the standards, analytical methods, and protocols for the impurity profiling of Tinidazole.
Impurities in Tinidazole can originate from various sources, including the manufacturing process (related substances), degradation of the drug substance over time, or residual solvents.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.
Common Impurities of Tinidazole
Several impurities have been identified and characterized for Tinidazole. The most commonly cited specified impurities in pharmacopoeias are:
-
Tinidazole Impurity A: 2-Methyl-5-nitroimidazole (a process-related impurity).[2][3]
-
Tinidazole Impurity B: 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole (an isomer of Tinidazole).[2][4]
Other potential impurities may include starting materials, by-products, and degradation products.
Data Presentation: Acceptance Criteria and Typical Batch Analysis
The following tables summarize the acceptance criteria for Tinidazole impurities as per the European Pharmacopoeia (EP) and provide an example of typical results from a batch analysis.
Table 1: Pharmacopoeial Acceptance Criteria for Tinidazole Impurities (EP)
| Impurity | Acceptance Criterion (%) |
| Tinidazole Impurity A | ≤ 0.2 |
| Tinidazole Impurity B | ≤ 0.2 |
| Any Unspecified Impurity | ≤ 0.10 |
| Total Impurities | ≤ 0.4 |
Table 2: Example of a Certificate of Analysis for a Batch of Tinidazole
| Impurity | Result (%) | Method |
| Tinidazole Impurity A | 0.08 | HPLC |
| Tinidazole Impurity B | 0.12 | HPLC |
| Any Unspecified Impurity | < 0.05 | HPLC |
| Total Impurities | 0.20 | HPLC |
| Assay | 99.8% | HPLC |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol is based on the European Pharmacopoeia monograph for Tinidazole and is suitable for the separation and quantification of Tinidazole and its specified impurities.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Octylsilyl silica (B1680970) gel for chromatography (5 µm), 250 mm x 3.0 mm |
| Mobile Phase | Acetonitrile : Methanol (B129727) : Water (10:20:70 V/V/V) |
| Flow Rate | 0.5 mL/min |
| Detection | UV Spectrophotometer at 320 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 1.5 times the retention time of Tinidazole (approx. 9 minutes) |
4.1.2. Preparation of Solutions
-
Test Solution: Dissolve 25.0 mg of the Tinidazole substance under examination in the mobile phase and dilute to 50.0 mL with the mobile phase.
-
Reference Solution (a) (for unspecified impurities): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (corresponds to 0.10% of the test solution concentration).
-
Reference Solution (b) (for system suitability): Dissolve 5.0 mg of Tinidazole Impurity A CRS and 5.0 mg of Tinidazole Impurity B CRS in 10.0 mL of methanol and dilute to 100.0 mL with the mobile phase. Dilute 2.0 mL of this solution to 10.0 mL with the mobile phase.
-
Reference Solution (c) (for specified impurities): Dilute 1.0 mL of Reference Solution (b) to 50.0 mL with the mobile phase (corresponds to 0.2% of the concentration of each impurity in the test solution).
4.1.3. System Suitability
-
Inject Reference Solution (b).
-
Resolution: The resolution between the peaks due to Impurity A and Impurity B should be a minimum of 2.0.
4.1.4. Impurity Calculation
The percentage of each impurity is calculated by comparing the peak area of the impurity in the chromatogram of the Test Solution with the peak area of the corresponding reference solution.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is an alternative validated method for the determination of Tinidazole and its related substances.
4.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax C8, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Methanol : Water (10:20:70 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 320 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Run Time | 30 minutes |
4.2.2. Preparation of Solutions
-
Diluent: Mobile Phase
-
Blank: Mobile Phase
-
Standard Solution (Tinidazole): Accurately weigh and dissolve about 50.0 mg of Tinidazole standard in 60 mL of methanol in a 100 mL volumetric flask, sonicate for 5 minutes, and dilute to volume with methanol.
-
Impurity Stock Solutions: Prepare individual stock solutions of Tinidazole Impurity A and Impurity B by dissolving 10.0 mg of each standard in 20 mL of methanol.
-
Spiked Sample Solution: Accurately weigh and transfer about 575 mg of crushed Tinidazole tablets (equivalent to about 500 mg of Tinidazole) into a 50 mL volumetric flask. Add 35 mL of methanol, sonicate for 10 minutes, and dilute to volume with methanol. Filter the solution. Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask, spike with appropriate volumes of the impurity stock solutions, and dilute to volume with the mobile phase.
Visualizations
Workflow for Tinidazole Impurity Profiling
Caption: Workflow diagram illustrating the key stages of Tinidazole impurity profiling.
Relationship between Tinidazole and its Specified Impurities
References
Application of Tinidazole Standard in Pharmacokinetic Studies: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of Tinidazole (B1682380) standards in pharmacokinetic (PK) studies. It is designed to guide researchers, scientists, and professionals in the field of drug development through the essential methodologies for quantifying Tinidazole in biological matrices and understanding its metabolic fate.
Introduction to Tinidazole Pharmacokinetics
Tinidazole is a synthetic antiprotozoal and antibacterial agent belonging to the nitroimidazole class.[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Tinidazole is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 100%.[4] Peak plasma concentrations are typically reached within 1.6 to 2 hours.[4][5] The drug has an elimination half-life of 12 to 14 hours, which allows for less frequent dosing compared to similar drugs like metronidazole (B1676534).[4][6]
Tinidazole is significantly metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, through processes of oxidation, hydroxylation, and conjugation.[1][2][4][7] The main circulating component in the plasma is unchanged Tinidazole, with a smaller amount of the 2-hydroxymethyl metabolite also present.[1][2][8] Excretion occurs mainly through the kidneys, with about 20-25% of the administered dose eliminated as unchanged drug in the urine, and a smaller portion (around 12%) excreted in the feces.[3][4][5]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Tinidazole from various studies in healthy adult volunteers.
Table 1: Single-Dose Pharmacokinetic Parameters of Tinidazole (2 g oral dose, fasted)
| Parameter | Mean Value | Standard Deviation (±) | Reference |
| Cmax (µg/mL) | 47.7 - 51 | 7.5 | [9][10][11] |
| Tmax (hours) | 1.6 | 0.7 | [9] |
| AUC₀-∞ (µg·hr/mL) | 901.6 | 126.5 | [9] |
| T½ (hours) | 12.3 - 13.2 | 1.4 | [6][9] |
| Oral Bioavailability | ~100% | - | [4] |
Table 2: Effect of Food on Single 2 g Oral Dose of Tinidazole
| Parameter | Fasted Condition (Mean) | Fed Condition (Mean) | % Change | Reference |
| Cmax (µg/mL) | 47.7 | ~42.9 | ~10% decrease | [9] |
| Tmax (hours) | 1.6 | ~3.6 | Delayed by ~2 hours | [9] |
| AUC₀-∞ (µg·hr/mL) | 901.6 | Not significantly affected | - | [9] |
Table 3: Pharmacokinetic Parameters in Special Populations
| Population | Key Finding | Reference |
| Severe Renal Impairment (CrCL < 22 mL/min) | Pharmacokinetics not significantly different from healthy subjects. | [5][9] |
| Hemodialysis Patients | Half-life is significantly reduced from ~12 hours to 4.9 hours. Approximately 43% of the drug is eliminated during a 6-hour session. | [5][9][12] |
| Hepatic Impairment | Metabolism is reduced, leading to potential accumulation. Dosage adjustment should be considered. | [5][9] |
Experimental Protocols
Protocol for Quantification of Tinidazole in Human Plasma using HPLC-UV
This protocol outlines a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of Tinidazole in human plasma, adapted from several published methodologies.[13][14][15]
3.1.1. Materials and Reagents
-
Tinidazole reference standard
-
Metronidazole (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Perchloric acid (70%)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
3.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent.[15]
-
Mobile Phase: A mixture of Acetonitrile and 2% glacial acetic acid in water (e.g., 35:40:25 v/v/v).[15] An alternative is a mixture of 0.005 M potassium dihydrogen phosphate and acetonitrile (80:20 v/v), with the pH adjusted to 4.0 with orthophosphoric acid.[14]
-
Column Temperature: 40 °C.[15]
-
Detection Wavelength: 318 nm.[15]
-
Injection Volume: 20 µL.
3.1.3. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Accurately weigh and dissolve Tinidazole and Metronidazole (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Tinidazole primary stock solution with a suitable diluent (e.g., mobile phase or water) to create working standard solutions for spiking.
-
Calibration Curve Standards: Spike drug-free human plasma with the working standard solutions to obtain a series of calibration standards with concentrations ranging from 0.1 to 15 µg/mL.[14]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.
3.1.4. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 50 µL of the Metronidazole internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 200 µL of 70% perchloric acid to precipitate plasma proteins.[15]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
3.1.5. Data Analysis
-
Integrate the peak areas of Tinidazole and the internal standard (Metronidazole).
-
Calculate the peak area ratio (Tinidazole/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Tinidazole in the unknown samples and QC samples from the calibration curve.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical Tinidazole pharmacokinetic study.
Simplified Metabolic Pathway of Tinidazole
Caption: Major metabolic pathways of Tinidazole.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijarmps.org [ijarmps.org]
- 4. grokipedia.com [grokipedia.com]
- 5. drugs.com [drugs.com]
- 6. Pharmacokinetics of tinidazole in male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics of tinidazole and metronidazole in women after single large oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Tinidazole: a classical anaerobical drug with multiple potential uses nowadays] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of tinidazole in chronic renal failure and in patients on haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatographic assay for metronidazole and tinidazole: pharmacokinetic and metabolic studies in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Tinidazole in Human Serum by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated method for the quantitative analysis of Tinidazole (B1682380) in human serum using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol provides a reliable and sensitive approach for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Tinidazole. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. The method has been validated according to the International Conference on Harmonization (ICH) guidelines.
Introduction
Tinidazole is a nitroimidazole antimicrobial agent used in the treatment of protozoan and anaerobic bacterial infections. Accurate and precise quantification of Tinidazole in biological matrices like human serum is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the determination of Tinidazole in human serum by HPLC, suitable for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Tinidazole reference standard
-
Metronidazole (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Triethylamine
-
Water (HPLC grade)
-
Human serum (drug-free)
Instrumentation
A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column, and a data acquisition and processing system was used.
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tinidazole reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 30 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Metronidazole and dissolve it in 10 mL of methanol.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.
Sample Preparation
A protein precipitation method is employed for the extraction of Tinidazole from human serum.[1][2][3][4][5]
-
Pipette 500 µL of human serum into a microcentrifuge tube.
-
Add a fixed quantity of the internal standard (e.g., 2 µg of Mebendazole or an appropriate volume of Metronidazole working solution).[2]
-
Add 200 µL of 20% perchloric acid to precipitate the proteins.[2]
-
Vortex the mixture for 5 minutes.[2]
-
Centrifuge at 3,000 rpm for 10 minutes.[2]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtered supernatant into the HPLC system.[2]
Chromatographic Conditions
The following tables summarize various reported HPLC conditions for the analysis of Tinidazole. Method 1 is presented as a recommended starting point.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1[1][5] | Method 2[2] | Method 3[6] |
| Stationary Phase (Column) | C18 | Reverse Phase C18 | Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d. |
| Mobile Phase | 0.002 M Phosphate buffer, Methanol, and Acetonitrile (85:7.5:7.5 v/v/v) | Acetonitrile and Water (with 0.4% triethylamine, pH 3.6 adjusted with 5% orthophosphoric acid) (44:56 v/v) | (0.05M) Phosphate Buffer : Acetonitrile (30:70), pH 2.8 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Injection Volume | Not specified | 20 µL | Not specified |
| Detector Wavelength | 320 nm | 254 nm | 285 nm |
| Internal Standard | Metronidazole | Mebendazole | Not specified |
| Retention Time of Tinidazole | Not specified | Not specified | Not specified |
Method Validation
The analytical method was validated according to ICH guidelines, evaluating specificity, linearity, sensitivity, accuracy, precision, and reproducibility.[7]
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 30 µg/mL | [1][5] |
| 10 - 800 ng/0.5 mL of plasma | [2] | |
| 30 - 70 µg/mL | [6] | |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | [1][5] |
| 0.027 µg/mL | [6] | |
| Limit of Detection (LOD) | 0.09 µg/mL | [6] |
| Accuracy (% Recovery) | > 95% | [1] |
| 98 - 102% | [6][7] | |
| Precision (Intra-day RSD) | 0.36 - 6.14% | [1][5] |
| Precision (Inter-day RSD) | 1.14 - 4.21% | [1][5] |
Results and Discussion
The described HPLC method provides excellent separation and quantification of Tinidazole in human serum. The protein precipitation sample preparation is simple, rapid, and provides good recovery. The validation data demonstrates that the method is linear, accurate, precise, and sensitive for its intended purpose. The use of an internal standard corrects for variations in sample preparation and injection volume, ensuring the reliability of the results.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Tinidazole in human serum by HPLC.
Conclusion
The HPLC method detailed in this application note is a reliable and validated procedure for the quantification of Tinidazole in human serum. Its simplicity, sensitivity, and accuracy make it highly suitable for routine analysis in clinical and research settings. The provided protocol and validation data can be readily adopted by laboratories for pharmacokinetic and bioequivalence studies of Tinidazole.
References
- 1. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprajournals.com [eprajournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijarmps.org [ijarmps.org]
- 7. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Tinidazole Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinidazole (B1682380) is a nitroimidazole antimicrobial agent effective against anaerobic bacteria and certain protozoa. Its mechanism of action involves the reduction of its nitro group within the microbial cell, leading to the production of cytotoxic free radicals that disrupt DNA synthesis and cause cell death.[1][2] Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for guiding clinical therapy, monitoring resistance trends, and informing drug development.
These application notes provide detailed protocols for determining the in vitro susceptibility of anaerobic bacteria to tinidazole using standardized methods. While the Clinical and Laboratory Standards Institute (CLSI) has not established specific interpretive breakpoints for tinidazole, this document outlines testing procedures and quality control parameters based on established guidelines for anaerobic bacteria.[1]
Data Presentation: Interpretive Criteria and Quality Control
While specific CLSI breakpoints for tinidazole are not available, clinical decisions are often guided by the breakpoints for the structurally related nitroimidazole, metronidazole (B1676534). The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides breakpoints for metronidazole against anaerobic bacteria, which can be a useful reference.
Table 1: EUCAST Breakpoints for Metronidazole against Anaerobic Bacteria (v 14.0, 2024) [3]
| Organism Group | Susceptible (S) MIC (mg/L) | Resistant (R) MIC (mg/L) |
| Gram-negative anaerobes | ≤ 4 | > 4 |
| Gram-positive anaerobes | ≤ 4 | > 4 |
Note: These breakpoints are for metronidazole and should be used as a guide for interpreting tinidazole MICs with caution. The clinical relevance of these breakpoints for tinidazole has not been formally established by all regulatory bodies.
For protozoa such as Trichomonas vaginalis, the concept of Minimum Lethal Concentration (MLC) is often used. The CDC suggests that susceptibility testing can be helpful in managing refractory cases.[4]
Table 2: Quality Control Strains and Acceptable MIC Ranges
Quality control (QC) is essential for ensuring the accuracy and reproducibility of AST results. The following strains are recommended by CLSI for QC of anaerobic susceptibility testing.[5] While specific QC ranges for tinidazole are not officially published by CLSI, the ranges for metronidazole from the CLSI M100 document can be used as a reference point for laboratory validation.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (mg/L) |
| Bacteroides fragilis ATCC® 25285™ | Metronidazole | 0.5 - 2 |
| Bacteroides thetaiotaomicron ATCC® 29741™ | Metronidazole | 0.5 - 2 |
Note: Laboratories should establish their own in-house QC ranges for tinidazole based on consistent performance.
Experimental Protocols
Agar (B569324) Dilution Method (Reference Method)
The agar dilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.
Materials:
-
Tinidazole analytical standard
-
Solvent for tinidazole (e.g., dimethyl sulfoxide, DMSO)
-
Brucella agar base, supplemented with hemin, vitamin K1, and 5% laked sheep blood
-
Sterile petri dishes
-
Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating sachets)
-
Inoculum replicating apparatus (optional)
-
Quality control strains (B. fragilis ATCC® 25285™, B. thetaiotaomicron ATCC® 29741™)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of tinidazole at a concentration of 1280 µg/mL in a suitable solvent.
-
Preparation of Agar Plates:
-
Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.
-
Prepare a series of twofold dilutions of the tinidazole stock solution.
-
Add 2 mL of each antimicrobial dilution to 18 mL of molten agar to create plates with the desired final concentrations of tinidazole. Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Subculture the test and QC organisms onto a non-selective agar plate and incubate anaerobically for 24-48 hours to obtain isolated colonies.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:10 in a suitable broth to achieve a final inoculum concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation:
-
Using an inoculum replicating apparatus or a calibrated loop, spot-inoculate 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the drug-free control plate and proceeding to the plates with increasing concentrations of tinidazole. The final inoculum on the agar surface should be approximately 10⁵ CFU/spot.
-
-
Incubation:
-
Allow the inocula to dry completely.
-
Invert the plates and incubate them in an anaerobic atmosphere at 35-37°C for 48 hours.
-
-
Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of tinidazole that completely inhibits visible growth, disregarding a faint haze or a single colony. The growth on the drug-free control plate should be confluent.
-
The MICs of the QC strains should be within the established acceptable ranges.
-
Broth Microdilution Method
The broth microdilution method is a more practical alternative to agar dilution for routine clinical laboratory use.
Materials:
-
Tinidazole analytical standard
-
Solvent for tinidazole
-
Supplemented Brucella broth
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system
-
Quality control strains
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare twofold serial dilutions of tinidazole in supplemented Brucella broth in the wells of a 96-well microtiter plate. Each well should contain 100 µL of the antimicrobial dilution. Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the agar dilution method to a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Inoculation: Add 10 µL of the adjusted inoculum to each well of the microtiter plate (except the sterility control well). This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.
-
Incubation: Cover the plates and incubate in an anaerobic atmosphere at 35-37°C for 48 hours.
-
Interpretation of Results: The MIC is the lowest concentration of tinidazole that shows no visible turbidity. The growth control well should be turbid. The MICs of the QC strains must fall within their acceptable ranges.
Disk Diffusion Method
The disk diffusion method for anaerobic bacteria is generally less reliable than dilution methods, and there is often poor correlation between inhibition zone diameters and MICs for nitroimidazoles. Therefore, this method is not recommended for determining the susceptibility of anaerobic bacteria to tinidazole. If performed for research purposes, strict adherence to a standardized protocol and comparison with a reference method are essential.
Visualizations
Tinidazole Mechanism of Action
References
- 1. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 2. Surveillance of Antimicrobial Susceptibility of Anaerobe Clinical Isolates in Southeast Austria: Bacteroides fragilis Group Is on the Fast Track to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 5. microbiologics.com [microbiologics.com]
Application Note: High-Throughput Analysis of Tinidazole in Biological Matrices by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tinidazole (B1682380) in various biological matrices, including plasma, urine, and tissue homogenates. The protocols detailed herein utilize either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup, followed by rapid chromatographic separation on a C18 stationary phase and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate and precise measurement of tinidazole.
Introduction
Tinidazole is a nitroimidazole antimicrobial agent effective against anaerobic bacteria and protozoa. To understand its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable analytical method for its quantification in biological samples is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical studies. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of tinidazole.
Experimental
Materials and Reagents
-
Tinidazole reference standard
-
Phentolamine (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
-
Ammonium Formate
-
Ethyl Acetate
-
C18 Solid-Phase Extraction (SPE) Cartridges
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow
The overall workflow for the analysis of tinidazole in biological matrices is depicted below.
Caption: Overall experimental workflow from sample collection to data reporting.
Sample Preparation Protocols
An appropriate internal standard, such as phentolamine, should be added to all samples, calibration standards, and quality controls before extraction.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma and Urine
This protocol is recommended for cleaner sample extracts.
Caption: Step-by-step solid-phase extraction (SPE) workflow.
Detailed Steps:
-
Condition: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibrate: Pass 1 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to dry.
-
Load: Load the pre-treated biological sample (e.g., 200 µL of plasma spiked with internal standard) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute tinidazole and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma
LLE is a cost-effective alternative to SPE.
Detailed Steps:
-
To 200 µL of plasma containing the internal standard, add 1 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Tissue Homogenate Preparation
-
Accurately weigh the tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a consistent homogenate.
-
Proceed with either the SPE or LLE protocol, using the tissue homogenate as the sample.
LC-MS/MS Method
Liquid Chromatography
A C18 column is used for the chromatographic separation of tinidazole.
| Parameter | Value |
| Column | C18, 50 mm x 2.0 mm, 5 µm (e.g., Phenomenex Gemini C18)[1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.2% Formic Acid[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.2 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic: 56% B[1] |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for the detection of tinidazole and the internal standard.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | |
| Tinidazole | m/z 247.4 → 81.9[1] |
| Phentolamine (IS) | m/z 282.1 → 212.0[1] |
| Collision Energy | To be optimized for the specific instrument |
| Cone Voltage | To be optimized for the specific instrument |
Method Validation
The described method should be validated according to the relevant regulatory guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be prepared over the desired concentration range (e.g., 2-1000 ng/mL)[1].
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention times of tinidazole and the internal standard.
-
Matrix Effect: Evaluated to ensure that the matrix does not suppress or enhance the ionization of the analytes.
-
Recovery: The efficiency of the extraction procedure should be determined.
-
Stability: The stability of tinidazole in the biological matrix under various storage conditions should be assessed.
Data Analysis
The concentration of tinidazole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of tinidazole in various biological matrices. The provided protocols for solid-phase extraction and liquid-liquid extraction offer flexibility in sample preparation to suit different laboratory needs and sample types. This method is well-suited for a wide range of research applications in pharmacology and drug development.
References
Application Note: Tinidazole as a Robust Internal Standard for Chromatographic Analysis
Introduction
In quantitative chromatographic analysis, the use of an internal standard (IS) is crucial for correcting variations in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analyte, well-resolved from it and other matrix components, and not present in the original sample. Tinidazole (B1682380), a synthetic nitroimidazole derivative, possesses these characteristics, making it an excellent internal standard for the quantification of other nitroimidazole drugs, such as metronidazole (B1676534) and ornidazole (B1677491), in various biological matrices. Its structural similarity ensures comparable extraction efficiency and chromatographic behavior, while its distinct retention time allows for accurate quantification. This application note provides detailed protocols for the use of tinidazole as an internal standard in High-Performance Liquid Chromatography (HPLC) for the analysis of related compounds in human plasma and serum.
Chromatographic Analysis Workflow
The general workflow for using an internal standard in chromatographic analysis involves several key steps, from sample preparation to data analysis.
Caption: General workflow for quantitative analysis using an internal standard.
Protocol 1: Quantification of Metronidazole in Human Plasma using Tinidazole as an Internal Standard
This protocol details an HPLC-UV method for the determination of metronidazole in human plasma, employing tinidazole as the internal standard.[1]
1. Materials and Reagents
-
Metronidazole (Reference Standard)
-
Tinidazole (Internal Standard)
-
HPLC grade methanol (B129727), acetonitrile, chloroform, and isopropyl alcohol
-
Human plasma (drug-free)
-
Deionized water
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve metronidazole and tinidazole in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of metronidazole by diluting the stock solution with deionized water.
-
Internal Standard Working Solution (100 µg/mL): Dilute the tinidazole stock solution with deionized water.[1]
4. Sample Preparation (Liquid-Liquid Extraction)
This diagram outlines the liquid-liquid extraction procedure for plasma samples.
Caption: Liquid-liquid extraction workflow for plasma sample preparation.
5. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (adjust ratio for optimal separation) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.4 mL/min[1] |
| Detection | UV at 320 nm |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of metronidazole to tinidazole against the concentration of metronidazole.
-
The linear regression equation for metronidazole was reported as Y = 0.154X + 0.0012 with a mean correlation coefficient (r²) of 0.999.[1]
-
Determine the concentration of metronidazole in the plasma samples from the calibration curve.
Quantitative Data Summary
| Analyte/IS | Retention Time (min) | Linearity Range (µg/mL) |
| Metronidazole | 4.1[1] | 0.1 - 15[1] |
| Tinidazole (IS) | 5.8[1] | N/A |
Protocol 2: Quantification of Tinidazole in Human Serum using Metronidazole as an Internal Standard
This protocol describes a validated HPLC method for the determination of tinidazole in human serum using metronidazole as the internal standard.[2][3]
1. Materials and Reagents
-
Tinidazole (Reference Standard)
-
Metronidazole (Internal Standard)
-
HPLC grade methanol and acetonitrile
-
0.002 M Phosphate buffer
-
Human serum (drug-free)
-
Perchloric acid
2. Instrumentation
-
HPLC system with a UV/Vis detector
-
C18 analytical column
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of tinidazole and metronidazole in a suitable solvent.
-
Working Standard Solutions: Prepare a series of tinidazole working standard solutions by spiking drug-free human serum.
-
Internal Standard Working Solution: Prepare a working solution of metronidazole.
4. Sample Preparation (Protein Precipitation)
The following diagram illustrates the protein precipitation method for serum sample preparation.
Caption: Protein precipitation workflow for serum sample preparation.
5. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 0.002 M Phosphate buffer : Methanol : Acetonitrile (85:7.5:7.5 v/v/v)[2][3] |
| Column | C18 |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection | UV/Vis at 320 nm[2][3] |
| Injection Volume | Not specified, typically 20-100 µL |
| Column Temperature | Ambient |
6. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the internal standard.[2][3]
-
The method demonstrated good linearity over the tested concentration range.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 0.5 - 30 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.05 µg/mL[2] |
| Absolute Recovery | > 95%[2][3] |
| Intra-day RSD (%) | 0.36 - 6.14[2][3] |
| Inter-day RSD (%) | 1.14 - 4.21[2][3] |
Tinidazole serves as a reliable and effective internal standard for the chromatographic quantification of structurally related drugs. The protocols provided herein offer robust and validated methods for the analysis of nitroimidazoles in biological matrices, ensuring accuracy and precision in research, clinical, and drug development settings. The clear separation and similar extraction behavior of tinidazole relative to analytes like metronidazole and ornidazole make it an ideal choice for correcting analytical variability.
References
Troubleshooting & Optimization
Troubleshooting Peak Tailing for Tinidazole in RP-HPLC: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the analysis of Tinidazole using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] An ideal peak has a symmetrical Gaussian shape.[3] Peak tailing is undesirable as it can negatively impact resolution, quantification accuracy, and overall method reliability.[1][4] It is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1 indicates tailing, with a value of 1 representing a perfectly symmetrical peak. Many analytical methods specify an acceptable upper limit for the tailing factor, often around 1.5 or 2.0.[4][5]
Q2: Why is my Tinidazole peak tailing in RP-HPLC?
A2: Peak tailing for Tinidazole, a basic compound, in RP-HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1][5] The primary cause is typically the interaction of the basic Tinidazole molecule with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][5][6] Other contributing factors can include inappropriate mobile phase pH, column degradation, sample overload, and extra-column effects.[2][7]
Q3: How does the mobile phase pH affect the peak shape of Tinidazole?
A3: The mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds like Tinidazole (pKa ≈ 4.7).[8] When the mobile phase pH is close to the pKa of Tinidazole, a mixed population of ionized and non-ionized forms of the analyte can exist, leading to peak broadening and tailing.[6] To achieve a symmetrical peak for a basic compound like Tinidazole, it is generally recommended to work at a low pH (around 2.5-3.5) to protonate the analyte and suppress the ionization of residual silanol groups, or at a high pH (above 8) to deprotonate the silanol groups.[4][7]
Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?
A4: Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While both are common choices in RP-HPLC, their properties can affect interactions with the stationary phase and the analyte. For basic compounds, methanol (B129727) can sometimes provide better peak shapes than acetonitrile due to its ability to better mask residual silanol groups. It is advisable to experiment with both solvents during method development.
Q5: What is the role of a guard column in preventing peak tailing?
A5: A guard column is a short, disposable column installed before the analytical column.[9] Its primary function is to protect the analytical column from strongly retained or particulate matter in the sample matrix, which can cause blockages and lead to peak distortion, including tailing.[10] Using a guard column with the same stationary phase as the analytical column is a cost-effective way to extend the life of the more expensive analytical column and maintain good peak shape.[9]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a logical workflow for identifying and resolving the root cause of peak tailing for Tinidazole.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Optimizing Mobile Phase pH for Symmetrical Tinidazole Peak
This guide focuses on the critical step of mobile phase pH adjustment.
Experimental Protocol:
-
Initial Conditions: Start with a mobile phase commonly used for Tinidazole analysis, for example, a mixture of acetonitrile and a phosphate (B84403) buffer.
-
pH Adjustment: Prepare a series of mobile phases with varying pH values. For Tinidazole (pKa ≈ 4.7), it is recommended to test pH values in the acidic range (e.g., pH 2.5, 3.0, 3.5) and, if the column allows, in the basic range (e.g., pH 7.5, 8.0, 8.5).
-
Equilibration: For each mobile phase, thoroughly equilibrate the column until a stable baseline is achieved.
-
Injection: Inject a standard solution of Tinidazole.
-
Data Analysis: Measure the tailing factor for the Tinidazole peak at each pH value.
-
Optimization: Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
Data Presentation:
| Mobile Phase pH | Tailing Factor (As) |
| 2.5 | 1.1 |
| 3.0 | 1.3 |
| 4.5 | 2.1 |
| 7.0 | 1.8 |
| 8.0 | 1.2 |
Note: The data in this table is illustrative and will vary depending on the specific column and other chromatographic conditions. A study on basic drug compounds showed that lowering the mobile phase pH from 7.0 to 3.0 significantly reduced the asymmetry factor of methamphetamine from 2.35 to 1.33.[5]
Caption: Effect of mobile phase pH on Tinidazole peak shape.
Guide 3: Column Selection and Care to Minimize Tailing
The choice and condition of the HPLC column are paramount for achieving good peak symmetry.
Recommendations:
-
Use End-capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[2][6]
-
Consider Alternative Stationary Phases: For persistent tailing issues, consider columns with alternative stationary phases, such as those with embedded polar groups or hybrid silica particles, which are designed to shield residual silanols.[7]
-
Column Washing: If column performance deteriorates, flushing the column with a series of strong solvents can help remove contaminants. A typical washing sequence for a C18 column could be:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Methylene Chloride (if compatible with the HPLC system)
-
Isopropanol
-
Mobile Phase
-
-
Column Replacement: If washing does not restore peak shape, the column may be irreversibly damaged, and replacement is necessary.[7] A sudden increase in backpressure along with peak tailing can indicate a blocked column frit.[11]
Experimental Protocol for Column Performance Check:
-
Benchmark Injection: Regularly inject a well-characterized standard, such as Tinidazole, under standard method conditions and record the tailing factor and plate count. This provides a benchmark for column performance.
-
Monitor Performance: If peak tailing for Tinidazole increases beyond the acceptable limit (e.g., As > 1.5), it may indicate column degradation.
-
Troubleshooting: Follow the column washing protocol.
-
Re-evaluate: After washing, re-inject the benchmark standard. If the peak shape and efficiency are restored, the column can be returned to service. If not, the column should be replaced.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. ijrpr.com [ijrpr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of Tinidazole – Oriental Journal of Chemistry [orientjchem.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the analysis of Tinidazole (B1682380) and its related substances by High-Performance Liquid Chromatography (HPLC). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Tinidazole analysis?
A common starting point for the analysis of Tinidazole by reverse-phase HPLC is a mixture of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). A typical ratio to begin with is 60:40 (v/v) of a 5.3 mM phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile.[1] The flow rate is generally set around 1.0 mL/min with UV detection at approximately 317 nm or 318 nm.[1][2]
Q2: How can I improve the peak shape and resolution of Tinidazole and its related substances?
Poor peak shape and resolution can often be addressed by optimizing the mobile phase composition and pH. Here are a few troubleshooting steps:
-
Adjusting the Organic Solvent Ratio: Increasing the percentage of the organic solvent (e.g., acetonitrile) will generally decrease the retention time of the analytes. Fine-tuning this ratio is crucial for achieving optimal separation between Tinidazole and its impurities.
-
Modifying the Buffer pH: The pH of the mobile phase buffer can significantly impact the ionization state of the analytes and, consequently, their retention and peak shape. For Tinidazole, a slightly acidic pH, such as 3.0 to 3.5, is often used.[1][3]
-
Trying a Different Organic Solvent: If acetonitrile does not provide adequate separation, methanol or a combination of acetonitrile and methanol can be explored.[4]
-
Using Ion-Pair Reagents: For highly polar or ionic impurities, adding an ion-pair reagent to the mobile phase might be necessary, although this is less commonly reported for Tinidazole.
Q3: What are the common related substances of Tinidazole I should be aware of?
The United States Pharmacopeia (USP) lists Tinidazole Related Compound A (2-methyl-5-nitroimidazole) and Tinidazole Related Compound B.[5] Forced degradation studies have shown that Tinidazole can degrade under various stress conditions, including acidic, alkaline, oxidative, and photolytic conditions, leading to the formation of several degradation products.[6]
Q4: What detection wavelength is most appropriate for Tinidazole and its related substances?
The maximum absorption wavelength (λmax) for Tinidazole is in the UV region. A wavelength of 317 nm is commonly selected for its analysis.[2][3] Other reported wavelengths include 285 nm, 310 nm, and 320 nm.[4][7][8] It is recommended to determine the optimal wavelength by scanning the UV spectrum of Tinidazole and its impurities in the chosen mobile phase.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC analysis of Tinidazole.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Tinidazole and an Impurity | - Inappropriate mobile phase composition.- Incorrect pH of the buffer. | - Optimize the ratio of the organic solvent to the aqueous buffer.- Adjust the pH of the buffer. A pH of 3.0 has been shown to be effective.[3]- Consider a gradient elution program if isocratic elution is insufficient.[3] |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Ensure the pH of the mobile phase is suitable to suppress the ionization of silanol (B1196071) groups (typically pH < 4).- Reduce the sample concentration.- Use a column with end-capping or a different stationary phase. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuation in column temperature.- Pump malfunction or leaks. | - Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Extraneous Peaks (Ghost Peaks) | - Contamination in the mobile phase or sample.- Carryover from previous injections. | - Filter the mobile phase and samples before use.- Use high-purity solvents and reagents.- Implement a robust needle wash program between injections. |
Experimental Protocols
Below are examples of detailed methodologies for the HPLC analysis of Tinidazole.
Method 1: Isocratic RP-HPLC Method
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 5.3 mM Phosphate Buffer : Acetonitrile (60:40 v/v), pH 3.5 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 318 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Reference | [1] |
Method 2: Gradient RP-HPLC Method for Related Substances
| Parameter | Condition |
| Column | Waters Symmetry Shield RP C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10mM Potassium dihydrogen orthophosphate, pH adjusted to 3.0 |
| Mobile Phase B | Buffer pH 3.0 : Acetonitrile (20:80 v/v) |
| Gradient Program | Time (min) / %B: 0/5, 35/30, 40/5, 50/5 |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 278 nm (for Ciprofloxacin) and 317 nm (for Tinidazole) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Reference | [3] |
Visualizations
Below are diagrams to illustrate key workflows and relationships in optimizing the mobile phase for Tinidazole analysis.
Caption: A typical experimental workflow for HPLC analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. ijpsr.com [ijpsr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijarmps.org [ijarmps.org]
- 8. ijpsjournal.com [ijpsjournal.com]
Tinidazole reference standard stability and degradation pathways.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of the Tinidazole (B1682380) reference standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the Tinidazole reference standard?
A1: Tinidazole reference standards should be stored in tightly closed, light-resistant containers at a controlled room temperature of 20-25°C (68-77°F).[1][2][3] Excursions between 15°C and 30°C (59-86°F) are permitted.[1][2] It is also noted that the material is sensitive to light and should be protected from it.[2][3] Some suppliers may recommend refrigerated storage at 2-8°C.[4] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.
Q2: What is the shelf life and retest period for Tinidazole?
A2: The recommended expiration dating for tinidazole tablets is 24 months under recommended storage conditions.[1] The retest date for the active drug substance is supported by stability information provided in its Drug Master File (DMF).[1]
Q3: Is Tinidazole stable in solution?
A3: The stability of Tinidazole in solution is dependent on the solvent and pH. Studies have shown that the stability of standard and sample solutions at room temperature is acceptable, with a relative standard deviation (%RSD) of peak areas below 2.0%.[5] However, tinidazole is susceptible to degradation in both acidic and, more significantly, alkaline solutions.[6][7] It exhibits the greatest hydrolytic stability at a pH range of 4.0-5.0.[7][8]
Q4: What are the main factors that can cause the degradation of Tinidazole?
A4: The primary factors that can lead to the degradation of Tinidazole are:
-
pH: Extensive degradation occurs in alkaline (basic) conditions, with mild degradation observed in acidic and neutral conditions.[6] Tinidazole is most stable in a slightly acidic medium (pH 4-5).[7]
-
Oxidation: The drug is susceptible to oxidative stress.[6]
-
Light (Photolysis): Exposure to UV light and sunlight can cause significant degradation.[6][9]
-
Temperature: While generally stable to thermal stress under dry conditions, elevated temperatures in solution (e.g., 80°C) can accelerate hydrolysis.[6][7][10]
Tinidazole Degradation Pathways
Tinidazole undergoes degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The hydrolytic degradation of tinidazole is pH-dependent. In alkaline conditions (pH ≥ 7), the uncharged tinidazole molecule is decomposed by hydroxide (B78521) ions, which involves a proton transfer from the ethylsulfonylethyl side chain.[10] In acidic conditions, the degradation mechanism is less clearly defined but still occurs, though to a lesser extent than in basic media.[6][10]
-
Oxidation: Tinidazole is susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[6][9]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[6][9] The presence of photosensitizers, such as algal organic matter, can accelerate this process.[11][12][13]
-
Ring Opening: A key step in the degradation of the imidazole (B134444) ring is the breaking of the C-N bond, which can be catalyzed by surfaces like titanium dioxide (TiO₂) and is influenced by solvent conditions.[14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent assay results for the reference standard. | Improper storage of the standard (exposure to light, humidity, or temperature fluctuations). | Verify storage conditions against the Certificate of Analysis. Store in a desiccator in a dark, temperature-controlled environment. |
| Inaccurate weighing or dilution. | Calibrate balances regularly. Use calibrated volumetric flasks and pipettes. Prepare solutions fresh daily. | |
| Degradation of the standard in solution. | Check the pH of the solvent. Use a buffer in the optimal stability range (pH 4-5) if possible. Protect solutions from light. | |
| Appearance of unknown peaks in the chromatogram of the standard. | Degradation of the standard due to stress conditions (pH, light, oxidation). | Prepare fresh standard solution, protecting it from light and using a suitable solvent. Confirm the identity of the degradation products by comparing with forced degradation samples. |
| Contamination of the mobile phase, column, or glassware. | Filter all mobile phases. Use dedicated glassware for standards. Flush the HPLC system and column thoroughly. | |
| Low recovery of Tinidazole in stability studies. | Significant degradation has occurred under the tested stress condition. | This is an expected outcome of forced degradation studies. The goal is to identify degradation products and develop a stability-indicating method. |
| Analytical method is not stability-indicating (degradation products co-elute with the main peak). | Re-develop the chromatographic method to ensure separation of all degradation products from the parent drug peak. Use a photodiode array (PDA) detector to check for peak purity.[9] |
Data Summary
Table 1: Summary of Tinidazole Stability under Forced Degradation Conditions
| Stress Condition | Conditions Applied | Extent of Degradation | Reference(s) |
| Acid Hydrolysis | 0.5 N HCl at 50°C for 5 hours | Mild Degradation | [6][9] |
| 0.1 M HCl for 24 hours | ~1.24% | [16] | |
| Base Hydrolysis | 0.5 N NaOH at 50°C for 5 hours | Extensive Degradation | [6][9] |
| 0.1 M NaOH for 24 hours | ~1.37% | [16] | |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | Extensive Degradation | [6][9] |
| Thermal | 80°C for 5 hours (solid state) | Significant Degradation | [9] |
| 60°C for 6 hours (in water) | Stable | [6][16] | |
| Photolytic | UV light (200 Wh/m²) and Sunlight (1.2 million lux hours) | Significant Degradation | [6][9] |
Table 2: Identified Degradation Products of Tinidazole
| Degradation Pathway | Potential Degradation Product (m/z) | Description | Reference(s) |
| Sulfone Reduction | 250.1 | Reduction of the sulfonyl group. | [17] |
| Ethyl Group Removal | 224.0 | Removal of the ethyl group connected to the sulfur atom. | [17] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tinidazole
Objective: To generate degradation products of Tinidazole under various stress conditions to develop and validate a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of Tinidazole reference standard in an appropriate solvent (e.g., methanol (B129727) or a mixture of mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.5 N HCl.
-
Heat the solution at a specified temperature (e.g., 50°C) for a defined period (e.g., 5 hours).[9]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.5 N NaOH. Dilute to a final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.5 N NaOH.
-
Heat the solution at 50°C for 5 hours.[9]
-
Cool the solution to room temperature and neutralize with 0.5 N HCl. Dilute to a final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.[9]
-
Dilute to a final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid Tinidazole reference standard to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 5 hours).[9]
-
After exposure, allow the powder to cool, then weigh and prepare a solution of known concentration in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of Tinidazole to UV light (e.g., 200 Wh/m²) and/or sunlight (e.g., 1.2 million lux hours).[9]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution to a final concentration with the mobile phase.
-
-
Analysis: Analyze all samples (stressed and control) using a suitable analytical technique, such as HPLC with a PDA detector, to determine the percentage of degradation and to check for peak purity.[9]
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To quantify Tinidazole in the presence of its degradation products.
Methodology (Example):
-
Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV or PDA detector.
-
Column: C18 column (e.g., Waters Symmetry Shield, 250mm x 4.6mm, 5µm).[9]
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent is often used.
-
Solvent A: 10mM phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid.[9]
-
Solvent B: Acetonitrile/Buffer (pH 3.0) in a ratio of 80:20 v/v.[9]
-
-
Gradient Program: A typical gradient might be: T(min)/%B - 0/5, 35/30, 40/5, 50/5.[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Injection Volume: 10 µL.[9]
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness to prove its stability-indicating nature.[5][9][18]
Visualizations
Caption: Workflow for a forced degradation study of Tinidazole.
Caption: Major degradation pathways for Tinidazole.
Caption: Troubleshooting logic for Tinidazole stability testing.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Tinidazole Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Performance Liquid Chromatographic Analysis of Degradation Products of Tinidazole Pills | Scientific.Net [scientific.net]
- 8. DSpace [helda.helsinki.fi]
- 9. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Algal organic matter induced photodegradation of tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. The adsorption characteristics and degradation mechanism of tinidazole on an anatase TiO 2 surface: a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06665A [pubs.rsc.org]
- 15. The adsorption characteristics and degradation mechanism of tinidazole on an anatase TiO2 surface: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. ijarmps.org [ijarmps.org]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
Technical Support Center: Tinidazole Working Standard Solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Tinidazole (B1682380) working standard solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Tinidazole working standard solution degradation?
A1: Tinidazole solutions are susceptible to degradation from several factors, including:
-
Exposure to light (photodegradation): Significant degradation can occur when solutions are exposed to UV or sunlight.[1][2]
-
pH: Tinidazole is more stable in acidic conditions (pH 4-5) and shows mild degradation in neutral conditions.[2][3][4] However, extensive degradation occurs in alkaline (basic) environments.[2][5]
-
Oxidation: Oxidative stress, for instance from exposure to hydrogen peroxide, can cause significant degradation.[1][2]
-
Temperature: While Tinidazole is relatively stable to thermal stress alone, elevated temperatures can accelerate degradation in the presence of other factors like adverse pH.[2][4] For instance, heating at 80°C has been used in forced degradation studies.[3]
-
Improper Storage: Not adhering to recommended storage conditions, such as temperature and protection from light, can lead to degradation over time.[6][7][8]
Q2: What are the recommended storage conditions for Tinidazole working standard solutions?
A2: To ensure the stability of Tinidazole working standard solutions, they should be stored under the following conditions:
-
Temperature: USP reference standards for Tinidazole are typically stored at 2-8°C.[9] For general use, storage at a controlled room temperature of 20-25°C (68-77°F) is also acceptable, with short excursions permitted between 15-30°C (59-86°F).[6][7][10]
-
Light: Protect solutions from light by using amber-colored volumetric flasks or by wrapping the container with aluminum foil.[6][7][8] Store in light-resistant containers.[7]
-
Container: Use tightly capped or sealed containers to prevent solvent evaporation and contamination.[1][7]
Q3: What is a suitable solvent for preparing Tinidazole working standard solutions?
A3: Several solvents can be used, depending on the analytical method. Common choices include:
-
A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (50:50 v/v) is a suitable diluent.[1]
-
Methanol is also frequently used for preparing stock solutions.[5][8]
-
For UV spectrophotometric analysis, phosphate buffer at pH 6.8 has been used.[5][11]
Q4: How long can I expect my Tinidazole working standard solution to be stable?
A4: The stability of the solution depends on the storage conditions and the solvent used. For example, one study showed that spiked sample solutions in tightly capped volumetric flasks at room temperature were stable for at least 24 hours.[1] For long-term use, it is crucial to perform periodic system suitability tests or re-qualify the standard to ensure its integrity.
Q5: What are the signs of degradation in a Tinidazole working standard solution?
A5: Degradation may not always be visually apparent. The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). Signs of degradation in an HPLC chromatogram include:
-
A decrease in the peak area of the main Tinidazole peak.
-
The appearance of new peaks corresponding to degradation products.
-
A change in the retention time of the Tinidazole peak.
Q6: Can I use a degraded Tinidazole working standard solution for my experiments?
A6: No, using a degraded standard solution will lead to inaccurate and unreliable experimental results. The concentration of the active Tinidazole will be lower than expected, which can affect assays and other quantitative analyses.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting issues related to the degradation of Tinidazole working standard solutions.
Diagram: Troubleshooting Workflow for Tinidazole Solution Degradation
Caption: A flowchart outlining the steps to identify and resolve issues of Tinidazole solution degradation.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Tinidazole
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 0.5 N HCl at 50°C for 5 hours | Mild Degradation | [1][2] |
| Base Hydrolysis | 0.5 N NaOH at 50°C for 5 hours | Extensive Degradation | [1][2] |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | Extensive Degradation | [1][2] |
| Thermal | 80°C for 5 hours | No significant degradation | [1][2] |
| Photolytic (UV) | 200 Wh/m² | Significant Degradation | [1][2] |
| Photolytic (Sunlight) | 1.2 million lux hours | Significant Degradation | [1] |
Experimental Protocols
Protocol 1: Preparation of Tinidazole Working Standard Solution (HPLC)
This protocol is based on a stability-indicating HPLC method.[1]
-
Solvent Preparation: Prepare a diluent by mixing 0.01 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 50:50 v/v ratio.
-
Stock Solution Preparation:
-
Accurately weigh an appropriate amount of Tinidazole working standard.
-
Dissolve it in the diluent to obtain a stock solution with a concentration of 0.4 mg/mL.
-
-
Working Standard Solution Preparation:
-
Dilute the stock solution with the diluent to achieve the desired final concentration for analysis (e.g., 4.0 µg/mL).
-
-
Storage: Store the prepared solutions in tightly capped, light-resistant containers at controlled room temperature or refrigerated (2-8°C).
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of Tinidazole.[1][2]
-
Acid Degradation:
-
To a known concentration of Tinidazole solution, add 0.5 N HCl.
-
Heat the mixture at 50°C for 5 hours.
-
Cool, neutralize, and dilute to the initial concentration before analysis.
-
-
Base Degradation:
-
To a known concentration of Tinidazole solution, add 0.5 N NaOH.
-
Heat the mixture at 50°C for 5 hours.
-
Cool, neutralize, and dilute to the initial concentration before analysis.
-
-
Oxidative Degradation:
-
Treat a known concentration of Tinidazole solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to the initial concentration before analysis.
-
-
Thermal Degradation:
-
Expose a solid sample or solution of Tinidazole to a temperature of 80°C for 5 hours.
-
If a solid, dissolve and dilute to the desired concentration. If a solution, cool and dilute to the initial concentration.
-
-
Photolytic Degradation:
-
Expose a Tinidazole solution to UV light (200 Wh/m²) and sunlight (1.2 million lux hours).
-
Analyze the solution after exposure.
-
Visualization of Degradation Pathways
Diagram: Potential Degradation Pathways of Tinidazole
Caption: A diagram illustrating the various stress conditions that can lead to the degradation of Tinidazole.
References
- 1. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Performance Liquid Chromatographic Analysis of Degradation Products of Tinidazole Pills | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. allsubjectjournal.com [allsubjectjournal.com]
- 6. Tinidazole (Tindamax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. Tinidazole USP Reference Standard CAS 19387-91-8 Sigma-Aldrich [sigmaaldrich.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
Technical Support Center: Optimizing Tinidazole Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects in Tinidazole bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Tinidazole bioassays?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Tinidazole, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine). These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification. They are a primary concern in LC-MS/MS-based bioanalysis because they can compromise the sensitivity, accuracy, and reproducibility of the method.
Q2: What are the common causes of matrix effects in biological samples?
A2: Matrix effects are primarily caused by endogenous components of the biological sample that co-elute with Tinidazole and interfere with the ionization process in the mass spectrometer's source. Common culprits include:
-
Phospholipids: Abundant in plasma and tissue samples, they are a major source of ion suppression, particularly when using electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers used in sample preparation can interfere with the desolvation and ionization processes.
-
Proteins: Although most proteins are removed during sample preparation, residual amounts can still cause ion suppression and contaminate the LC-MS system.
-
Other Endogenous Molecules: Lipids, cholesterol, and metabolites that co-elute with Tinidazole can compete for ionization.
-
Exogenous Substances: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered drugs can also contribute to matrix effects.
Q3: How can I determine if my Tinidazole assay is affected by matrix effects?
A3: Two common methods are used to assess matrix effects:
-
Post-Column Infusion: A continuous infusion of a standard solution of Tinidazole is introduced into the LC flow after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) from the stable baseline signal indicates the retention time at which matrix components are causing ion suppression or enhancement.
-
Post-Extraction Spike Method: This is a quantitative approach. The response of Tinidazole in a neat solution is compared to the response of Tinidazole spiked into an extracted blank matrix. The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect. This should be tested with multiple sources of the biological matrix to assess the variability of the matrix effect.
-
Q4: What are the primary strategies to minimize matrix effects for Tinidazole analysis?
A4: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible. The choice of technique (Solid-Phase Extraction, Liquid-Liquid Extraction, or Protein Precipitation) is critical. Generally, SPE provides the cleanest extracts, followed by LLE, and then PPT.
-
Improve Chromatographic Separation: Modifying the LC method to separate Tinidazole from co-eluting matrix components is a powerful strategy. This can involve:
-
Using a different stationary phase (e.g., C18, Phenyl-Hexyl).
-
Adjusting the mobile phase composition and gradient profile.
-
Employing techniques like hydrophilic interaction liquid chromatography (HILIC) if Tinidazole is highly polar.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Tinidazole-d4) is the ideal internal standard. It co-elutes with Tinidazole and is affected by matrix effects to the same degree, thus providing accurate correction during quantification.
-
Matrix-Matched Calibration Standards: Preparing calibration standards and quality controls in the same biological matrix as the study samples can help to compensate for consistent matrix effects.
-
Sample Dilution: If the concentration of Tinidazole is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
Q5: I'm seeing high variability in my results between different plasma lots. What is the likely cause and how can I fix it?
A5: High variability between different sources of a biological matrix is a classic sign of a relative matrix effect. This means that while your sample preparation and chromatography might be consistent, the composition of the plasma itself differs from lot to lot, causing varying degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Re-evaluate Sample Cleanup: Your current method may not be robust enough to handle the variability in matrix composition. Consider switching to a more rigorous cleanup technique, such as SPE, which can provide cleaner extracts and reduce lot-to-lot differences.
-
Employ a SIL-IS: If you are not already using a stable isotope-labeled internal standard, this is highly recommended. A SIL-IS will co-elute with Tinidazole and experience the same matrix effects, effectively normalizing the response and reducing variability.
-
Assess Matrix Effects Across Multiple Lots: During method validation, it is crucial to evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is rugged and reliable.
Troubleshooting Guides
Problem 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Action |
| Inefficient Extraction | - For LLE: Optimize the pH of the aqueous phase and the choice of organic solvent to ensure proper partitioning of Tinidazole. - For SPE: Ensure the correct sorbent chemistry is being used. Optimize the wash and elution steps to prevent premature elution of Tinidazole and ensure its complete recovery. - For PPT: The precipitating solvent may be co-precipitating Tinidazole. Try a different solvent or adjust the solvent-to-plasma ratio. |
| Analyte Instability | - Ensure that the sample processing and storage conditions do not lead to the degradation of Tinidazole. Perform stability assessments at each stage of the process. |
| Improper Reconstitution | - After evaporation of the extraction solvent, ensure the reconstitution solvent is appropriate to fully dissolve Tinidazole. Incomplete dissolution will lead to low recovery. |
Problem 2: Significant Ion Suppression
| Possible Cause | Troubleshooting Action |
| Inadequate Sample Cleanup | - This is the most common cause. Phospholipids are a primary culprit. - If using PPT: Consider switching to LLE or SPE for a cleaner extract. - If using LLE: Optimize the extraction conditions to minimize the co-extraction of interfering substances. - If using SPE: Ensure the wash steps are effective at removing matrix components without affecting Tinidazole recovery. |
| Chromatographic Co-elution | - Modify the LC gradient to better separate Tinidazole from the region of ion suppression identified by a post-column infusion experiment. - Experiment with a different analytical column that offers alternative selectivity. |
| High Sample Concentration | - If the sample contains a high concentration of matrix components, consider diluting the sample before extraction, provided the Tinidazole concentration is high enough for detection. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is a critical step in minimizing matrix effects. Below is a summary of reported performance data for different extraction methods for Tinidazole. Note: Data is compiled from different studies and experimental conditions may vary.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Key Considerations | Reference |
| Protein Precipitation (PPT) | Tinidazole | Human Serum | > 95% | Simple, fast, but may result in less clean extracts. | [1] |
| Protein Precipitation (PPT) | Tinidazole | Human Plasma | 83% | Perchloric acid was used as the precipitant. | |
| Solid-Phase Extraction (SPE) | Tinidazole | Rat Plasma | > 81.3% | Provides cleaner extracts than PPT, reducing matrix effects. | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Tinidazole from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 0.5 mL of plasma in a centrifuge tube, add the internal standard and briefly vortex.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol). Vortex for 2-5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
Protocol 3: Protein Precipitation (PPT)
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 600 µL of cold acetonitrile (B52724) (or another suitable organic solvent like methanol or perchloric acid solution). Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection or Further Processing: The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted in the mobile phase to improve peak shape and compatibility.
Visualizations
Caption: Troubleshooting Decision Tree for Matrix Effects.
Caption: General Workflow for Tinidazole Sample Preparation.
References
Technical Support Center: Forced Degradation Studies of Tinidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Tinidazole (B1682380). All experimental protocols and data are based on published research to ensure accuracy and relevance.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of Tinidazole?
A1: Forced degradation studies for Tinidazole, as recommended by the International Council on Harmonisation (ICH) guidelines, typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2][3][4] The goal is to achieve 5-20% degradation to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][4][5]
Q2: How can I ensure the analytical method is "stability-indicating"?
A2: A stability-indicating method is one that can accurately and specifically measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To validate a method as stability-indicating, you must demonstrate that all degradation products are well-separated from the parent drug peak in the chromatogram.[6] This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to assess peak purity.[7]
Q3: What are the common challenges encountered during the HPLC analysis of Tinidazole and its degradants?
A3: Common challenges include poor peak shape (tailing or fronting), co-elution of degradation products with the main peak, and baseline drift. These issues can often be resolved by optimizing the mobile phase composition and pH, adjusting the column temperature, or using a different stationary phase.[8][9][10]
Q4: Is Tinidazole stable under thermal stress?
A4: Yes, studies have shown that Tinidazole is generally stable to thermal stress.[6][11]
Q5: Under which conditions does Tinidazole show significant degradation?
A5: Tinidazole has been found to be particularly susceptible to degradation under alkaline (base hydrolysis), oxidative, and photolytic conditions.[6][11] Mild degradation is typically observed under acidic and neutral conditions.[6][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient). | Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature (e.g., to 60-80°C) or extend the exposure time. Ensure direct exposure to the light source in photolytic studies.[4][12] |
| Excessive degradation (>20%) of Tinidazole. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure duration. Neutralize the reaction at specific time points to halt further degradation.[4] |
| Poor peak shape (tailing or splitting) in HPLC. | - Column overload or contamination.- Inappropriate mobile phase pH.- Sample solvent incompatible with the mobile phase. | - Reduce sample concentration.- Flush the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dissolve the sample in the mobile phase.[8][9][10] |
| Baseline drift or noise in the chromatogram. | - Contaminated mobile phase or detector cell.- Inadequate mobile phase degassing.- Temperature fluctuations. | - Use high-purity solvents and filter the mobile phase.- Degas the mobile phase before use.- Use a column oven to maintain a stable temperature.[8][9] |
| Inconsistent retention times. | - Fluctuation in mobile phase composition.- Pump malfunction or leaks. | - Prepare the mobile phase accurately by weight.- Prime the pump and check for leaks in the system.[9] |
Experimental Protocols
Acid Hydrolysis
-
Procedure: Dissolve 10 mg of Tinidazole in 30 mL of 0.1 M Hydrochloric Acid (HCl).[12]
-
Conditions: Reflux the solution at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 5 hours).[7]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide (B78521) (NaOH) solution.[12]
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.[12]
Alkaline Hydrolysis
-
Procedure: Dissolve 10 mg of Tinidazole in 30 mL of 0.1 M Sodium Hydroxide (NaOH).[12]
-
Conditions: Heat the solution at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 5 hours).[7]
-
Neutralization: After the specified time, cool the solution and neutralize it with an appropriate concentration of hydrochloric acid (HCl).
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to the target concentration for analysis.
Oxidative Degradation
-
Procedure: Dissolve an accurately weighed amount of Tinidazole in a solution of 3% hydrogen peroxide (H₂O₂).[7]
-
Conditions: Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.[7]
-
Sample Preparation: Dilute the solution with the mobile phase to the desired concentration for HPLC injection.
Thermal Degradation
-
Procedure: Place the solid Tinidazole powder in a petri dish.[12]
-
Conditions: Expose the sample to a high temperature (e.g., 80°C) in a hot air oven for a defined period (e.g., 5 hours).[7]
-
Sample Preparation: Dissolve the heat-exposed sample in a suitable solvent (e.g., methanol) and then dilute with the mobile phase for analysis.[12]
Photolytic Degradation
-
Procedure: Place the solid Tinidazole powder in a clean and dry petri dish.[12]
-
Conditions: Expose the sample to a UV light source (e.g., at 254 nm) in a UV cabinet for 24 hours.[12] Alternatively, expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
Sample Preparation: Dissolve the exposed sample in a suitable solvent and dilute with the mobile phase for HPLC analysis.[12]
Data Presentation
Table 1: Summary of Forced Degradation Results for Tinidazole
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Room Temp. | 1.24% | [12] |
| Acid Hydrolysis | 0.5 N HCl | 5 hours | 50°C | Significant | [7] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | Room Temp. | 1.37% | [12] |
| Alkaline Hydrolysis | 0.5 N NaOH | 5 hours | 50°C | Extensive | [7][11] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp. | Extensive | [7][11] |
| Thermal Degradation | Dry Heat | 5 hours | 80°C | Stable | [7][11] |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | N/A | Significant | [12] |
| Photolytic Degradation | UV Light (200 Wh/m²) | N/A | N/A | Significant | [7] |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of Tinidazole.
Logical Relationship for Troubleshooting HPLC Issues
Caption: Troubleshooting logic for common HPLC problems.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. ijarmps.org [ijarmps.org]
Improving resolution between Tinidazole and its impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between Tinidazole (B1682380) and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Tinidazole that I should be aware of?
A1: The most commonly cited impurities for Tinidazole, particularly in pharmacopeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), are Impurity A and Impurity B.
-
Tinidazole EP Impurity A: Chemically known as 2-Methyl-5-nitro-1H-imidazole.[1][2][3]
-
Tinidazole EP Impurity B: Chemically known as 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole. This is a positional isomer of Tinidazole, which can make it challenging to separate.[3][4][5]
Other related compounds and degradation products may also be present, arising from the synthesis process or degradation over time due to factors like heat, light, or moisture.
Q2: My chromatogram shows poor resolution between Tinidazole and Impurity B. What are the likely causes?
A2: Poor resolution between Tinidazole and its positional isomer, Impurity B, is a common challenge. The primary causes often relate to suboptimal chromatographic conditions. These can include:
-
Inappropriate Mobile Phase Composition: The organic modifier concentration, pH, or buffer strength may not be optimal for separating these closely related compounds.
-
Unsuitable Stationary Phase: The chosen HPLC column may not have the right selectivity for this specific separation.
-
Column Degradation: Over time, the column's performance can degrade, leading to broader peaks and reduced resolution.
-
Flow Rate Issues: An inconsistent or non-optimal flow rate can negatively impact peak shape and separation.
Q3: I am observing significant peak tailing for my Tinidazole peak. What could be the reason?
A3: Peak tailing for Tinidazole is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase.[6] Key reasons include:
-
Interaction with Silanol (B1196071) Groups: Residual silanol groups on the surface of silica-based C18 columns can interact with the basic amine groups in the Tinidazole molecule, leading to tailing.[6]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to increased interaction with silanol groups.
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.
-
Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.
Troubleshooting Guides
Improving Resolution Between Tinidazole and Impurity B
This guide provides a step-by-step approach to enhance the separation between Tinidazole and its critical isomer, Impurity B.
Problem: Co-elution or poor resolution between Tinidazole and Impurity B peaks.
Workflow for Troubleshooting Poor Resolution:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A small change can significantly impact selectivity.
-
pH Adjustment: Adjust the pH of the aqueous buffer. For compounds with ionizable groups, pH is a powerful tool to alter retention and improve separation. A pH around 3.0 has been shown to be effective in some methods.[7]
-
Buffer Strength: Increase the buffer concentration (e.g., from 10mM to 25mM) to minimize secondary interactions with the stationary phase.
-
-
Evaluate Stationary Phase:
-
Column Chemistry: If resolution is still poor, consider a column with a different selectivity. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase column might provide a different interaction mechanism and improve separation.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UPLC) offer higher efficiency and can improve the resolution of closely eluting peaks.
-
-
Adjust Method Parameters:
-
Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, although it may also increase analysis time.
-
Flow Rate: Reducing the flow rate can enhance peak efficiency and resolution, but will also lengthen the run time.
-
Addressing Peak Tailing of Tinidazole
This guide outlines strategies to mitigate peak tailing for the Tinidazole analyte.
Problem: The Tinidazole peak exhibits significant tailing (asymmetry factor > 1.2).
Logical Steps to Address Peak Tailing:
Caption: Decision process for troubleshooting peak tailing.
Detailed Steps:
-
Check for Column Overload:
-
Dilute the sample and inject it again. If the peak shape improves, the original concentration was likely too high.
-
-
Modify the Mobile Phase:
-
Lower pH: Decrease the mobile phase pH to suppress the ionization of silanol groups on the column, which reduces their interaction with Tinidazole. Operating at a pH below 3 can be effective, but ensure your column is stable at low pH.
-
Use an Additive: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of basic analytes like Tinidazole.
-
-
Column Maintenance:
-
Flush the Column: If the tailing has developed over time, the column may be contaminated. Flush the column with a strong solvent to remove any adsorbed impurities.
-
Replace the Guard Column: If you are using a guard column, replace it as it may be the source of the problem.
-
Use a Highly Deactivated Column: Modern columns are often end-capped to minimize residual silanol activity. If you are using an older column, switching to a newer, high-purity silica (B1680970) column can significantly reduce tailing.
-
Experimental Protocols & Data
Example HPLC Method for Tinidazole and Impurities
This protocol is a starting point for method development and can be optimized as needed.
Experimental Workflow:
Caption: General experimental workflow for HPLC analysis.
Protocol Details:
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Tinidazole and its impurities in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Sample Solution: Accurately weigh and dissolve the sample containing Tinidazole in the diluent to achieve a similar concentration as the standard solution.
-
-
HPLC System and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
-
Data Acquisition and Analysis:
-
Inject the standard and sample solutions.
-
Integrate the peaks and calculate the resolution between Tinidazole and its impurities. The resolution should ideally be greater than 1.5.
-
Assess the tailing factor for the Tinidazole peak, aiming for a value less than 1.5.
-
Comparative Data of HPLC Methods
The following table summarizes different reported HPLC conditions for the analysis of Tinidazole, which can serve as a reference for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax C8, 250x4.6mm, 5µm[1] | Waters Symmetry Shield RP18, 250x4.6mm, 5µ[8] | SS Wakosil-II C-18[9] |
| Mobile Phase | Acetonitrile:Methanol:Water (10:20:70 v/v)[1] | Gradient of Phosphate buffer (pH 3.0) and Acetonitrile[8] | Acetonitrile:Methanol:0.2M KH2PO4 (pH 5) (2:3:2)[9] |
| Flow Rate | 1.0 mL/min[1] | 1.5 mL/min[8] | 1.0 mL/min[9] |
| Detection (UV) | 320 nm[1] | 317 nm[8] | 282 nm[9] |
| Retention Time of Tinidazole | 6.0 min[1] | Not specified | Not specified |
References
- 1. veeprho.com [veeprho.com]
- 2. Tinidazole EP Impurity A | CAS No- 696-23-1 | Tinidazole USP Related Compound A [chemicea.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. allmpus.com [allmpus.com]
- 5. Tinidazole impurity B - 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole [sigmaaldrich.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tinidazole impurity A EP Reference Standard CAS 696-23-1 Sigma Aldrich [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Best practices for handling and weighing Tinidazole reference standard
Technical Support Center: Tinidazole Reference Standard
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the proper handling and weighing of Tinidazole reference standards. Adherence to these procedures is critical for ensuring the accuracy and reliability of analytical results.
Frequently Asked Questions (FAQs)
Q1: How should I store the Tinidazole reference standard upon receipt?
A1: Tinidazole reference standards should generally be stored in their original, tightly stoppered containers, protected from light and heat.[1] Specific storage conditions are provided on the label and should be strictly followed.[1] The recommended storage is typically at controlled room temperature.
Q2: Is Tinidazole sensitive to light or moisture?
A2: Yes, Tinidazole is sensitive to light and should be stored in light-resistant containers.[2] While not classified as highly hygroscopic, it is best practice to avoid humid storage areas and minimize exposure to atmospheric moisture during handling to prevent weight variations.[1]
Q3: Does the Tinidazole reference standard have an expiration date?
A3: USP Reference Standards do not have an expiration date as long as they are listed as the "Current Lot" in the official USP Reference Standards Catalog. Once a lot is depleted, it is designated as a "Previous Lot" and assigned a "Valid Use Date." Always verify the status of your lot before use.[3]
Q4: Do I need to dry the Tinidazole reference standard before use?
A4: Follow the specific instructions provided on the reference standard's label or in the relevant monograph.[3] If drying is required, it must be done in a clean, dry vessel, not the original container.[3]
Q5: What personal protective equipment (PPE) should be used when handling Tinidazole powder?
A5: When handling Tinidazole powder, it is recommended to use appropriate PPE, including safety glasses, gloves (e.g., impervious), and a lab coat.[2] If there is a risk of generating dust, handling should occur in a well-ventilated area or a fume hood to avoid inhalation.[2][4]
Summary of Handling and Storage Conditions
For quick reference, the key quantitative parameters for storing and handling Tinidazole are summarized below.
| Parameter | Recommended Condition | Source |
| Storage Temperature | Controlled Room Temperature: 20-25°C (68-77°F) | [5][6] |
| Allowable Excursions | 15-30°C (59-86°F) | [5][6] |
| Light Exposure | Protect from light; store in light-resistant containers. | [2][5] |
| Humidity | Avoid humid storage areas. For weighing, maintain humidity >40% to reduce static. | [7] |
| Container | Original, tightly closed container. | [1][2] |
Detailed Experimental Protocol: Accurate Weighing of Tinidazole
This protocol describes the direct weighing method, suitable for non-hygroscopic, stable solids like Tinidazole.
Objective: To accurately weigh a specified mass of Tinidazole reference standard for the preparation of a standard solution.
Materials:
-
Tinidazole Reference Standard
-
Analytical balance (readability of 0.1 mg or better)
-
Anti-static weighing vessel (e.g., glass vial, beaker)
-
Spatula (anti-static recommended)
-
Forceps
-
Lint-free gloves
Procedure:
-
Preparation of Weighing Environment:
-
Balance Calibration and Verification:
-
Sample Equilibration:
-
Remove the Tinidazole reference standard container from its storage location.
-
Allow the unopened container to equilibrate to the ambient temperature of the weighing room for at least 30 minutes to prevent convective air currents from affecting the measurement.[7]
-
-
Weighing Process:
-
Put on clean, lint-free gloves. Handle the weighing vessel and standard container with forceps or gloved hands to avoid transferring moisture and oils.[11][12]
-
Place the clean, dry weighing vessel in the center of the balance pan.[9]
-
Close the draft shield doors and wait for the reading to stabilize.
-
Tare the balance to read zero.
-
Open the draft shield and carefully add the Tinidazole powder to the weighing vessel using a clean spatula until the desired mass is approached. Avoid spilling powder on the balance pan.
-
Close the draft shield doors and wait for the reading to stabilize before recording the final weight.[9]
-
If preparing a solution, record the exact weight and proceed with dissolution.
-
-
Post-Weighing:
Troubleshooting Guide
Q: The balance reading is unstable and drifting. What should I do?
A: Drifting readings can be caused by several factors:
-
Temperature: The sample or container may not be equilibrated to room temperature, causing air currents.[13] Allow sufficient time for acclimatization.
-
Static Electricity: Fine powders can be affected by static, especially in low humidity (<40%).[7] Use an anti-static gun or an ionizer on the vessel before weighing.[10] Using metal or anti-static weighing vessels can also help.[14]
-
Environmental Factors: Check for air drafts from vents or doors, or vibrations from nearby equipment.[11] Ensure the draft shield is closed.
-
Hygroscopicity: The material may be absorbing atmospheric moisture.[7] Weigh hygroscopic materials quickly in a covered container.[15]
Q: The balance shows a non-zero reading when the pan is empty (zero drift). How can I fix this?
A: This is a common issue known as zero drift.
-
First, press the "zero" or "tare" button to reset the balance.[16]
-
If the drift persists, it may be due to temperature changes or dust on the pan.[16] Turn the balance off for 30 minutes to stabilize, then turn it back on and re-zero.[16]
-
Ensure the weighing pan is clean.[8]
-
If the problem continues, a full recalibration with standard weights is necessary.[16] If this fails, the balance may require professional service.[8]
Q: My weighing results are not repeatable. What is the cause?
A: Poor repeatability can stem from:
-
Inconsistent Placement: Always place the weighing vessel in the center of the pan.[15]
-
Operator Technique: Use consistent technique for handling vessels and adding the sample. Avoid leaning on the balance table.[17]
-
Balance Malfunction: If environmental and operator factors are ruled out, poor repeatability may indicate damage to the internal weighing cell, requiring professional repair.[13]
Q: The balance displays an error message. What does it mean?
A: Error messages indicate specific problems with the balance's internal components or software.[8] Refer to the instrument's user manual to understand the specific error code and follow the recommended troubleshooting steps.[8] If the issue cannot be resolved, contact the manufacturer or a qualified service technician for assistance.[8]
Visual Guides
Caption: Workflow for Handling and Weighing Tinidazole Reference Standard.
Caption: Logical Diagram of Factors Causing Weighing Inaccuracies.
References
- 1. uspbpep.com [uspbpep.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Use & Storage of Reference Standards | USP [usp.org]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ussolid.com [ussolid.com]
- 9. Analytical Balances and Proper Weighing Practices | Lab Manager [labmanager.com]
- 10. innoweight.in [innoweight.in]
- 11. mrclab.com [mrclab.com]
- 12. The Do's and Don'ts of Laboratory Balances | Labcompare.com [labcompare.com]
- 13. IES Corporation ( IES/QCS ) - Balance Troubleshooting Guide [iescorp.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scalesu.com [scalesu.com]
- 16. biocrtech.com [biocrtech.com]
- 17. scalesplus.com [scalesplus.com]
Validation & Comparative
A Comparative Guide to Tinidazole Analytical Method Validation Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Tinidazole (B1682380), validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry, supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.
Comparison of Analytical Methods
The choice of an analytical method for Tinidazole quantification depends on various factors, including the intended purpose of the analysis (e.g., routine quality control, stability studies, pharmacokinetic studies), the available instrumentation, and the desired sensitivity. The following tables summarize the performance characteristics of HPLC, HPTLC, and UV-Vis spectrophotometric methods based on published validation data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique offering high resolution and sensitivity for the analysis of Tinidazole.[6][7][8][9]
Table 1: Summary of Validation Data for HPLC Methods for Tinidazole Analysis
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 22.5 - 135.0 | 3.2 - 40.0 | 30 - 70 | 5 - 30 |
| Correlation Coefficient (r²) | 0.9998 | 0.9999 | >0.999 | 0.9996 |
| Accuracy (% Recovery) | Not Specified | 99.10 - 102.45 | 98 - 102 | Not Specified |
| Precision (%RSD) | Intra-day: <2%, Inter-day: <2% | <2% | Not Specified | Not Specified |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | 0.09 | 2.5070 |
| Limit of Quantitation (LOQ) (µg/mL) | Not Specified | Not Specified | 0.027 | 7.5912 |
| Specificity | No interference from excipients | No interference from excipients | No interference from excipients | No interference from excipients |
| Robustness | Robust | Robust | Robust | Robust |
Data compiled from multiple sources.[7][8][9][10]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a simpler and high-throughput alternative to HPLC for the simultaneous analysis of multiple samples.[11][12][13][14]
Table 2: Summary of Validation Data for HPTLC Methods for Tinidazole Analysis
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range (ng/spot) | 800 - 1200 | 400 - 1600 |
| Correlation Coefficient (r²) | >0.998 | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified |
| Precision (%RSD) | <2% | <2% |
| Limit of Detection (LOD) (ng/spot) | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) (ng/spot) | Not Specified | Not Specified |
| Specificity | Specific | Specific |
| Robustness | Robust | Robust |
Data compiled from multiple sources.[11][12]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of Tinidazole in bulk and pharmaceutical dosage forms.[15][16][17]
Table 3: Summary of Validation Data for UV-Vis Spectrophotometric Methods for Tinidazole Analysis
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 3.0 - 30 | 5 - 25 | 10 - 80 |
| Correlation Coefficient (r²) | 0.9997 | 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.775 - 100.718 | 99.09 - 99.23 | 99.12 - 100.96 |
| Precision (%RSD) | <2% | <1% | <1% |
| Limit of Detection (LOD) (µg/mL) | Not Specified | 0.034 | Not Specified |
| Limit of Quantitation (LOQ) (µg/mL) | Not Specified | 0.103 | Not Specified |
| Specificity | Specific | Specific | Specific |
| Robustness | Robust | Robust | Robust |
Data compiled from multiple sources.[15][17]
Experimental Protocols
Detailed methodologies for the validation of analytical methods for Tinidazole are outlined below, following ICH Q2(R1) guidelines.[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC)
Objective: To develop and validate a precise, accurate, and specific stability-indicating HPLC method for the determination of Tinidazole.
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Chromatographic Conditions (Example):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)[9]
-
Mobile Phase: Methanol:Phosphate (B84403) Buffer (pH 6.8) (50:50, v/v)[9]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 317 nm[9]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by comparing the chromatograms of a blank, a placebo, a standard solution of Tinidazole, and a sample solution. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are also performed to demonstrate that the method can separate Tinidazole from its degradation products.[18]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of Tinidazole standard solution are prepared and injected.[5] A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The percentage recovery is then calculated. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. It is assessed by analyzing a minimum of six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. It is assessed by analyzing the same sample on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can also be determined based on the standard deviation of the response and the slope of the calibration curve.[5]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This is evaluated by making small changes to the method parameters, such as the mobile phase composition, pH, flow rate, and column temperature, and observing the effect on the results.[5]
High-Performance Thin-Layer Chromatography (HPTLC)
Objective: To develop and validate a simple, rapid, and sensitive HPTLC method for the simultaneous determination of Tinidazole.
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a TLC scanner.
Chromatographic Conditions (Example):
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates
-
Mobile Phase: Chloroform:Methanol:Formic acid (7.5:1:0.3, v/v/v)[12]
-
Application: Bands of 6 mm width applied 8 mm from the bottom of the plate.
-
Development: The plate is developed in a twin-trough chamber to a distance of 80 mm.
-
Densitometric Analysis: Scanning at 298 nm.[12]
Validation Parameters: The validation parameters are the same as for HPLC, but the experimental execution is adapted for the HPTLC technique (e.g., linearity is determined by spotting different concentrations, and precision is assessed by replicate spotting).
UV-Visible Spectrophotometry
Objective: To develop and validate a simple, economical, and accurate UV-Vis spectrophotometric method for the estimation of Tinidazole.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Methodology (Example):
-
Solvent: 0.1 N Hydrochloric Acid (HCl) or 0.1 N Sodium Hydroxide (NaOH)[17]
-
Determination of λmax: A solution of Tinidazole is scanned in the UV region (200-400 nm) to determine the wavelength of maximum absorbance (λmax). For example, the λmax of Tinidazole is 317 nm in phosphate buffer (pH 6.8).[15]
-
Preparation of Calibration Curve: A series of dilutions of the standard Tinidazole solution are prepared, and their absorbance is measured at the λmax. A calibration curve is plotted with absorbance versus concentration.
Validation Parameters: The same validation parameters as for HPLC and HPTLC are assessed, with adjustments for the spectrophotometric method (e.g., specificity is checked for interference from excipients at the analytical wavelength).
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in analytical method validation and a comparison of the different analytical techniques.
Caption: Workflow for Tinidazole Analytical Method Validation.
Caption: Comparison of Analytical Methods for Tinidazole.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijarmps.org [ijarmps.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. impactfactor.org [impactfactor.org]
- 14. scispace.com [scispace.com]
- 15. allsubjectjournal.com [allsubjectjournal.com]
- 16. ymerdigital.com [ymerdigital.com]
- 17. A Validated UV-Spectrophotometric Method for the Estimation of Tinidazole in Bulk and Pharmaceutical Dosage Form | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 18. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
Tinidazole vs. Metronidazole: An In Vitro Comparative Analysis
A deep dive into the in vitro efficacy and mechanisms of two cornerstone nitroimidazole antimicrobials.
In the realm of antimicrobial agents, Tinidazole (B1682380) and Metronidazole (B1676534) stand as two closely related 5-nitroimidazole compounds, indispensable in the treatment of infections caused by anaerobic bacteria and protozoa. While both drugs share a common mechanism of action, subtle structural differences lead to variations in their in vitro activity, efficacy, and resistance profiles. This guide provides a comprehensive comparative analysis of Tinidazole and Metronidazole based on in vitro experimental data, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy: A Quantitative Look
In vitro studies consistently demonstrate that Tinidazole exhibits either comparable or superior activity against a wide range of anaerobic bacteria and protozoa when compared to Metronidazole. This is often reflected in lower Minimum Inhibitory Concentrations (MIC) and Minimal Lethal Concentrations (MLC) for Tinidazole.
Activity Against Anaerobic Bacteria
Studies comparing the in vitro activity of Tinidazole and Metronidazole against obligately anaerobic Gram-negative bacilli have shown Tinidazole to be slightly more potent. For instance, one study reported geometric mean MICs of 0.28 µg/ml for Tinidazole compared to 0.34 µg/ml for Metronidazole against 69 strains of these bacteria.[1][2] Both drugs are highly effective against most clinically important obligate anaerobes, including Bacteroides fragilis, with a bactericidal effect observed within one hour of exposure.[3][4] However, some non-sporing gram-positive bacilli and Propionibacterium have shown resistance to nitroimidazoles.[3] Another study found that against 150 clinical isolates of anaerobes, including Bacteroides fragilis, Bacteroides bivius, and Clostridium perfringens, all were susceptible to Tinidazole at concentrations of ≤ 0.01-8 µg/ml, with similar activity recorded for Metronidazole.[4]
| Organism Type | Tinidazole MIC/MLC | Metronidazole MIC/MLC | Reference |
| Gram-negative anaerobic bacilli (Geometric Mean MIC) | 0.28 µg/ml | 0.34 µg/ml | [1][2] |
| Clinically important anaerobes (Susceptibility range) | ≤ 0.01-8 µg/ml | Similar to Tinidazole | [4] |
| Red/orange complex periodontal pathogens (In vitro resistance) | Similar to Metronidazole | Similar to Tinidazole | [5] |
Activity Against Protozoa
The difference in in vitro efficacy is particularly pronounced in studies involving the protozoan parasite Trichomonas vaginalis, a common sexually transmitted pathogen. In isolates of T. vaginalis clinically resistant to Metronidazole, the MLCs for Tinidazole were found to be significantly lower.[6][7] One study on 104 such isolates reported a mean MLC of 1,014.9 µM for Tinidazole, substantially lower than the 2,618 µM mean MLC for Metronidazole.[6] It is important to note that increased resistance to Metronidazole often correlates with decreased sensitivity to Tinidazole, though not to the same degree.[6][7] Another study on 94 clinical isolates of T. vaginalis found that 17 were resistant to Metronidazole (MIC ≥4 mg/L), while only 2 showed resistance to Tinidazole at the same concentration.[8]
| Organism | Tinidazole Metric | Metronidazole Metric | Key Finding | Reference |
| Trichomonas vaginalis (Metronidazole-resistant strains) | Mean MLC: 1,014.9 µM | Mean MLC: 2,618 µM | Tinidazole is significantly more active against resistant strains. | [6] |
| Trichomonas vaginalis (Clinical isolates) | 2/94 isolates with MIC ≥4 mg/L | 17/94 isolates with MIC ≥4 mg/L | Lower incidence of in vitro resistance to Tinidazole. | [8] |
Mechanism of Action: A Shared Pathway
Both Tinidazole and Metronidazole are prodrugs that require reductive activation within the target anaerobic microorganism. This process is crucial for their cytotoxic effects. The mechanism involves the entry of the drug into the cell, where it is non-enzymatically reduced by accepting electrons from ferredoxin or flavodoxin, proteins that have a low redox potential. This reduction process, which occurs under anaerobic conditions, generates short-lived, highly reactive nitro radical anions and other cytotoxic intermediates. These intermediates then bind to and disrupt the helical structure of DNA, leading to strand breakage and ultimately, cell death.[9][10]
Mechanisms of Resistance
Resistance to nitroimidazoles is a growing concern and is primarily associated with impaired drug activation. In resistant strains, there is often a decrease in the activity of key enzymes involved in the reduction of the nitro group, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[3][11] This leads to a reduced concentration of the cytotoxic intermediates necessary for antimicrobial activity. Another identified mechanism involves a decreased ability of the resistant organism to uptake the drug.[3]
Experimental Protocols
The in vitro evaluation of Tinidazole and Metronidazole typically involves standardized methods to determine their antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC is the agar (B569324) dilution test .
Experimental Workflow: Agar Dilution MIC Test
Protocol Details:
-
Media Preparation: A suitable agar medium, such as Brucella blood agar for anaerobic bacteria, is prepared and kept molten at a controlled temperature (e.g., 45-50°C).
-
Drug Dilution: Serial twofold dilutions of Tinidazole and Metronidazole are prepared.
-
Plate Preparation: A specific volume of each drug dilution is added to the molten agar, mixed thoroughly, and poured into petri dishes. A control plate without any drug is also prepared.
-
Inoculation: The test microorganisms are cultured to a specific density (e.g., 10^5 CFU/spot) and then inoculated onto the surface of the agar plates.
-
Incubation: The plates are incubated under strict anaerobic conditions at a specific temperature (e.g., 37°C) for a defined period (e.g., 48 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.
Minimal Lethal Concentration (MLC) Determination
The MLC is determined to assess the bactericidal or protozoacidal activity of the drugs. This is often done using a micro-broth dilution method .
Protocol Details:
-
Broth Dilution: Serial dilutions of Tinidazole and Metronidazole are prepared in a suitable liquid medium (e.g., Diamond's medium for T. vaginalis) in microtiter plates.
-
Inoculation: A standardized suspension of the test organism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., anaerobically at 37°C for 48 hours).
-
Subculturing: After incubation, a small aliquot from each well that shows no visible growth is subcultured onto a fresh, drug-free agar medium.
-
MLC Determination: The plates are incubated again, and the MLC is determined as the lowest concentration of the drug that results in no growth on the subculture plates, indicating that the microorganisms have been killed.[8]
Conclusion
In vitro evidence consistently supports the high efficacy of both Tinidazole and Metronidazole against a broad spectrum of anaerobic bacteria and protozoa. Tinidazole often demonstrates a slight advantage in potency, particularly against Metronidazole-resistant strains of T. vaginalis. Their shared mechanism of action, involving reductive activation to produce cytotoxic DNA-damaging intermediates, also underlies their common mechanisms of resistance, which primarily involve impaired drug activation. The standardized in vitro testing protocols outlined provide a reliable framework for the continued evaluation and comparison of these and other nitroimidazole compounds in a research and drug development setting.
References
- 1. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Efficacy of tinidazole against anaerobes in comparison with metronidazole, ornidazole, cefoxitin and lamoxactam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative In Vitro Resistance of Human Periodontal Bacterial Pathogens to Tinidazole and Four Other Antibiotics [mdpi.com]
- 6. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metronidazole and tinidazole activities against metronidazole-resistant strains of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sti.bmj.com [sti.bmj.com]
- 9. Metronidazole and Tinidazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. researchgate.net [researchgate.net]
- 11. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Tinidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Tinidazole. While direct cross-validation studies were not identified in the public domain, this document synthesizes established HPLC methodologies for Tinidazole and presents a theoretically scaled UPLC method based on established principles of method transfer. The comparison highlights the significant advantages UPLC offers in terms of speed, efficiency, and resource conservation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
The following HPLC protocol is a representative method compiled from several validated assays for Tinidazole.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. A common composition is a 70:30 (v/v) ratio of acetonitrile and phosphate buffer (pH 2.8).
-
Flow Rate: A flow rate of 1.0 mL/min is frequently employed.
-
Detection Wavelength: Tinidazole is typically detected at a wavelength of 285 nm or 310 nm.[1][2]
-
Injection Volume: A 20 µL injection volume is standard.
-
Column Temperature: The analysis is usually performed at ambient temperature.
Ultra-Performance Liquid Chromatography (UPLC) Method (Theoretically Scaled)
The following UPLC protocol is a hypothetical method derived by geometrically scaling a typical HPLC method for Tinidazole. This scaling is based on established principles of transferring methods from HPLC to UPLC to achieve faster analysis times while maintaining or improving separation quality.[3]
-
Instrumentation: A UPLC system capable of operating at high pressures (e.g., up to 15,000 psi).[4]
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) would be a suitable equivalent.[5]
-
Mobile Phase: The same mobile phase composition as the HPLC method can be used (e.g., 70:30 v/v acetonitrile and phosphate buffer, pH 2.8).
-
Flow Rate: The flow rate would be scaled down to approximately 0.3-0.5 mL/min to maintain a similar linear velocity.
-
Detection Wavelength: The detection wavelength would remain the same at 285 nm or 310 nm.
-
Injection Volume: The injection volume would be significantly reduced to approximately 2-5 µL to prevent column overload.
-
Column Temperature: The analysis may be performed at a slightly elevated temperature (e.g., 30-40°C) to reduce viscosity and improve peak shape.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters of the representative HPLC method and the theoretically scaled UPLC method for the analysis of Tinidazole.
Table 1: Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method (Scaled) |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (70:30) | Acetonitrile:Phosphate Buffer (70:30) |
| Flow Rate | 1.0 mL/min | ~0.4 mL/min |
| Injection Volume | 20 µL | ~3 µL |
| Run Time | ~8-10 min | ~1-2 min |
| System Pressure | 500-6000 psi | up to 15,000 psi |
Table 2: Performance and Validation Parameters
| Parameter | HPLC Method | UPLC Method (Expected) |
| Linearity Range | 30-70 µg/mL | Potentially wider or similar |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | <2% | <1% (Improved) |
| Limit of Detection (LOD) | ~0.09 µg/mL | Lower due to sharper peaks |
| Limit of Quantification (LOQ) | ~0.27 µg/mL | Lower due to sharper peaks |
| Solvent Consumption per run | ~10 mL | ~0.8 mL |
Workflow for Method Transfer from HPLC to UPLC
The transfer of an analytical method from HPLC to UPLC is a systematic process aimed at preserving the separation's selectivity while significantly reducing the analysis time and solvent consumption. The key is to maintain the ratio of column length to particle size (L/dp) as constant as possible to ensure equivalent resolving power.
Caption: Workflow for transferring an HPLC method to a UPLC method.
Conclusion
The transition from HPLC to UPLC for the analysis of Tinidazole offers substantial benefits for pharmaceutical quality control and research laboratories. The primary advantages include a significant reduction in analysis time, leading to higher sample throughput, and a drastic decrease in solvent consumption, resulting in cost savings and a more environmentally friendly process.[5][6][7] Furthermore, UPLC systems often provide improved resolution and sensitivity due to the use of smaller particle size columns and higher operating pressures.[6] While the initial investment in UPLC instrumentation is higher, the long-term gains in productivity and reduced operational costs present a compelling case for its adoption in routine drug analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. HPLC Method Transfer Calculator | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. waters.com [waters.com]
- 4. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 5. Advantages of application of UPLC in pharmaceutical analysis [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. biomedres.us [biomedres.us]
Determining the Limits of Detection and Quantification for Tinidazole: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in the validation of analytical methods for Tinidazole (B1682380). These parameters define the sensitivity of a method, indicating the lowest concentration of the drug that can be reliably detected and quantified, respectively. This guide provides a comparative overview of different analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The International Council for Harmonisation (ICH) provides guidelines for determining LOD and LOQ.[1][2][3][4][5] The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[1][2][3][5] Common methods for their determination include visual evaluation, the signal-to-noise ratio, and the use of the standard deviation of the response and the slope of the calibration curve.[1][4]
Comparative Performance of Analytical Methods
Various analytical methods have been employed to determine the LOD and LOQ of Tinidazole. The most common techniques are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Below is a summary of reported LOD and LOQ values for Tinidazole using different analytical methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | 0.09 µg/ml | 0.027 µg/ml | [6] |
| RP-HPLC | 2.5070 µg/ml | 7.5912 µg/ml | [7] |
| RP-HPLC | 0.625 µg/ml | 1.875 µg/ml | [8] |
| RP-HPLC | 0.4 µg/ml | 1.0 µg/ml | [9] |
| RP-HPLC | Not Specified | 0.2 µg/ml | [10] |
| HPLC (in human serum) | Not Specified | 0.05 µg/ml | [11] |
| UV Spectrophotometry | 1.56 µg/mL | 4.73 µg/mL | [12] |
| UV Spectrophotometry | 0.034 µg/ml | 0.103 µg/ml | [13] |
| UV Spectrophotometry | 3.05 µg/mL | 10.15 µg/mL | [8][14] |
| TLC-Densitometry | 0.022 µ g/spot | 0.066 µ g/spot | [15] |
Workflow for LOD and LOQ Determination
The general workflow for determining the LOD and LOQ of Tinidazole based on the calibration curve method, as recommended by the ICH, is illustrated below.
Caption: General workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for RP-HPLC and UV Spectrophotometry based on published studies.
RP-HPLC Method
This protocol is a composite based on several reported methods for Tinidazole analysis.[6][7][8]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and data acquisition software.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in various ratios. The pH is typically adjusted to be in the acidic range.
-
Flow Rate: A typical flow rate is 1.0 ml/min.
-
Detection Wavelength: Detection is usually performed at the maximum absorbance wavelength of Tinidazole, which is around 316-320 nm.[8][10]
-
Injection Volume: A standard injection volume is 20 µl.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Tinidazole (e.g., 100 µg/ml) by dissolving a known amount of pure drug in the mobile phase or a suitable solvent.
-
From the stock solution, prepare a series of calibration standards at different concentrations by serial dilution.
-
-
Procedure for LOD and LOQ Determination:
-
Inject the blank solution (mobile phase) multiple times to determine the standard deviation of the baseline noise.
-
Inject the calibration standards in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of Tinidazole.
-
Calculate the slope (S) of the calibration curve.
-
The standard deviation of the response (σ) can be determined from the standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line.
-
Calculate the LOD and LOQ using the formulas:
-
UV-Visible Spectrophotometry Method
This protocol is based on a stability-indicating UV spectrophotometric method.[12]
-
Instrumentation: A UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cells.
-
Solvent: A suitable solvent in which Tinidazole is soluble and stable, such as 0.1 N NaOH or a buffer solution.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Tinidazole (e.g., 100 µg/ml) in the chosen solvent.
-
Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations in the linear range (e.g., 3-30 µg/mL).
-
-
Procedure for LOD and LOQ Determination:
-
Record the absorption spectrum of Tinidazole in the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For Tinidazole in one study, the λmax was found to be 317 nm.[12]
-
Measure the absorbance of the blank solution (solvent) multiple times at the λmax.
-
Measure the absorbance of each of the prepared standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the slope (S) of the calibration curve.
-
Calculate the standard deviation of the blank responses (σ).
-
Calculate the LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
It is important to note that the specific experimental conditions, such as the mobile phase composition in HPLC or the solvent in UV spectrophotometry, can significantly influence the resulting LOD and LOQ values. Therefore, the chosen method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[16]
References
- 1. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. youtube.com [youtube.com]
- 5. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 6. ijarmps.org [ijarmps.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. allsubjectjournal.com [allsubjectjournal.com]
- 13. Method Development and Method Validation of Tinidazole in Bulk and Pharmaceutical Dosage Form by UV- Spectrophotometric Method - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to Inter-Laboratory Analytical Methods for Tinidazole
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Tinidazole (B1682380), a widely used antiprotozoal drug. The information is curated for researchers, scientists, and professionals in drug development to facilitate the selection of the most suitable analytical technique for their specific needs. This document summarizes key performance data from multiple studies and outlines the experimental protocols for the most common analytical techniques.
Data Summary
The performance of three prevalent analytical methods for Tinidazole—High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and Titrimetry—are compared below. The data presented is a synthesis of findings from various independent validation studies.
Table 1: Comparison of HPLC Method Parameters for Tinidazole Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Water:Isopropyl alcohol (80:20 v/v)[1] | 0.002 M phosphate (B84403) buffer:methanol:acetonitrile (85:7.5:7.5 v/v/v)[2] | Acetonitrile:0.1% Orthophosphoric acid (70:30)[3] | 0.05M Phosphate Buffer:Acetonitrile (30:70, pH 2.8)[4] |
| Column | Zorbax SB C8 (150 mm x 4.6 mm, 3.5 µm)[1] | C18 column[2] | Hypersil ODS C18[3] | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm)[4] |
| Detection Wavelength | 310 nm[1] | 320 nm[2] | 316 nm[3] | 285 nm[4] |
| Linearity Range | 22.5–135.0 µg/mL[1] | 0.5–30 µg/mL[2] | 6.25–250 µg/mL[3] | 30–70 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9998[1] | Not Specified | > 0.995[5] | 0.999[4] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.625 µg/mL[3] | 0.09 µg/mL[4] |
| Limit of Quantitation (LOQ) | Not Specified | 0.05 µg/mL[2] | 1.875 µg/mL[3] | 0.027 µg/mL[4] |
| Accuracy (% Recovery) | Not Specified | > 95%[2] | Not Specified | 98% - 102%[4] |
| Precision (%RSD) | Not Specified | Intra-day: 0.36-6.14%, Inter-day: 1.14-4.21%[2] | Not Specified | < 2%[6] |
Table 2: Comparison of UV-Spectrophotometric Method Parameters for Tinidazole Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent | 0.5 N NaOH[7] | 0.5 N HCl[7][8] | 0.1N HCl[9] | 0.1N NaOH |
| λmax | 368.6 nm[7] | 279.2 nm[7] | 278 nm[9] | 365 nm |
| Linearity Range | 20–150 µg/mL[7] | 50–150 µg/mL[7] | 10–80 µg/mL[9] | 5-25 µg/mL |
| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.999[9] | 0.999 |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 0.034 µg/mL |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | Not Specified | 0.103 µg/mL |
| Accuracy (% Recovery) | 100.09 ± 0.09%[7] | 100.03 ± 0.04%[7] | 99.12% - 100.96%[9] | 99.09% - 99.23% |
| Precision (%RSD) | < 1%[7] | < 1%[7] | < 1%[9] | < 1% |
Table 3: Comparison of Titrimetric and Other Methods for Tinidazole Analysis
| Parameter | Potentiometric Titration | Spectrophotometry (Malachite Green) | TLC-Densitometry |
| Principle | Non-aqueous titration with perchloric acid in glacial acetic acid.[3][5] | Formation of an ion-pair complex with malachite green, measured at 615 nm.[3][5] | Separation on silica (B1680970) gel plates followed by densitometric quantification.[10][11] |
| Linearity Range | 1–10 mg[3][5] | 15–180 µg/mL[3][5] | Not specified |
| Limit of Detection (LOD) | Not Applicable | 3.05 µg/mL[3][5] | Not specified |
| Limit of Quantitation (LOQ) | Not Applicable | 10.15 µg/mL[3][5] | 0.066 µ g/spot [11] |
| Key Advantages | Simple, cost-effective, suitable for bulk drug analysis.[12] | Good sensitivity. | Allows for simultaneous analysis of multiple samples.[10][11] |
| Key Disadvantages | Lower sensitivity, requires larger sample amounts. | More complex procedure involving reagent preparation. | May have lower precision compared to HPLC. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
High-Performance Liquid Chromatography (RP-HPLC)
Objective: To provide a selective and sensitive method for the quantification of Tinidazole in bulk and pharmaceutical dosage forms.
a) Method 1: Isocratic RP-HPLC with UV Detection [1]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Zorbax SB C8 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: A mixture of Water and Isopropyl alcohol (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of Tinidazole working standard and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 22.5–135.0 µg/mL).
-
-
Preparation of Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Tinidazole and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for Tinidazole.
-
Calculate the concentration of Tinidazole in the sample by comparing the peak area with that of the standard.
-
UV-Visible Spectrophotometry
Objective: To provide a simple and rapid method for the estimation of Tinidazole in bulk and pharmaceutical formulations.
a) Method 1: Using 0.1N Hydrochloric Acid [9]
-
Apparatus:
-
UV-Visible Spectrophotometer with matched quartz cuvettes.
-
-
Reagents:
-
0.1N Hydrochloric Acid (HCl).
-
-
Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of Tinidazole and dissolve it in 100 mL of 0.1N HCl to get a concentration of 1000 µg/mL.
-
-
Procedure for Calibration Curve:
-
From the stock solution, prepare a series of dilutions ranging from 10-80 µg/mL with 0.1N HCl.
-
Measure the absorbance of each dilution at 278 nm against 0.1N HCl as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of Tablet Formulation:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 100 mg of Tinidazole into a 100 mL volumetric flask.
-
Add about 70 mL of 0.1N HCl, sonicate for 15 minutes, and then make up the volume with 0.1N HCl.
-
Filter the solution and dilute a suitable aliquot to obtain a final concentration within the linear range.
-
Measure the absorbance at 278 nm and determine the concentration from the calibration curve.
-
Non-Aqueous Titration
Objective: To determine the purity of bulk Tinidazole or its content in tablets using a simple titrimetric method, as recommended by some pharmacopoeias.[5]
-
Apparatus:
-
Burette, conical flask, magnetic stirrer.
-
-
Reagents:
-
Perchloric acid (0.1N) in glacial acetic acid.
-
Glacial acetic acid.
-
Acetic anhydride.
-
Crystal violet indicator or potentiometric endpoint detection.
-
-
Standardization of 0.1N Perchloric Acid:
-
Accurately weigh about 0.2 g of previously dried potassium hydrogen phthalate.
-
Dissolve it in 10 mL of glacial acetic acid, warming if necessary.
-
Cool and titrate with the 0.1N perchloric acid solution, using crystal violet as an indicator (endpoint is a blue to green color change) or by potentiometric detection.
-
-
Procedure for Tinidazole Assay:
-
Accurately weigh a quantity of Tinidazole powder equivalent to about 250 mg.
-
Dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with standardized 0.1N perchloric acid to the green endpoint.
-
Perform a blank titration and make any necessary correction.
-
Each mL of 0.1N perchloric acid is equivalent to 24.72 mg of Tinidazole.[12]
-
Workflow and Relationship Diagrams
The following diagrams illustrate the typical workflow for an inter-laboratory comparison of analytical methods and the logical relationship between different analytical techniques for Tinidazole.
Caption: Workflow for an Inter-laboratory Comparison Study of Tinidazole Analytical Methods.
Caption: Classification of Analytical Methods for Tinidazole Quantification.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. ijarmps.org [ijarmps.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]
- 8. ymerdigital.com [ymerdigital.com]
- 9. A Validated UV-Spectrophotometric Method for the Estimation of Tinidazole in Bulk and Pharmaceutical Dosage Form | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 10. TLC-Densitometric Method for Determination of Metronidazole and Tinidazole in Pharmaceutical Preparations[v1] | Preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- 12. idosi.org [idosi.org]
A Comparative Guide to HPLC Methods for Tinidazole Analysis: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Tinidazole (B1682380), a widely used antiprotozoal agent. The focus is on the critical validation parameters of accuracy and precision, supported by experimental data from published studies. This document also briefly covers alternative analytical techniques for Tinidazole determination.
Comparative Analysis of HPLC Method Performance
The following table summarizes the key performance parameters of different validated RP-HPLC methods for Tinidazole analysis. These parameters are crucial for evaluating the reliability and suitability of a method for routine quality control and research.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 22.5 – 135[1] | 0.5 - 30[2] | 30 - 70[3] | 3.2 - 40.0[4] | 5 - 25[5] |
| Correlation Coefficient (r²) | 0.9998[1] | - | 0.999[3] | 0.9999[4] | - |
| Accuracy (% Recovery) | 98 - 102[1][3] | >95[2] | 98 - 102[3] | 99.10 - 102.45[4] | - |
| Precision (Intra-day %RSD) | < 2.0[1] | 0.36 - 6.14[2] | < 2.0[3] | < -0.31 (as % relative error)[4] | < 2.0[5] |
| Precision (Inter-day %RSD) | < 2.0[1] | 1.14 - 4.21[2] | < 2.0[3] | < 1.40 (as standard deviation)[4] | - |
| Limit of Detection (LOD) (µg/mL) | - | - | 0.09[3] | 1.44[4] | - |
| Limit of Quantitation (LOQ) (µg/mL) | - | 0.05[2] | 0.027[3] | 4.36[4] | - |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table. These protocols are based on the information provided in the referenced studies and adhere to the International Conference on Harmonization (ICH) guidelines for method validation.[1][3][4]
Method 1: RP-HPLC for Pharmaceutical Formulations
-
Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
-
Column: A suitable C18 column.
-
Mobile Phase: An isocratic mobile phase, with specific composition not detailed in the abstract.
-
Flow Rate: Not specified.
-
Detection Wavelength: 310 nm.[1]
-
Sample Preparation: Tinidazole working solutions were prepared at different concentrations. For accuracy studies, recovery was evaluated at various concentration levels.
-
Validation Parameters:
-
Specificity: Confirmed by comparing chromatograms to ensure no interfering peaks.
-
Linearity: Assessed using Tinidazole solutions at five different concentrations.
-
Accuracy: Determined by the percent analyte recovery at different concentration levels.
-
Precision: Evaluated through injection repeatability, intraday, and interday repeatability. The percent relative standard deviation (%RSD) was calculated for peak area measurements.[1]
-
Method 3: RP-HPLC for Bulk and Pharmaceutical Dosage Forms
-
Instrumentation: An HPLC system with a UV-Visible Detector and Empower2 Software.
-
Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.
-
Mobile Phase: A mixture of (0.05M) Phosphate Buffer (pH 2.8) and Acetonitrile in a 30:70 v/v ratio.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 285 nm.[3]
-
Sample Preparation: A standard stock solution of Tinidazole was prepared by dissolving 25 mg in 25 ml of the mobile phase. Further dilutions were made to achieve the desired concentrations for linearity and accuracy studies. For accuracy, recovery studies were performed by adding known amounts of pure drug (80%, 100%, and 120%) to a pre-analyzed formulation.
-
Validation Parameters:
-
Linearity: Determined over the range of 30-70µg/ml.
-
Accuracy: Assessed by recovery studies.
-
Precision: Determined by analyzing six replicates of a fixed amount of the drug. Intermediate precision was evaluated by intra- and inter-day variations.[3]
-
Alternative Analytical Methods
While HPLC is a widely used and robust technique, other methods have also been developed for the determination of Tinidazole. These include:
-
UV Spectrophotometry: This is a simpler and more cost-effective method, often used for routine analysis.[6][7] Several studies have reported validated UV spectrophotometric methods for Tinidazole in various solvents.[7]
-
Thin-Layer Chromatography (TLC): TLC, coupled with densitometry, offers a viable alternative for the quantification of Tinidazole.[8][9]
-
Nonaqueous Titration: This is the method specified in some pharmacopeias but can have limitations regarding the use of hazardous solvents.[10][11]
A review of analytical methods for Tinidazole indicates that UV spectrophotometry is the most frequently used physicochemical method (41%), followed by HPLC (28%).[6][10]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and validation of an HPLC method for Tinidazole analysis, as per ICH guidelines.
Caption: Workflow for Tinidazole HPLC method validation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarmps.org [ijarmps.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]
- 8. Sensitive and Cost-Effective TLC-Densitometric Method for Determination of Metronidazole and Tinidazole in Tablets [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Overview of Analytical Methods for Evaluating Tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Tinidazole and Secnidazole for the Treatment of Bacterial Vaginosis
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Efficacy and Protocol Comparison
Bacterial vaginosis (BV) remains a prevalent and recurring health concern for women of reproductive age, necessitating effective and well-tolerated treatment options. Among the therapeutic arsenal, the nitroimidazole antibiotics Tinidazole and Secnidazole (B1681708) are prominent choices. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, alongside detailed insights into the clinical trial methodologies and the pharmacological pathways that underpin their therapeutic action.
Comparative Efficacy: A Quantitative Overview
Clinical studies have sought to elucidate the comparative effectiveness of Tinidazole and Secnidazole in achieving clinical and microbiological cure of bacterial vaginosis. A key prospective, randomized clinical trial provides a direct comparison of single-dose therapies.
Table 1: Comparative Cure Rates of Single-Dose Tinidazole and Secnidazole for Bacterial Vaginosis [1]
| Treatment Regimen | Cure Rate at 1 Week | Cure Rate at 4 Weeks |
| Tinidazole (2g single dose) | 100% | 97.7% |
| Secnidazole (2g single dose) | Not explicitly stated in the primary comparative trial, but another study reported a cure rate of 80.2% at 4 weeks. | 80.2% |
Note: The data for Tinidazole is from a direct comparative study where it was also compared against Metronidazole and Ornidazole (B1677491).[1] The 4-week cure rate for Secnidazole is from the same study.[1] It is important to note that cure rates can vary across different studies based on patient populations and methodologies.
Pharmacokinetic and Pharmacodynamic Profile
The differing pharmacokinetic profiles of Tinidazole and Secnidazole, particularly their half-lives, may influence their dosing regimens and sustained efficacy.
Table 2: Pharmacokinetic and User Rating Comparison
| Parameter | Tinidazole | Secnidazole |
| Half-life | ~12-14 hours | ~17-29 hours[1] |
| User Satisfaction Rating (Drugs.com) | 7.8/10 (from 107 ratings)[2] | 6.0/10 (from 150 ratings)[2] |
The longer half-life of Secnidazole allows for a single-dose regimen, which can enhance patient compliance.[1] However, user satisfaction ratings appear to be higher for Tinidazole.[2]
Adverse Effect Profile
Tolerability is a critical factor in the selection of an antimicrobial agent. The following table summarizes the reported side effects from user reviews.
Table 3: Comparison of Common Adverse Effects (User Reported) [2]
| Adverse Effect | Tinidazole (% of users reporting) | Secnidazole (% of users reporting) |
| Metallic/Bad Taste | 35.5% (Metallic), 6.5% (Bad) | 14.0% (Bad), 5.3% (Metallic) |
| Nausea | 23.4% | 36.0% |
| Headaches | 18.7% | 10.7% |
| Vomiting | Not in top reported | 20.0% |
| Diarrhea | 7.5% | 4.7% |
| Fatigue/Sleepiness | 8.4% (Fatigue), 6.5% (Sleepy) | Not in top reported |
| Yeast Infection | Not in top reported | 5.3% |
It is important to note that these percentages are based on user-reported data and not from a controlled clinical trial.[2]
Experimental Protocols: A Closer Look
To ensure a robust and unbiased comparison of these therapeutic agents, clinical trials for bacterial vaginosis adhere to standardized protocols for diagnosis and assessment of cure.
Diagnostic Criteria
The diagnosis of bacterial vaginosis in the pivotal comparative studies was primarily based on Amsel's Criteria . For a positive diagnosis, at least three of the following four criteria must be met:
-
Homogeneous, thin, grayish-white vaginal discharge.
-
Vaginal pH > 4.5.
-
Positive "whiff" test (a fishy amine odor upon addition of 10% potassium hydroxide (B78521) to the vaginal discharge).
-
Presence of clue cells (vaginal epithelial cells studded with coccobacilli) on a wet mount examination, constituting at least 20% of the epithelial cells.
Some studies also employ the Nugent Scoring System , a Gram stain-based quantitative method, for a more objective microbiological assessment. A Nugent score of 7-10 is considered indicative of bacterial vaginosis.
A Representative Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a randomized controlled trial comparing Tinidazole and Secnidazole for bacterial vaginosis.
Mechanism of Action: The Nitroimidazole Signaling Pathway
Both Tinidazole and Secnidazole are pro-drugs belonging to the 5-nitroimidazole class. Their antimicrobial activity is dependent on the anaerobic environment characteristic of bacterial vaginosis.
The key steps in the mechanism of action are:
-
Cellular Uptake: The inactive pro-drug passively diffuses into the anaerobic bacterial cell.
-
Reductive Activation: Within the low-redox potential environment of the anaerobe, the nitro group of the drug is reduced by electron transport proteins like ferredoxin.
-
Formation of Cytotoxic Intermediates: This reduction process leads to the formation of short-lived, highly reactive nitro radical anions.
-
DNA Damage: These cytotoxic radicals interact with and damage the bacterial DNA, leading to strand breakage and destabilization.
-
Inhibition of DNA Synthesis and Cell Death: The extensive DNA damage inhibits DNA replication and ultimately results in bacterial cell death.
This selective activation within anaerobic organisms accounts for the targeted efficacy of nitroimidazoles against the pathogens responsible for bacterial vaginosis, while sparing the aerobic cells of the host.
References
Robustness in Analytical Methods for Tinidazole: A Comparative Guide
The reliability of an analytical method under varied conditions is paramount in pharmaceutical quality control. For Tinidazole (B1682380), an essential antiprotozoal agent, ensuring the robustness of its analytical methods guarantees consistent and accurate results.[1][2] This guide provides a comparative overview of robustness testing for various analytical methods used in the determination of Tinidazole, with a focus on High-Performance Liquid Chromatography (HPLC), a widely employed technique.[3][4] The information presented is based on published experimental data and adheres to the guidelines set by the International Conference on Harmonisation (ICH).[5][6][7]
Comparison of Analytical Methods for Tinidazole
Several analytical methods have been developed and validated for the quantification of Tinidazole in bulk and pharmaceutical dosage forms. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and Thin-Layer Chromatography (TLC).[3][4] This section compares the performance characteristics of these methods, with a particular emphasis on their robustness.
Table 1: Performance Characteristics of a Validated RP-HPLC Method for Tinidazole[5][8]
| Parameter | Result |
| Linearity Range | 5 - 70 µg/ml |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.09 - 2.5070 µg/ml |
| Limit of Quantitation (LOQ) | 0.27 - 7.5912 µg/ml |
Table 2: Comparison of Different Analytical Techniques for Tinidazole Determination
| Analytical Method | Principle | Key Advantages | Robustness Considerations |
| RP-HPLC | Separation based on partitioning between a non-polar stationary phase and a polar mobile phase. | High specificity, sensitivity, and accuracy. Capable of separating degradation products.[8][9] | Method performance can be influenced by small changes in mobile phase composition, pH, flow rate, and column temperature.[10] |
| UV Spectrophotometry | Measurement of light absorbance by the analyte at a specific wavelength.[11] | Simple, rapid, and cost-effective.[11] | Less specific than HPLC; interference from excipients or degradation products can affect results. Changes in solvent pH can shift the absorption maximum. |
| TLC-Densitometry | Separation on a thin layer of adsorbent material followed by quantification of the separated spots.[12][13] | Allows for the simultaneous analysis of multiple samples, cost-effective.[12][13] | The mobile phase composition and saturation of the chamber are critical parameters affecting reproducibility. |
| Nonaqueous Titration | Titration in a non-aqueous solvent, as recommended by some pharmacopeias.[3] | Official method in some compendia. | Can be less precise and is not stability-indicating. Involves the use of potentially harmful solvents.[3] |
Experimental Protocols for Robustness Testing
Robustness testing evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1][2] This provides an indication of its reliability during normal usage.[1]
Robustness Testing of an RP-HPLC Method
A common approach to robustness testing for an RP-HPLC method for Tinidazole involves systematically altering key chromatographic parameters and observing the effect on the results, such as retention time, peak area, and tailing factor.[5][10]
Typical Parameters Varied:
-
Flow Rate of the Mobile Phase: Varied by ±0.1 to ±0.2 ml/min from the nominal flow rate.[5][9]
-
Mobile Phase Composition: The ratio of the organic solvent (e.g., Acetonitrile) to the aqueous buffer is altered by ±2%.[5]
-
pH of the Mobile Phase Buffer: The pH is adjusted by ±0.2 units.[9]
-
Column Temperature: The temperature of the column is varied by ±2°C to ±5°C.[5][9]
-
Wavelength of Detection: The detection wavelength is changed by ±2 nm.[5]
Acceptance Criteria: The relative standard deviation (%RSD) of the results obtained under these varied conditions should typically be less than 2%.[5]
Forced Degradation Studies
To establish the stability-indicating nature of an analytical method, forced degradation studies are performed.[8][9] Tinidazole is subjected to stress conditions to produce degradation products. The analytical method must be able to resolve the main drug peak from any degradation products.
Stress Conditions:
-
Acid Hydrolysis: The drug is treated with an acid (e.g., 0.1 M HCl or 0.5 N HCl) at an elevated temperature (e.g., 50-60°C) for a specified period.[5][9]
-
Base Hydrolysis: The drug is exposed to a base (e.g., 0.1 M NaOH or 0.5 N NaOH) at an elevated temperature.[5][9] Extensive degradation is often observed under alkaline conditions.[8][14]
-
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[5][9]
-
Thermal Degradation: The drug is exposed to dry heat (e.g., 50-80°C) for a defined period.[5][9] Tinidazole has been found to be relatively stable to thermal stress.[8][14]
-
Photolytic Degradation: The drug is exposed to UV light (e.g., 200 Wh/m²) or sunlight (e.g., 1.2 million lux hours).[9] Significant degradation can occur under photolytic conditions.[8][14]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of robustness testing and forced degradation studies for an analytical method for Tinidazole.
Caption: Workflow for robustness testing of an HPLC method for Tinidazole.
Caption: Workflow for forced degradation studies of Tinidazole.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Analytical Methods for Evaluating Tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijarmps.org [ijarmps.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]
- 12. TLC-Densitometric Method for Determination of Metronidazole and Tinidazole in Pharmaceutical Preparations[v1] | Preprints.org [preprints.org]
- 13. Sensitive and Cost-Effective TLC-Densitometric Method for Determination of Metronidazole and Tinidazole in Tablets | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Performance Verification of a New Batch of Tinidazole Standard: A Comparative Guide
This guide provides a comprehensive performance verification of a new batch of Tinidazole (B1682380) standard substance. The performance of this new batch is critically evaluated against established quality benchmarks, including the United States Pharmacopeia (USP) specifications. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of their analytical results.
Comparative Analysis of Quality Control Parameters
The quality of the new batch of Tinidazole standard was assessed based on several key parameters. The results are summarized in the table below, alongside the USP acceptance criteria for comparison. A previously certified batch of Tinidazole reference standard was used as a control.
| Parameter | New Batch Result | Previously Certified Batch | USP Acceptance Criteria | Test Method |
| Assay (on dried basis) | 99.8% | 99.9% | 98.0% - 101.0% | HPLC |
| Melting Point | 127.5°C | 127.8°C | 125°C - 128°C[1] | Capillary Method |
| Loss on Drying | 0.15% | 0.12% | Not more than 0.5%[1] | Gravimetric |
| Residue on Ignition | 0.08% | 0.07% | Not more than 0.1%[1] | Gravimetric |
| Identification A (IR) | Conforms | Conforms | Conforms to USP Tinidazole RS spectrum | Infrared Spectroscopy |
| Identification B (UV) | Conforms | Conforms | Conforms to USP Tinidazole RS spectrum | UV-Vis Spectroscopy |
| Related Compounds | Complies | Complies | Meets USP requirements | TLC/HPLC |
Experimental Protocols
Detailed methodologies for the key experiments performed are provided below.
Assay by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and water (30:70 v/v).
-
Chromatographic System:
-
Column: C18, 4.6-mm × 15-cm; 5-µm packing.
-
Flow Rate: 1.0 mL per minute.
-
Wavelength: 285 nm.
-
-
Standard Preparation: Dissolve an accurately weighed quantity of USP Tinidazole RS in the mobile phase to obtain a solution having a known concentration of about 0.05 mg per mL.
-
Assay Preparation: Prepare a solution of the new batch of Tinidazole standard in the mobile phase with the same concentration as the Standard preparation.
-
Procedure: Separately inject equal volumes (about 20 µL) of the Standard preparation and the Assay preparation into the chromatograph, record the chromatograms, and measure the responses for the major peaks. Calculate the percentage of tinidazole in the new batch.
Melting Point Determination
The melting range was determined using a calibrated capillary melting point apparatus. A small amount of the finely powdered Tinidazole standard was packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the substance began to melt to the temperature at which it was completely molten was recorded.
Loss on Drying
An accurately weighed sample of the Tinidazole standard (about 1 g) was placed in a tared weighing bottle. The sample was dried in a vacuum oven at 105°C for 2 hours. The percentage loss in weight was then calculated.
Residue on Ignition
A sample of the Tinidazole standard (about 1 g) was accurately weighed in a suitable crucible. The sample was ignited, gently at first, until it was thoroughly charred. The residue was then cooled, and sulfuric acid was added. The mixture was heated until all the carbon was consumed. The residue was then ignited in a muffle furnace at 800 ± 25°C until constant weight was achieved.
Visualizing the Workflow and Quality Relationships
To clearly illustrate the process, the following diagrams were generated.
Conclusion
The new batch of Tinidazole standard substance meets all the specifications set forth by the United States Pharmacopeia. The results for assay, melting point, loss on drying, and residue on ignition are well within the acceptable limits and are comparable to a previously certified reference standard. The identification tests confirm the identity of the substance. Therefore, this new batch is deemed suitable for use as a reference standard in qualitative and quantitative analyses.
References
Comparing Tinidazole activity against different strains of Bacteroides fragilis.
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of existing research highlights the consistent in vitro activity of tinidazole (B1682380) against various strains of Bacteroides fragilis, a clinically significant anaerobic bacterium. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of tinidazole's efficacy, detailed experimental protocols for its assessment, and a visualization of its mechanism of action.
Quantitative Comparison of Tinidazole Activity
The in vitro susceptibility of Bacteroides fragilis to tinidazole is primarily evaluated through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These metrics quantify the lowest concentration of an antimicrobial agent required to inhibit visible growth and to kill 99.9% of the initial bacterial inoculum, respectively.
A summary of tinidazole's activity against various Bacteroides fragilis strains, as reported in several studies, is presented below. For comparative context, data for metronidazole (B1676534), another widely used 5-nitroimidazole, is also included where available.
| Study | Number of B. fragilis Isolates | Tinidazole MIC Range (µg/mL) | Tinidazole Geometric Mean MIC (µg/mL) | Metronidazole MIC Range (µg/mL) | Metronidazole Geometric Mean MIC (µg/mL) |
| Jokipii & Jokipii (1977)[1][2] | 42 | 0.25 - 4 | - | 0.25 - 8 | - |
| Ralph & Clarke (1978)¹ | 30 | ≤0.06 - 1 | 0.24 | ≤0.06 - 1 | 0.28 |
| Ingham et al. (1978)¹ | 20 | 0.12 - 0.5 | - | 0.25 - 1.0 | - |
| ResearchGate Publication (2025)[3] | 11 | - | 0.5 | - | 0.71 |
| Japanese Study (Author's Transl.)[4] | 12 (B. fragilis ss. fragilis) | All susceptible to 3.13 | - | - | - |
Note: MIC values can vary based on the specific methodology and strains tested.
The data consistently demonstrates that tinidazole is a potent agent against B. fragilis, with MIC values generally falling within a narrow and low range. Notably, some studies suggest that tinidazole may be slightly more effective than metronidazole on average against this species.[1][2]
Experimental Protocols
The determination of tinidazole's in vitro activity against Bacteroides fragilis adheres to standardized methods for antimicrobial susceptibility testing of anaerobic bacteria, as outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[5][6][7] The two primary reference methods are agar (B569324) dilution and broth microdilution.
Agar Dilution Method
The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[5][7]
-
Media Preparation: A basal medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared.[5]
-
Antibiotic Incorporation: Serial twofold dilutions of tinidazole are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Bacteroides fragilis isolates are grown in an appropriate broth medium (e.g., thioglycolate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing and control agar plates. A Steers-Foltz replicator is often used to deliver a standardized volume of each isolate.[5]
-
Incubation: Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of tinidazole that completely inhibits visible growth of the bacterial isolate.
Broth Microdilution Method
This method is a practical alternative for clinical laboratories.[7]
-
Plate Preparation: 96-well microtiter plates containing serial dilutions of tinidazole in a suitable anaerobic broth medium are used.
-
Inoculum Preparation: A standardized inoculum of B. fragilis is prepared as described for the agar dilution method.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of tinidazole that prevents a visible button of growth at the bottom of the well or a noticeable turbidity compared to the growth control well.
Visualizing Experimental Workflow and Mechanism of Action
To clarify the processes involved, the following diagrams illustrate the experimental workflow for determining tinidazole's activity and its general mechanism of action.
References
- 1. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. [Antibacterial and bactericidal activity of tinidazole against anaerobic bacteria comparing with metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria ; Approved Standard — Seventh Edition | Semantic Scholar [semanticscholar.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Proper Disposal of Tinidazole Standard: A Guide for Laboratory Professionals
For Immediate Release – This document provides essential safety and logistical information for the proper disposal of tinidazole (B1682380) standard in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Tinidazole is suspected of causing cancer and damaging fertility, necessitating its handling as hazardous pharmaceutical waste.[1][2]
Waste Identification and Classification
All materials contaminated with tinidazole, including expired standards, unused solutions, contaminated personal protective equipment (PPE), and labware, must be considered hazardous waste. While not explicitly listed with a specific U- or P-code under the Resource Conservation and Recovery Act (RCRA), its toxicological profile requires it to be managed as a hazardous pharmaceutical waste.[1][2] Improper disposal can lead to environmental contamination and pose health risks.
Required Personal Protective Equipment (PPE)
Before handling tinidazole waste, all personnel must wear the following PPE to minimize exposure:
-
Gloves: Nitrile gloves are recommended. Disposable gloves should be discarded as hazardous waste after each use or immediately after contamination.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A fully fastened lab coat must be worn.
-
Respiratory Protection: If there is a risk of aerosolization of powdered tinidazole, a NIOSH-approved respirator should be used within a chemical fume hood.
Step-by-Step Disposal Procedure
Step 1: Waste Segregation and Container Selection
-
Solid Waste:
-
Collect all solid tinidazole waste, such as contaminated vials, weighing boats, pipette tips, and grossly contaminated PPE, in a designated, leak-proof hazardous waste container.
-
The container must be compatible with the chemical properties of tinidazole. A high-density polyethylene (B3416737) (HDPE) container with a secure, screw-top lid is recommended.[3][4]
-
Do not use food-grade containers.[3]
-
-
Liquid Waste:
-
Collect all liquid tinidazole waste, including prepared solutions and rinsing solvents, in a separate, leak-proof, and chemically compatible container (e.g., HDPE or glass).
-
Do not mix tinidazole waste with other incompatible chemical waste streams.
-
-
Sharps Waste:
-
Any sharps contaminated with tinidazole, such as needles or broken glass, must be placed in a puncture-resistant sharps container clearly labeled as "Hazardous Waste Sharps."
-
Step 2: Labeling of Waste Containers
-
Immediately upon starting a waste container, affix a "Hazardous Waste" label.
-
The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Tinidazole"
-
The specific hazard characteristics (e.g., "Toxic," "Carcinogen")
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store all tinidazole waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][5][6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that containers are kept closed at all times, except when adding waste.[1][3]
-
Secondary containment, such as a tray or bin, is required for liquid waste containers to contain any potential leaks.[3]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[3][6]
Step 4: Arranging for Disposal
-
Once a waste container is full or has been in the SAA for the maximum allowable time (typically 90-180 days, depending on the facility's generator status), arrange for its removal by a licensed hazardous waste disposal contractor.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Do not dispose of any tinidazole waste down the drain or in the regular trash.[7]
Spill and Emergency Procedures
-
In the event of a tinidazole spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
For solid spills, carefully collect the material using a method that avoids dust generation, such as using a damp cloth or a HEPA-filtered vacuum.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place all contaminated materials into a labeled hazardous waste container.
-
Thoroughly clean the spill area.
-
Report the spill to your EHS department.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Accumulation Volume | 55 gallons of hazardous waste | [3][6] |
| Maximum SAA Accumulation (Acutely Hazardous) | 1 quart | [3][6] |
| Container Fill Level (Liquids) | Do not exceed 90% capacity to allow for expansion. | [6] |
| Container Removal from SAA (Full) | Within 3 days of becoming full. | [1][6] |
Tinidazole Disposal Workflow
Caption: Decision workflow for the proper disposal of tinidazole standard in a laboratory setting.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 7. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
